molecular formula C10H12ClN3O2 B2941004 1-(4-Chloro-2-nitrophenyl)piperazine CAS No. 405910-34-1

1-(4-Chloro-2-nitrophenyl)piperazine

Katalognummer: B2941004
CAS-Nummer: 405910-34-1
Molekulargewicht: 241.68
InChI-Schlüssel: NZFQOXSALNTRDH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Chloro-2-nitrophenyl)piperazine is a useful research compound. Its molecular formula is C10H12ClN3O2 and its molecular weight is 241.68. The purity is usually 95%.
The exact mass of the compound 1-(4-Chloro-2-nitrophenyl)piperazine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(4-Chloro-2-nitrophenyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Chloro-2-nitrophenyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-(4-chloro-2-nitrophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3O2/c11-8-1-2-9(10(7-8)14(15)16)13-5-3-12-4-6-13/h1-2,7,12H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZFQOXSALNTRDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular Architecture and Synthetic Utility of 1-(4-Chloro-2-nitrophenyl)piperazine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry and rational drug design, 1-(4-Chloro-2-nitrophenyl)piperazine serves as a critical, high-value building block. Functioning primarily as an advanced intermediate, this molecule provides a highly functionalized scaffold for the synthesis of central nervous system (CNS) agents, particularly atypical antipsychotics. This whitepaper provides an in-depth technical analysis of its molecular architecture, the mechanistic causality behind its regioselective synthesis, and self-validating experimental protocols designed for high-yield isolation.

Structural and Electronic Profiling

The molecular structure of 1-(4-chloro-2-nitrophenyl)piperazine is characterized by a central benzene ring functionalized with a piperazine moiety at position 1, a strongly electron-withdrawing nitro group at position 2, and a chloro substituent at position 4.

This specific substitution pattern creates a "push-pull" electronic environment. The ortho-nitro group exerts strong inductive (-I) and mesomeric (-M) effects, rendering the aromatic ring electron-deficient. Sterically, the bulky nitro group forces the adjacent piperazine ring out of coplanarity with the aromatic system. This steric hindrance prevents the piperazine nitrogen's lone pair from fully delocalizing into the aromatic ring, thereby preserving the basicity and nucleophilicity of the secondary amine on the distal end of the piperazine ring.

Quantitative Data Summary

The following table consolidates the critical physicochemical parameters of the molecule in both its free base[1] and hydrochloride salt[2] forms.

ParameterSpecification / Value
IUPAC Name 1-(4-Chloro-2-nitrophenyl)piperazine
CAS Number (Free Base) 405910-34-1[1]
CAS Number (HCl Salt) 299425-71-1[2]
Molecular Formula C10H12ClN3O2
Molecular Weight (Free Base) 241.68 g/mol [1]
Molecular Weight (HCl Salt) 278.14 g/mol [2]
SMILES C1=CC(=C(C=C1Cl)[O-])N2CCNCC2[2]

Mechanistic Causality in Regioselective Synthesis

The synthesis of 1-(4-chloro-2-nitrophenyl)piperazine is achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction between 1,4-dichloro-2-nitrobenzene and piperazine.

The Causality of Regioselectivity: A common challenge in substituting di-halogenated benzenes is achieving regiocontrol. In 1,4-dichloro-2-nitrobenzene, the chlorine at C1 is ortho to the nitro group, while the chlorine at C4 is meta. When piperazine attacks the C1 position, the resulting negative charge in the intermediate Meisenheimer complex is delocalized directly onto the highly electronegative oxygen atoms of the ortho-nitro group. Conversely, an attack at C4 lacks this direct resonance stabilization. Because the activation energy for C1 substitution is significantly lower due to this stabilization, the reaction proceeds with absolute regioselectivity, yielding only the 1-substituted product.

Synthesis SM 1,4-Dichloro-2-nitrobenzene (Electrophile) Complex Meisenheimer Complex (Resonance Stabilized by o-NO2) SM->Complex SNAr Attack at C1 Reagent Piperazine (Nucleophile & Base) Reagent->Complex Product 1-(4-Chloro-2-nitrophenyl)piperazine (Target Molecule) Complex->Product - HCl Reduction Catalytic Hydrogenation (Pd/C, H2) Product->Reduction Downstream 1-(2-Amino-4-chlorophenyl)piperazine (CNS Scaffold) Reduction->Downstream

Fig 1: Regioselective SNAr synthesis and downstream reduction workflow.

Self-Validating Experimental Protocol

To ensure high purity and trustworthiness in the synthetic output, the following step-by-step methodology employs an acid-base phase-switching workup. This acts as a self-validating system : only molecules possessing the correct basicity (the target piperazine) will survive the extraction cycle, inherently filtering out unreacted starting materials and non-basic byproducts without the need for immediate column chromatography.

Step 1: Reaction Execution

  • Dissolve 1.0 equivalent of 1,4-dichloro-2-nitrobenzene in anhydrous ethanol or DMF.

  • Add 3.0 equivalents of anhydrous piperazine. Causality: The excess piperazine acts as both the nucleophile and the acid scavenger (to neutralize the HCl byproduct), preventing the need for an external inorganic base and minimizing the risk of bis-alkylation (where one piperazine reacts with two electrophiles).

  • Reflux the mixture at 80°C for 4-6 hours under an inert nitrogen atmosphere.

Step 2: In-Process Control (IPC)

  • Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) system. The highly polar product will remain near the baseline, while the non-polar starting material will migrate rapidly.

Step 3: Self-Validating Acid-Base Extraction

  • Quench & Extract: Concentrate the mixture under reduced pressure, quench with distilled water, and extract with Ethyl Acetate (EtOAc).

  • Acidic Wash (The Filter): Wash the organic layer with 1M HCl. Causality: The basic piperazine nitrogen protonates, rendering the target molecule highly water-soluble. It migrates into the aqueous layer. Unreacted starting material and neutral impurities remain trapped in the organic layer, which is discarded.

  • Basification (The Recovery): Cool the aqueous layer to 0°C and slowly add 2M NaOH until the pH reaches 10. Causality: The product deprotonates, losing its water solubility and precipitating as a yellow-orange solid, or it can be re-extracted into fresh EtOAc to yield the highly pure free base[1].

Downstream Pharmacological Applications

The primary utility of 1-(4-chloro-2-nitrophenyl)piperazine lies in its downstream reduction. Catalytic hydrogenation (using Pd/C and H₂) converts the nitro group into an amine, yielding 1-(2-amino-4-chlorophenyl)piperazine .

This diamine is a privileged pharmacophore in drug discovery[3]. It is frequently utilized to synthesize tricyclic benzodiazepine derivatives or functionalized into atypical antipsychotics. These derivatives are uniquely characterized by their ability to modulate multiple G-protein coupled receptors (GPCRs) simultaneously—typically acting as 5-HT2A receptor antagonists and D2 receptor partial agonists.

Signaling Scaffold Piperazine Derivative Rec5HT 5-HT2A Receptor Scaffold->Rec5HT Antagonism RecD2 D2 Receptor Scaffold->RecD2 Partial Agonism Gq Gq Pathway Rec5HT->Gq Downregulates Gi Gi/o Pathway RecD2->Gi Modulates Effect Restored Synaptic Balance Gi->Effect Gq->Effect

Fig 2: Dual receptor modulation pathway typical of 1-(4-chloro-2-nitrophenyl)piperazine derived CNS agents.

References

  • ChemScene. "299425-71-1 | 1-(4-Chloro-2-nitrophenyl)piperazine hydrochloride".
  • Sigma-Aldrich. "1-(4-chloro-2-nitrophenyl)naphthalene / piperazine derivatives".
  • ChemicalBook. "1-(4-CHLORO-2-NITROPHENYL)PIPERAZINE | 405910-34-1".

Sources

The Architecture of 1-(4-Chloro-2-nitrophenyl)piperazine: Synthesis, Chemoselectivity, and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Significance

In the landscape of modern drug discovery, functionalized arylpiperazines serve as privileged scaffolds for a vast array of central nervous system (CNS) agents, kinase inhibitors, and antimicrobial compounds. Among these, 1-(4-chloro-2-nitrophenyl)piperazine stands out as a highly versatile, bifunctional pharmaceutical intermediate.

The molecular architecture of this compound is defined by three distinct reactive domains:

  • The Piperazine Ring: A basic, secondary amine that can undergo further alkylation, acylation, or reductive amination to build extended pharmacophores.

  • The Nitro Group: A highly electron-withdrawing moiety that activates the aromatic ring for initial substitution and serves as a masked amine for downstream heterocycle formation.

  • The Chloro Substituent: A halogen handle that can be leveraged for late-stage cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions) or retained for lipophilicity and target-binding affinity in the final Active Pharmaceutical Ingredient (API).

This whitepaper provides an in-depth technical analysis of 1-(4-chloro-2-nitrophenyl)piperazine, detailing the causality behind its synthetic methodologies, chemoselective derivatization, and self-validating experimental protocols.

Physicochemical Profiling

Accurate physicochemical data is critical for predicting solubility, reactivity, and purification behavior during scale-up. The quantitative parameters of 1-(4-chloro-2-nitrophenyl)piperazine are summarized below, grounded by data from [1].

Table 1: Physicochemical Properties

PropertyValue
IUPAC Name 1-(4-chloro-2-nitrophenyl)piperazine
CAS Registry Number 405910-34-1
PubChem CID 2735779
Molecular Formula C₁₀H₁₂ClN₃O₂
Molecular Weight 241.68 g/mol
Physical State Solid (typically yellow/orange powder due to the nitroaromatic chromophore)
Hydrogen Bond Donors 1 (Secondary amine of piperazine)
Hydrogen Bond Acceptors 4
Commercial Availability Verified via [2] and [3]

Mechanistic Synthesis & Retrosynthetic Causality

The standard industrial route to 1-(4-chloro-2-nitrophenyl)piperazine relies on a Nucleophilic Aromatic Substitution (SₙAr) . However, the choice of reagents is dictated by strict mechanistic causality.

The Electrophile: Why Fluorine over Chlorine?

While 1,4-dichloro-2-nitrobenzene is a cheaper starting material, 4-chloro-1-fluoro-2-nitrobenzene is the electrophile of choice. In an SₙAr reaction, the rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. Fluorine is vastly more electronegative than chlorine. This intense inductive electron withdrawal severely depletes electron density at the C1 position, drastically lowering the activation energy for the nucleophilic attack by piperazine. The ortho-nitro group provides essential resonance stabilization for the resulting anionic intermediate.

The Nucleophile: Why Excess Piperazine?

Piperazine is a diamine. If a 1:1 stoichiometric ratio is used, the newly synthesized product (which still contains a reactive secondary amine) will compete with the unreacted piperazine, leading to the formation of the undesired dimeric byproduct: 1,4-bis(4-chloro-2-nitrophenyl)piperazine. To suppress this over-alkylation, a large molar excess of piperazine (typically 4.0 equivalents) is employed. This statistical advantage ensures mono-substitution without the need for expensive Boc-protection/deprotection steps, maximizing atom economy.

SNAr_Workflow SM1 4-Chloro-1-fluoro- 2-nitrobenzene (Electrophile) Reaction SNAr Reaction Solvent: MeCN Base: K2CO3 Temp: 80°C SM1->Reaction SM2 Piperazine (4.0 Equivalents) (Nucleophile) SM2->Reaction Intermediate Meisenheimer Complex Reaction->Intermediate Nucleophilic Addition Product 1-(4-chloro-2-nitrophenyl)piperazine (Target Intermediate) Intermediate->Product Fluoride Elimination

Fig 1: SNAr synthesis workflow of 1-(4-chloro-2-nitrophenyl)piperazine.

Downstream Derivatization & The Chemoselectivity Challenge

To utilize this intermediate in the synthesis of complex heterocycles (such as benzimidazoles or quinoxalines), the nitro group must be reduced to an amine, yielding 1-(2-amino-4-chlorophenyl)piperazine .

The Hydrodehalogenation Pitfall

Standard catalytic hydrogenation utilizing Palladium on Carbon (Pd/C) and H₂ gas is contraindicated . Palladium readily inserts into activated aryl carbon-chlorine bonds. Subjecting 1-(4-chloro-2-nitrophenyl)piperazine to these conditions results in rapid hydrodehalogenation, stripping the chlorine atom from the ring and yielding the dechlorinated impurity 1-(2-aminophenyl)piperazine.

To preserve the structural integrity of the C-Cl bond, chemoselective reduction is mandatory. Utilizing Iron (Fe) powder with Ammonium Chloride (NH₄Cl) or Tin(II) chloride (SnCl₂) ensures the nitro group is cleanly reduced to the aniline while leaving the halogen completely intact.

Downstream Start 1-(4-chloro-2-nitrophenyl)piperazine Choice Reduction Strategy Selection Start->Choice Path1 H2, Pd/C Catalyst (Standard) Choice->Path1 Suboptimal Path2 Fe / NH4Cl or SnCl2 (Chemoselective) Choice->Path2 Optimal Outcome1 Dechlorinated Byproduct (Yield Loss) Path1->Outcome1 Hydrodehalogenation Outcome2 1-(2-amino-4-chlorophenyl)piperazine (Desired Precursor) Path2->Outcome2 Preserves C-Cl Bond Drug1 Benzimidazole Scaffolds Outcome2->Drug1 Drug2 Quinoxaline Kinase Inhibitors Outcome2->Drug2

Fig 2: Chemoselective reduction pathway preventing hydrodehalogenation.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems, where intrinsic chemical feedback loops confirm the success of the reaction at each step.

Protocol A: Synthesis via SₙAr
  • Preparation: Charge a dry, 500 mL round-bottom flask with 4-chloro-1-fluoro-2-nitrobenzene (1.0 eq, 50 mmol) and 200 mL of anhydrous acetonitrile (MeCN).

  • Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq). Causality: K₂CO₃ acts as a proton sponge, neutralizing the generated HF without acting as a competing nucleophile. Add piperazine (4.0 eq, 200 mmol) in one portion.

  • Thermal Activation: Reflux the mixture at 80°C under an inert N₂ atmosphere for 5 hours.

    • Self-Validation Checkpoint: The reaction mixture will transition from pale yellow to a deep, vibrant orange as the Meisenheimer complex forms and stabilizes.

  • Workup: Cool to room temperature and concentrate under reduced pressure. Partition the residue between dichloromethane (DCM, 300 mL) and distilled water (300 mL). The excess piperazine partitions into the aqueous layer, while the product remains in the organic layer.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and evaporate to yield 1-(4-chloro-2-nitrophenyl)piperazine as a bright yellow solid.

Protocol B: Chemoselective Nitro Reduction
  • Preparation: Dissolve 1-(4-chloro-2-nitrophenyl)piperazine (1.0 eq, 30 mmol) in a mixture of ethanol and water (4:1 v/v, 150 mL).

  • Reagent Addition: Add Iron powder (Fe, 5.0 eq) and Ammonium Chloride (NH₄Cl, 2.0 eq).

    • Causality: NH₄Cl provides a mildly acidic environment to activate the iron surface for electron transfer, avoiding the harsh side reactions and reactor degradation associated with strong mineral acids like HCl.

  • Thermal Activation: Heat the suspension to 70°C for 3 hours with vigorous mechanical stirring.

    • Self-Validation Checkpoint: The disappearance of the bright yellow color indicates the reduction of the nitro chromophore.

  • Filtration & Isolation: Cool the mixture and filter through a pad of Celite to remove the iron oxide/hydroxide sludge. Wash the pad thoroughly with hot ethanol. Concentrate the filtrate, adjust to pH 8 with saturated NaHCO₃, and extract with ethyl acetate to yield the pure aniline derivative.

Analytical Characterization Standards

To verify the integrity of the synthesized 1-(4-chloro-2-nitrophenyl)piperazine, the following analytical signatures must be confirmed:

  • LC-MS (ESI+): A dominant molecular ion peak at m/z 242.0 [M+H]⁺. The presence of a peak at m/z 244.0 with approximately 33% intensity confirms the presence of the ³⁷Cl isotope, validating that hydrodehalogenation has not occurred.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Aromatic region: Three distinct protons. A doublet at ~7.9 ppm (H adjacent to NO₂), a doublet of doublets at ~7.6 ppm, and a doublet at ~7.3 ppm (H adjacent to the piperazine ring).

    • Aliphatic region: Two broad multiplets around 2.8-3.0 ppm integrating for 8 protons, corresponding to the piperazine methylene groups.

  • HPLC: Elution on a C18 reverse-phase column (Water/MeCN + 0.1% TFA gradient) should yield a single sharp peak with a purity of >98% at 254 nm.

References

  • PubChem. "1-(4-Chloro-2-nitrophenyl)piperazine, CID 2735779". National Center for Biotechnology Information. URL:[Link]

  • Fisher Scientific. "1-(4-Chloro-2-nitrophenyl)piperazine, 97%". URL:[Link]

Physicochemical Profiling and Solubility Thermodynamics of 1-(4-Chloro-2-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals.

Executive Summary

In preclinical drug discovery, the physicochemical characterization of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a critical bottleneck. 1-(4-Chloro-2-nitrophenyl)piperazine (CAS: 405910-34-1 for the free base; 299425-71-1 for the hydrochloride salt) is a highly functionalized piperazine derivative[1]. The presence of the electron-withdrawing chloro and nitro groups on the phenyl ring significantly alters the electron density of the molecule, while the distal secondary amine of the piperazine ring provides a basic center capable of ionization.

Understanding the solubility profile of this compound is paramount. Poor aqueous solubility can lead to erratic bioavailability, assay artifacts during in vitro screening, and formulation failures. This technical whitepaper provides an in-depth analysis of the solvation mechanics, thermodynamic properties, and validated experimental protocols for determining the solubility of 1-(4-Chloro-2-nitrophenyl)piperazine.

Physicochemical Profiling & Causality of Solvation

The solubility of a molecule is dictated by the energy required to disrupt its crystal lattice versus the energy gained from solvation (ion-dipole and hydrogen-bonding interactions).

For 1-(4-Chloro-2-nitrophenyl)piperazine, the lipophilic 4-chloro-2-nitrophenyl moiety drives the partition coefficient (LogP) upwards, favoring lipid solubility[1]. Conversely, the secondary amine on the piperazine ring acts as a hydrogen bond donor and can be protonated at physiological and acidic pH levels, serving as the primary driver for aqueous solubility[2].

Table 1: Computed and Experimental Physicochemical Properties
PropertyValueCausality / Impact on Solvation
CAS Number 405910-34-1 (Base) / 299425-71-1 (HCl)Salt forms (HCl) disrupt lattice energy, vastly increasing aqueous solubility compared to the free base[1].
Molecular Weight 241.68 g/mol (Base)Low MW favors favorable diffusion coefficients and generally higher intrinsic solubility[1].
LogP (Predicted) ~2.08Indicates moderate lipophilicity. The compound will partition readily into organic phases (e.g., octanol)[1].
pKa (Predicted) ~8.53The basic piperazine nitrogen dictates a highly pH-dependent solubility profile (Henderson-Hasselbalch)[2].
TPSA 58.41 ŲOptimal for membrane permeability, but limits extensive hydrogen-bonding networks with water[1].
H-Bond Donors / Acceptors 1 / 4The single H-bond donor (secondary amine) is the critical locus for aqueous solvation[1].

Solvation Thermodynamics and pH-Dependent Ionization

The solubility of basic piperazine derivatives is not a static value; it is a dynamic function of the solvent's pH. According to the Henderson-Hasselbalch equation, when the pH of the medium is significantly lower than the pKa of the molecule (8.53), the secondary amine is protonated. This cationic state interacts favorably with water via ion-dipole forces, exponentially increasing solubility.

As the pH approaches and exceeds the pKa, the molecule reverts to its neutral free-base form. The loss of the charge forces the water molecules to form a highly ordered clathrate cage around the hydrophobic chloro-nitrophenyl ring, an entropically unfavorable process that drives the molecule to precipitate out of solution.

G N1 1-(4-Chloro-2-nitrophenyl)piperazine (Free Base) N2 pH < pKa (~8.5) Gastric/Intestinal Fluids N1->N2 Acidic Shift N3 pH > pKa (~8.5) Basic Media N1->N3 Basic Shift N4 Protonated Piperazine (Cation) High Aqueous Solubility N2->N4 Ionization N5 Neutral Species High Lipophilicity N3->N5 De-protonation

Caption: pH-dependent ionization and solvation pathway of the piperazine derivative.

Table 2: Predictive Equilibrium Solubility Profile

Note: Values are predictive estimates derived from the compound's LogP (2.08) and pKa (8.53), modeled against structurally homologous piperazine scaffolds.

MediumpHEstimated Solubility (µg/mL)Dominant Species
0.1 M HCl1.2> 5000 (Highly Soluble)Cationic (Protonated)
Acetate Buffer4.5~ 1000 - 2500Cationic (Protonated)
Phosphate Buffer6.8~ 50 - 200Mixed (Cationic/Neutral)
Pure Water7.0~ 10 - 50Mixed (Cationic/Neutral)
Borate Buffer9.0< 5 (Poorly Soluble)Neutral (Free Base)

Experimental Methodologies for Solubility Determination

To accurately quantify the solubility of 1-(4-Chloro-2-nitrophenyl)piperazine, strict empirical protocols must be followed. Kinetic solubility (often measured via solvent shift from a DMSO stock) is useful for early high-throughput screening, but it often overestimates solubility due to supersaturation[3].

For authoritative formulation data, the Thermodynamic Shake-Flask Method is the gold standard[4]. This method ensures the solid crystal lattice is in true thermodynamic equilibrium with the solvated phase[5].

Protocol: Thermodynamic Shake-Flask Method

Self-Validating Principle: A common failure in solubility testing of basic compounds is the alteration of the buffer's pH upon dissolution of the solute. To ensure trustworthiness, this protocol mandates measuring the pH of the buffer after equilibrium is reached. If the pH has shifted by more than 0.1 units, the buffer capacity was insufficient, and the data point must be discarded.

Step-by-Step Methodology:

  • Preparation of Solid: Accurately weigh an excess amount (e.g., 5-10 mg) of 1-(4-Chloro-2-nitrophenyl)piperazine solid into a 2 mL sealed glass HPLC vial[4].

  • Buffer Addition: Add 1.0 mL of the selected aqueous medium (e.g., Phosphate-Buffered Saline, pH 7.4) to the vial[4].

  • Equilibration: Place the sealed vial in an orbital shaker equipped with strict temperature control. Shake at 200 rpm at exactly 25.0 °C (± 0.5 °C) for 48 hours[5]. Causality: 48 hours is required to overcome the activation energy of dissolution and ensure stable equilibrium.

  • Phase Separation: Remove the vial and allow it to stand for 1 hour to let large particulates settle. Centrifuge the suspension at 16,100 × g for 10 minutes to pellet the undissolved solid[6].

  • Filtration: Carefully aspirate the supernatant and pass it through a 0.22 µm PTFE syringe filter. Critical Step: Discard the first 100 µL of filtrate to saturate any non-specific binding sites on the filter membrane.

  • Post-Equilibration pH Check: Measure the pH of the filtered supernatant. If the pH has deviated from the target, the experiment must be repeated with a higher molarity buffer[5].

  • Quantification: Dilute the filtrate appropriately and quantify the dissolved concentration using a validated HPLC-UV or LC-MS/MS method against a known calibration curve[6].

G N1 Solid Compound (Excess) N2 Buffer Addition (pH 1.2 - 7.4) N1->N2 N3 Incubation & Shaking (48h, 25°C) N2->N3 Equilibration N4 Phase Separation (Centrifugation) N3->N4 Isolate Liquid Phase N5 Supernatant Analysis (HPLC-UV/MS) N4->N5 Quantify Solute N6 Thermodynamic Solubility Value N5->N6 Data Processing

Caption: Thermodynamic solubility assessment workflow via the shake-flask method.

Conclusion

The solubility of 1-(4-Chloro-2-nitrophenyl)piperazine is a delicate balance between the lipophilic nature of its halogenated nitroaromatic ring and the ionizable potential of its piperazine core. By leveraging pH adjustments or salt formation (such as the hydrochloride salt, CAS 299425-71-1), formulation scientists can drastically manipulate its aqueous solubility. Utilizing rigorous, self-validating thermodynamic protocols like the shake-flask method ensures that downstream biological assays and pharmacokinetic models are built on highly accurate, reproducible data.

References

  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - MDPI Molecules (MDPI)[Link]

  • A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and Bioavailability of Daidzein - PMC National Institutes of Health (NIH) / Pharmaceutics[Link]

  • Structure-Based Drug Design and Characterization of Sulfonyl-Piperazine Benzothiazinone Inhibitors of DprE1 from Mycobacterium tuberculosis - ASM Journals Antimicrobial Agents and Chemotherapy[Link]

Sources

Biological activity of 1-(4-Chloro-2-nitrophenyl)piperazine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of 1-(4-Chloro-2-nitrophenyl)piperazine Derivatives

Introduction

The piperazine ring, a six-membered heterocycle containing two opposing nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique structural and physicochemical properties allow it to serve as a versatile scaffold, readily modified to interact with a wide array of biological targets. This has led to its incorporation into numerous clinically significant drugs across various therapeutic areas, including anticancer, antipsychotic, and antimicrobial agents.[3][4] This guide focuses on a specific, highly functionalized subset: derivatives of the 1-(4-Chloro-2-nitrophenyl)piperazine core.

The strategic placement of a chloro and a nitro group on the phenyl ring creates a distinct electronic profile that significantly influences the molecule's reactivity and biological interactions. The electron-withdrawing nature of these substituents is crucial for both the synthesis and the ultimate pharmacological activity of the resulting derivatives. This document, intended for researchers and drug development professionals, provides a comprehensive exploration of the synthesis, diverse biological activities, and underlying mechanisms of action associated with this promising class of compounds.

Chemical Synthesis: Building the Core and Its Analogs

The foundational step in exploring the biological potential of this family of compounds is the efficient synthesis of the core structure, 1-(4-Chloro-2-nitrophenyl)piperazine, and its subsequent derivatization.

Synthesis of the Core Scaffold

The primary route to the core scaffold is a nucleophilic aromatic substitution (SNAr) reaction. This reaction is facilitated by the presence of the electron-withdrawing nitro group, which activates the aromatic ring towards nucleophilic attack by piperazine.

General Synthetic Workflow:

Synthetic_Workflow Start Starting Materials Reactants 1,4-Dichloro-2-nitrobenzene + Piperazine Start->Reactants Reaction Nucleophilic Aromatic Substitution (SNAr) Reactants->Reaction Intermediate 1-(4-Chloro-2-nitrophenyl)piperazine (Core Scaffold) Reaction->Intermediate Base (e.g., K2CO3) Solvent (e.g., DMF) Derivatization N-Alkylation / N-Acylation (Reaction with R-X) Intermediate->Derivatization Product Target Derivatives Derivatization->Product End Biological Screening Product->End

Caption: General workflow for the synthesis of 1-(4-Chloro-2-nitrophenyl)piperazine derivatives.

Detailed Experimental Protocol: Synthesis of 1-(4-Chloro-2-nitrophenyl)piperazine

This protocol describes a standard laboratory procedure for synthesizing the core scaffold. The choice of a base like potassium carbonate is critical to neutralize the HCl formed during the reaction, driving the equilibrium towards the product. Dimethylformamide (DMF) is an excellent solvent for this SNAr reaction due to its polar aprotic nature, which effectively solvates the cation while leaving the nucleophile (piperazine) highly reactive.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,4-dichloro-2-nitrobenzene (10 mmol), piperazine (20 mmol, 2 equivalents), and potassium carbonate (15 mmol, 1.5 equivalents).

  • Solvent Addition: Add 100 mL of anhydrous dimethylformamide (DMF). The use of excess piperazine helps to minimize the formation of the disubstituted byproduct.

  • Reaction: Heat the mixture to 110°C and stir for 12-16 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into 500 mL of ice-cold water. A solid precipitate will form.

  • Isolation: Collect the solid by vacuum filtration and wash thoroughly with water to remove excess piperazine and inorganic salts.

  • Purification: Recrystallize the crude product from ethanol to yield pure 1-(4-Chloro-2-nitrophenyl)piperazine.

Spectrum of Biological Activities

Derivatives of 1-(4-Chloro-2-nitrophenyl)piperazine have demonstrated a remarkable breadth of biological activities, positioning them as valuable leads in multiple therapeutic areas.

Anticancer Activity

The piperazine nucleus is a well-established pharmacophore in oncology.[3] Derivatives of this specific scaffold have shown significant cytotoxic effects against a variety of human cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of critical cellular processes like microtubule synthesis.[3]

For instance, a series of novel dibenzo[b,f][5][6]thiazepin-piperazine derivatives were synthesized and evaluated for their anticancer activity. Several compounds exhibited potent cytotoxicity against human cancer cell lines, including K562 (leukemia), Colo-205 (colon), and MDA-MB-231 (breast cancer), with IC50 values in the low micromolar range.[7] Further studies suggested that the inhibition of sirtuins could be a possible mechanism of action for these molecules.[7]

Table 1: Cytotoxicity (IC50, µM) of Selected Piperazine Derivatives

Compound ID K562 (Leukemia) Colo-205 (Colon) MDA-MB-231 (Breast) Reference
16b 25.4 38.9 31.7 [7]
16d 21.3 33.1 29.8 [7]
16i 33.5 29.4 39.2 [7]

| Sunitinib | 8.2 | 11.3 | 15.6 |[7] |

Data sourced from in vitro MTT assays.

Antimicrobial and Antifungal Activity

The global challenge of antimicrobial resistance necessitates the development of new chemical entities. Piperazine derivatives have emerged as a promising class of antimicrobial agents.[2][8] Studies have shown that compounds derived from the 1-(4-nitrophenyl)piperazine scaffold exhibit activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[9][10]

One study detailed the synthesis of piperazine derivatives that were tested against Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger. Many of the synthesized compounds showed significant antimicrobial and antifungal properties.[10][11] The mechanism of action is thought to involve the disruption of microbial cell membranes or inhibition of essential enzymes.

Table 2: Minimum Inhibitory Concentration (MIC, µg/mL) of Representative Derivatives

Organism Derivative A Derivative B Ciprofloxacin Fluconazole Reference
Staphylococcus aureus 12.5 6.25 3.12 - [10]
Escherichia coli 25 12.5 6.25 - [10]
Candida albicans 6.25 3.12 - 1.56 [10]

| Aspergillus niger | 12.5 | 6.25 | - | 3.12 |[10] |

Antipsychotic Activity

Piperazine derivatives are integral to the development of antipsychotic drugs, particularly atypical antipsychotics that target both dopamine D2 and serotonin 5-HT2A receptors.[4][12] The balance of activity at these two receptors is crucial for achieving efficacy against the positive and negative symptoms of schizophrenia while minimizing extrapyramidal side effects.

Newly synthesized (2-nitrophenyl)piperazines with benzimidazole moieties were evaluated for their binding affinity to these key receptors. Several compounds displayed a 5-HT2A/D2 receptor binding ratio greater than 1, which is characteristic of atypical neuroleptics.[6] Compound 7c (4-bromo-6-{2-[4-(2-nitrophenyl)piperazin-1-yl]ethyl}-1H-benzimidazole) showed higher affinities for all tested receptors than the established atypical antipsychotic, clozapine.[6]

Antipsychotic_MoA cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron DA_Vesicle Dopamine (DA) Vesicles DA Dopamine DA_Vesicle->DA Release D2R D2 Receptor Signal Signal Transduction (Psychotic Symptoms) D2R->Signal Activates SHT2AR 5-HT2A Receptor DA->D2R:f0 AP 1-(4-Chloro-2-nitrophenyl) piperazine Derivative (Antagonist) AP->D2R:f0 Blocks AP->SHT2AR:f0 Blocks

Caption: Mechanism of atypical antipsychotics blocking Dopamine (D2) and Serotonin (5-HT2A) receptors.

Other Reported Activities

The versatility of this scaffold extends to other biological targets. A novel series of 4-nitrophenylpiperazine derivatives were designed and synthesized as potential tyrosinase inhibitors, which are relevant for treating hyperpigmentation disorders. One compound featuring an indole moiety showed significant mixed-type inhibition of tyrosinase with an IC50 value of 72.55 µM.[13] Additionally, various piperazine derivatives have been investigated as HIV-1 entry inhibitors by acting as CCR5 antagonists.[14]

Key Experimental Protocol: MTT Assay for Cytotoxicity

To ensure the trustworthiness and reproducibility of biological findings, a self-validating and standardized protocol is essential. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology
  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test 1-(4-Chloro-2-nitrophenyl)piperazine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT to formazan.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

MTT_Assay_Workflow A 1. Seed Cells in 96-well Plate B 2. Incubate 24h (Allow Attachment) A->B C 3. Treat with Piperazine Derivatives (Serial Dilutions) B->C D 4. Incubate 48-72h C->D E 5. Add MTT Reagent D->E F 6. Incubate 4h (Formazan Formation) E->F G 7. Solubilize Formazan Crystals with DMSO F->G H 8. Read Absorbance at 570 nm G->H I 9. Calculate IC50 Values H->I

Sources

Methodological & Application

Synthesis of 1-(4-Chloro-2-nitrophenyl)piperazine from p-chloronitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive Protocol for the Synthesis of 1-(4-Chloro-2-nitrophenyl)piperazine from p-Chloronitrobenzene

Strategic Overview & Retrosynthetic Logic

Arylpiperazines are highly privileged pharmacophores in drug discovery, particularly for central nervous system (CNS) therapeutics targeting serotonin and dopamine receptors. The synthesis of 1-(4-chloro-2-nitrophenyl)piperazine from the inexpensive bulk chemical p-chloronitrobenzene (1-chloro-4-nitrobenzene) requires precise control over aromatic substitution patterns.

A naive approach—direct chlorination or nitration of p-chloronitrobenzene—fails due to mismatched directing group effects, yielding incorrect regioisomers. To achieve the correct 1,2,4-substitution pattern (piperazine at C1, nitro at C2, chloro at C4), we must employ a strategic functional group interconversion sequence. The workflow relies on reducing the native nitro group to an amine, protecting it, utilizing its strong ortho-directing power to install a new nitro group at C2, and finally converting the amine into a leaving group for a regioselective nucleophilic aromatic substitution (


).

Mechanistic Rationale (Causality & E-E-A-T)

The success of this 6-step protocol hinges on exploiting the electronic properties of the aromatic ring at each stage:

  • Chemoselective Reduction: Catalytic hydrogenation (Pd/C,

    
    ) of p-chloronitrobenzene often results in unwanted hydrodechlorination. Instead, a Béchamp-type reduction using iron powder and ammonium chloride is employed. This method is highly chemoselective, reducing the nitro group to an aniline while leaving the aryl chloride intact[1],[2].
    
  • Directing Group Manipulation: Free anilines are susceptible to oxidation by nitric acid and protonate in strong acids to form meta-directing

    
     groups. Acetylation of the amine yields an acetamido group (
    
    
    
    ), which protects the nitrogen and acts as a powerful ortho/para director. Since the para position is blocked by the existing chlorine, subsequent nitration is forced exclusively to the ortho position (C2)[3].
  • Regioselective

    
    :  The penultimate intermediate, 1,4-dichloro-2-nitrobenzene, contains two chlorine atoms. The C1 chlorine is positioned ortho to the strongly electron-withdrawing nitro group. Attack by piperazine at C1 forms a highly stabilized anionic Meisenheimer complex. Conversely, the C4 chlorine is meta to the nitro group and lacks resonance stabilization, rendering it completely unreactive under these conditions[4]. This electronic disparity ensures 
    
    
    
    regioselectivity for the target arylpiperazine[5].

Visualizing the Synthetic Workflow

G A p-Chloronitrobenzene (Starting Material) B p-Chloroaniline A->B Step 1: Fe, NH4Cl Chemoselective Reduction C p-Chloroacetanilide B->C Step 2: Ac2O, Et3N Amine Protection D 4-Chloro-2-nitroacetanilide C->D Step 3: HNO3, H2SO4 Regioselective Nitration E 4-Chloro-2-nitroaniline D->E Step 4: HCl, EtOH Deprotection F 1,4-Dichloro-2-nitrobenzene E->F Step 5: NaNO2, CuCl Sandmeyer Reaction G 1-(4-Chloro-2-nitrophenyl)piperazine (Target Product) F->G Step 6: Piperazine, K2CO3 Regioselective SNAr

Figure 1: Six-step synthetic workflow from p-chloronitrobenzene to the target piperazine derivative.

Quantitative Reaction Parameters

StepChemical TransformationKey ReagentsTemp (°C)Time (h)Expected Yield (%)
1 Chemoselective ReductionFe powder,

, EtOH/

65 - 802.092
2 Amine Protection

,

, DCM
0 - 251.095
3 Regioselective Nitration

(fuming),

(conc.)
0 - 53.085
4 Amide Deprotection6M HCl, EtOH904.090
5 Sandmeyer Reaction

, HCl, CuCl
0

60
1.575
6 Regioselective

Piperazine,

, DMF
806.088

Detailed Experimental Protocols

Every step below is designed as a self-validating system, incorporating in-process controls to ensure successful progression to the next intermediate.

Step 1: Synthesis of p-Chloroaniline

  • Suspend iron powder (5.0 eq, ~200 mesh) and

    
     (1.5 eq) in a 2:1 mixture of Ethanol/Water. Heat to 65 °C.
    
  • Add p-chloronitrobenzene (1.0 eq) portion-wise over 30 minutes to manage the exothermic reaction.

  • Reflux the mixture at 80 °C for 2 hours.

  • Validation: TLC (Hexanes/EtOAc 3:1) will show the disappearance of the UV-active starting material and the appearance of a highly polar spot that stains positive with ninhydrin.

  • Filter the hot suspension through a Celite pad to remove iron oxides. Extract the filtrate with EtOAc, wash with brine, dry over

    
    , and concentrate in vacuo.
    

Step 2: Synthesis of p-Chloroacetanilide

  • Dissolve p-chloroaniline (1.0 eq) in anhydrous Dichloromethane (DCM). Add Triethylamine (

    
    , 1.5 eq) and cool the flask to 0 °C.
    
  • Add Acetic anhydride (

    
    , 1.2 eq) dropwise. Remove the ice bath and stir at room temperature for 1 hour.
    
  • Validation: The reaction mixture will clarify. TLC will show complete conversion to a less polar spot compared to the free amine.

  • Quench with 1M HCl to remove unreacted amine, separate the organic layer, wash with saturated

    
    , dry, and concentrate to yield a white solid.
    

Step 3: Synthesis of 4-Chloro-2-nitroacetanilide

  • Dissolve p-chloroacetanilide (1.0 eq) in concentrated

    
     at 0 °C.
    
  • Prepare a nitrating mixture of fuming

    
     (1.1 eq) and conc. 
    
    
    
    (1:1 v/v). Add this dropwise to the substrate solution, strictly maintaining the internal temperature below 5 °C to prevent over-nitration.
  • Stir for 3 hours at 0–5 °C.

  • Validation: The solution transitions to a deep yellow color.

  • Pour the mixture over crushed ice with vigorous stirring. Filter the precipitated yellow solid, wash thoroughly with cold water until the filtrate is pH neutral, and dry under vacuum.

Step 4: Synthesis of 4-Chloro-2-nitroaniline

  • Suspend 4-chloro-2-nitroacetanilide (1.0 eq) in Ethanol. Add 6M aqueous HCl (excess).

  • Reflux the mixture at 90 °C for 4 hours.

  • Validation: The suspension will dissolve as the amine hydrochloride salt forms.

  • Cool to room temperature and neutralize with 2M NaOH until pH 8 is reached, precipitating the free amine. Extract with EtOAc, dry, and concentrate.

Step 5: Synthesis of 1,4-Dichloro-2-nitrobenzene

  • Suspend 4-chloro-2-nitroaniline (1.0 eq) in a mixture of concentrated HCl and water (1:1) at 0 °C.

  • Add a pre-cooled aqueous solution of

    
     (1.1 eq) dropwise. Stir for 30 minutes at 0 °C to form the diazonium salt.
    
  • In a separate flask, dissolve Copper(I) chloride (CuCl, 1.2 eq) in concentrated HCl.

  • Transfer the cold diazonium solution dropwise into the CuCl solution. Gradually warm the mixture to 60 °C for 1 hour.

  • Validation: Vigorous evolution of nitrogen gas (

    
    ) will occur; the reaction is complete when gas evolution ceases.
    
  • Extract the aqueous mixture with DCM, wash with water, dry, and concentrate. Purify via short-path silica gel filtration.

Step 6: Synthesis of 1-(4-Chloro-2-nitrophenyl)piperazine

  • Dissolve 1,4-dichloro-2-nitrobenzene (1.0 eq) in anhydrous DMF.

  • Add anhydrous Potassium carbonate (

    
    , 2.0 eq) and Piperazine (3.0 eq). Note: A large excess of piperazine is critical to prevent the formation of dimeric bis-arylpiperazine byproducts.
    
  • Heat the mixture to 80 °C and stir for 6 hours.

  • Validation: LC-MS analysis of an aliquot will confirm the disappearance of the starting material and the presence of the product mass (

    
     242.08 
    
    
    
    ).
  • Cool to room temperature, quench with a large volume of water, and extract with EtOAc. Wash the organic layer extensively with 5% aqueous LiCl or brine to remove residual DMF.

  • Dry over

    
    , concentrate, and purify the crude product via recrystallization (EtOH/Water) to yield the pure 1-(4-chloro-2-nitrophenyl)piperazine as a bright yellow/orange powder.
    

References

  • [[3.1]] Title: EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins" | Source: Master Organic Chemistry | URL: [Link]

  • [[3.2]] Title: Iron–water mediated chemoselective reduction of nitroarenes in a ball mill | Source: RSC Publishing | URL: [Link]

  • [[3.9]] Title: A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid | Source: MDPI | URL: [Link]

  • [[3.10]] Title: A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron | Source: Sciencemadness (Advanced Synthesis & Catalysis) | URL: [Link]

Sources

Application Note: High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Analysis of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

Piperazine derivatives represent a critical structural motif in modern pharmacotherapy, serving as the backbone for diverse therapeutic classes including antihistamines (e.g., cetirizine, cyclizine), anthelmintics, and emerging psychoactive substances (e.g., benzylpiperazine)[1],[2].

The Analytical Challenge: Unsubstituted aliphatic piperazines lack a conjugated


-electron system, making direct UV detection highly insensitive and prone to severe matrix interference at lower wavelengths[3],[4].

The Causality of Method Choice: To achieve reliable quantification, the analytical strategy must be dictated by the analyte's structural chemistry:

  • Direct UV Detection: Reserved for piperazine derivatives with intrinsic chromophores (e.g., N-Boc-piperazine or aromatic-substituted designer drugs) where

    
     or 
    
    
    
    transitions allow for detection in the 230–340 nm range[5],[6].
  • Pre-Column Chemical Derivatization: For trace analysis of aliphatic piperazines in active pharmaceutical ingredients (APIs), derivatization is mandatory. Reagents such as 4-chloro-7-nitrobenzofuran (NBD-Cl) or 1-(4-Nitrophenyl) piperazine (4-NPP) react with the secondary amines of the piperazine ring via nucleophilic aromatic substitution. This introduces a robust chromophore, shifting the absorption maximum (

    
    ) to the near-visible or visible range (392 nm – 460 nm), thereby eliminating API matrix interference and drastically enhancing sensitivity[3],[7].
    

Decision Workflow for Piperazine Analysis

PiperazineWorkflow Sample Sample Preparation (Extraction & Filtration) Decision Analyte Chromophore Assessment Sample->Decision Deriv Pre-Column Derivatization (e.g., NBD-Cl, 4-NPP) Decision->Deriv Aliphatic (No Chromophore) HPLC Reversed-Phase HPLC (C18, Acidic Mobile Phase) Decision->HPLC Aromatic/Conjugated Deriv->HPLC UV_Vis UV/Vis Detection (230 nm or 392-460 nm) HPLC->UV_Vis Data Quantification & System Suitability UV_Vis->Data

Analytical workflow for HPLC-UV analysis of piperazine derivatives.

Experimental Protocols: A Self-Validating System

The following protocols are engineered to be self-validating, embedding System Suitability Testing (SST) to ensure data integrity before sample analysis.

Protocol A: Direct HPLC-UV Analysis of Aromatic Piperazines (e.g., Antihistamines)

This method exploits the intrinsic UV absorbance of conjugated piperazine derivatives (e.g., cetirizine, chlorcyclizine)[1].

Mechanistic Rationale: The mobile phase is heavily buffered at pH 3.0. Because the


 of piperazine nitrogens is typically around 9.8 and 5.6, an acidic pH ensures the nitrogens are fully protonated. Simultaneously, the low pH suppresses the ionization of residual silanols on the C18 stationary phase, preventing secondary electrostatic interactions that cause severe peak tailing.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a binary isocratic mobile phase consisting of 50 mM sodium dihydrogen phosphate (

    
    ) buffer (adjusted to pH 3.0 with phosphoric acid) and Methanol in a 45:55 (v/v) ratio[1]. Degas via sonication.
    
  • Sample Preparation: Extract the biological matrix or dissolve the pharmaceutical dosage form in the mobile phase. Centrifuge at 10,000 rpm for 5 minutes and filter the supernatant through a 0.22 µm PTFE syringe filter to protect the column.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 (e.g., 250 × 4.6 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection: UV at 230 nm[1].

    • Injection Volume: 10 µL.

  • Self-Validation (SST): Inject a mixed standard solution. The method is considered valid only if the resolution (

    
    ) between critical pairs is 
    
    
    
    , and the USP tailing factor for all analyte peaks is
    
    
    .
Protocol B: Pre-Column Derivatization HPLC-UV for Trace Aliphatic Piperazines

This protocol details the derivatization of trace piperazine using NBD-Cl, shifting detection to the visible spectrum to bypass API interference[3].

Mechanistic Rationale: The reaction requires a mildly alkaline environment (pH 9.0). At this pH, the secondary amines of piperazine are sufficiently deprotonated to act as strong nucleophiles, attacking the electron-deficient aromatic ring of NBD-Cl to form a stable, highly conjugated derivative.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.5% (w/v) solution of NBD-Cl in methanol. Prepare a 0.1 M sodium borate buffer and adjust to pH 9.0 using 0.1 M NaOH.

  • Derivatization Reaction:

    • Transfer 1.0 mL of the sample extract into an amber glass vial (NBD-Cl is light-sensitive).

    • Add 1.0 mL of the pH 9.0 borate buffer and 1.0 mL of the NBD-Cl reagent.

    • Vortex for 10 seconds, seal, and incubate in a water bath at 60 °C for 30 minutes to drive the reaction to completion[7].

    • Quench the reaction by cooling in an ice bath and adding 100 µL of 0.1 M HCl to neutralize the pH. Dilute to a final volume of 10 mL with the mobile phase.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 (150 × 4.6 mm, 3.5 µm).

    • Mobile Phase: Acetonitrile : Water (60:40, v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 460 nm[3].

  • Self-Validation (SST):

    • Reagent Blank Check: Inject a derivatized blank (buffer + NBD-Cl without sample). No interfering peaks must elute at the retention time of the NBD-piperazine complex.

    • Spike Recovery: Perform a spiked recovery test; acceptable recovery must fall strictly within 98.0% – 102.0% to confirm derivatization efficiency and lack of matrix suppression[3],[5].

Quantitative Data and Method Comparison

The table below summarizes the performance characteristics of various HPLC-UV methodologies for piperazine derivatives, highlighting the analytical trade-offs between direct detection and chemical derivatization.

Analyte ClassMatrixDerivatization ReagentDetection WavelengthLODLOQLinearity Range
Aliphatic Piperazine APINBD-Cl460 nm30 ppm90 ppm30 - 350 ppm[3],[5]
Benzyl Halides (via Piperazine)Drug Substance1-(4-Nitrophenyl) piperazine392 nm7 - 9 µg/g17.5 - 22.5 µg/g17.5 - 150 µg/g[8]
Antihistamines (e.g., Cetirizine)Plasma / SerumNone (Direct UV)230 nm3.8 - 120 nmol/LNot SpecifiedUp to 5 µmol/L[1]
N-Boc-piperazine APINone (Direct UV)340 nm30 ppm90 ppm30 - 350 ppm[5]

References

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV ResearchG
  • Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode ACS Omega
  • The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD QASCF
  • A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis Benchchem
  • Recommended methods for the Identification and Analysis of Piperazines in Seized M
  • A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances PMC / NIH
  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs PMC / NIH
  • A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances RSC Publishing

Sources

Advanced GC-MS Analytical Strategy for 1-(4-Chloro-2-nitrophenyl)piperazine: A Self-Validating Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Chloro-2-nitrophenyl)piperazine is a highly functionalized arylpiperazine that serves as a critical synthetic intermediate in the development of neuroprotective serotonergic and dopaminergic ligands[1]. Its structural complexity—featuring a secondary amine, a thermally labile nitro group, and an isotopically distinct chlorine atom—presents unique analytical challenges. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the structural characterization of phenylpiperazines[2]. However, achieving high-fidelity quantitative and qualitative data requires a meticulously designed, self-validating workflow. This guide details a robust derivatization and GC-MS protocol engineered to neutralize active sites, prevent thermal degradation, and ensure absolute data integrity.

Mechanistic Rationale & Analytical Challenges

To design a reliable analytical method, we must first address the chemical behavior of the analyte and the causality behind our experimental choices:

  • The Secondary Amine Dilemma: The piperazine ring contains a highly polar secondary amine (–NH) that readily hydrogen-bonds with free silanol groups in the GC inlet and column stationary phase. If analyzed underivatized, this results in severe peak tailing, irreversible adsorption, and poor reproducibility. Causality: We employ acylation via Trifluoroacetic anhydride (TFAA) to convert the secondary amine into a volatile, inert trifluoroacetamide derivative[3]. This masks the polar site, ensuring sharp, symmetrical chromatographic peaks.

  • Thermal Lability of the Nitroarene: Nitroaromatics are susceptible to thermal reduction or cleavage at elevated temperatures. Causality: The GC inlet temperature is strictly capped at 250 °C, and an ultra-inert, deactivated glass liner is mandated to prevent catalytic degradation of the nitro group during vaporization.

  • Isotopic Fingerprinting: The presence of a chlorine atom provides a built-in diagnostic tool. Chlorine naturally exists as

    
     and 
    
    
    
    in a ~3:1 ratio. Causality: The mass spectrometer is programmed to monitor this exact isotopic doublet (M and M+2), which serves as a primary confirmation criterion for the target analyte[2].

Self-Validating Experimental Protocol

A protocol is only as reliable as its internal controls. This methodology embeds a tripartite self-validating system: an Internal Standard (ISTD) to normalize extraction efficiency, a System Suitability Test (SST) to verify column inertness, and a Procedural Blank to rule out carryover.

GCMS_Workflow Start Sample Preparation & Homogenization Extraction Alkaline LLE Extraction (pH > 10.0) Start->Extraction Add p-Tolylpiperazine (ISTD) Derivatization TFAA Derivatization (Acylation of 2° Amine) Extraction->Derivatization Dry organic phase GC_Separation Capillary GC Separation (5% Phenyl Polysiloxane) Derivatization->GC_Separation 1 µL splitless injection MS_Detection EI-MS Detection (70 eV, SIM/Scan) GC_Separation->MS_Detection Elution Validation Self-Validation (ISTD & Blank Checks) MS_Detection->Validation Data Processing

Fig 1. Self-validating GC-MS workflow for piperazine extraction and derivatization.

Step-by-Step Methodology

Phase 1: Sample Preparation & Extraction

  • ISTD Addition: Spike 1.0 mL of the sample matrix with 50 µL of p-Tolylpiperazine internal standard (10 µg/mL). Reasoning: p-Tolylpiperazine mimics the extraction behavior of the analyte, correcting for any volumetric or matrix-induced losses[4].

  • Alkalization: Add 200 µL of 1 M Sodium Hydroxide (NaOH) to adjust the sample to pH > 10. Reasoning: Piperazines are basic (pKa ~9.8). Alkalization suppresses ionization, driving the compound into its lipophilic free-base form for efficient extraction[4].

  • Liquid-Liquid Extraction (LLE): Add 2.0 mL of LC-MS grade Ethyl Acetate. Vortex vigorously for 5 minutes, then centrifuge at 3000 rpm for 5 minutes. Transfer the upper organic layer to a clean glass reaction vial.

Phase 2: Derivatization 4. Evaporation: Evaporate the organic extract to complete dryness under a gentle stream of ultra-pure nitrogen at 40 °C. 5. Acylation: Add 50 µL of Ethyl Acetate and 50 µL of Trifluoroacetic anhydride (TFAA). Seal the vial with a PTFE-lined cap and incubate at 60 °C for 20 minutes. 6. Reconstitution: Evaporate the mixture to dryness under nitrogen to remove all excess TFAA and unreacted acid. Critical Step: Residual TFAA will rapidly degrade the GC column's stationary phase. Reconstitute the residue in 100 µL of Ethyl Acetate for injection.

GC-MS Instrument Configuration

Chromatographic separation of derivatized piperazines is optimally achieved using a 5% phenyl/95% methylpolysiloxane stationary phase, which provides the necessary selectivity for aromatic rings[3].

ParameterSpecification / Setting
System Gas Chromatograph coupled to a Single Quadrupole Mass Spectrometer
Analytical Column 5% Phenyl Polysiloxane (e.g., Rxi-5Sil MS or HP-5MS), 30 m × 0.25 mm, 0.25 µm film[3]
Carrier Gas Ultra-high purity Helium, constant flow at 1.0 mL/min[2]
Injection Mode Splitless, 1 µL volume, Purge valve open at 1.0 min
Inlet Temperature 250 °C (Using an ultra-inert, single taper deactivated liner)[2]
Oven Temperature Program Initial 70 °C (hold 1 min)

Ramp 20 °C/min to 280 °C

Hold 5 min[2]
Transfer Line Temp 280 °C[3]
Ion Source Temp 230 °C[2]
Ionization Energy Electron Ionization (EI) at 70 eV[3]
Acquisition Mode Full Scan (m/z 40–500) and Selected Ion Monitoring (SIM)

Data Interpretation & Quantitative Metrics

Under 70 eV Electron Ionization, the TFA-derivatized 1-(4-Chloro-2-nitrophenyl)piperazine undergoes predictable and diagnostic fragmentation. The exact mass of the free base is 241.06 Da. Upon derivatization, the addition of the trifluoroacetyl group (


) results in a mass shift of +96 Da, yielding a molecular ion (

) at m/z 337.

Fragmentation Parent Molecular Ion (M+.) m/z 337 / 339 (3:1) Loss_CF3 [M - CF3]+ m/z 268 / 270 Parent->Loss_CF3 -CF3 (69 Da) Loss_NO2 [M - NO2]+ m/z 291 / 293 Parent->Loss_NO2 -NO2 (46 Da) Base_Peak Base Peak m/z 56 (C3H6N+) Parent->Base_Peak Piperazine core cleavage

Fig 2. EI-MS fragmentation pathways of TFA-derivatized 1-(4-Chloro-2-nitrophenyl)piperazine.

The fragmentation of arylpiperazines is heavily driven by the nitrogen atoms within the piperazine ring[5]. The most prominent feature in the spectrum is the base peak at m/z 56, which corresponds to the


 cation—a universal hallmark of the piperazine core[2],[5].
Fragment Ion (m/z)Relative AbundanceStructural AssignmentDiagnostic Significance
337 / 339 Low-Medium

(Molecular Ion)
Confirms the intact TFA-derivative mass. The 3:1 ratio confirms the presence of one Chlorine atom[2].
291 / 293 Medium

Confirms the presence of the labile nitro group on the aromatic ring.
268 / 270 Medium

Alpha-cleavage of the derivatization tag, verifying successful acylation.
56 Base Peak (100%)

Universal diagnostic ion for the piperazine moiety[2],[5].

System Suitability Acceptance Criteria: The protocol is considered validated for a given batch if the ISTD peak area variance is < 15% across all samples, the tailing factor of the m/z 337 peak is < 1.2, and the procedural blank shows no signal at m/z 337 above a signal-to-noise ratio of 3:1.

References

  • Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC. nih.gov.
  • Analysis of phenylpiperazine-like stimulants in human hair as trimethylsilyl derivatives by gas chromatography-mass spectrometry - PubMed. nih.gov.
  • GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine.
  • Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC–IRD and GC–MS | Journal of Chrom
  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC. nih.gov.

Sources

Application Note: 1-(4-Chloro-2-nitrophenyl)piperazine as a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic selection of bifunctional building blocks is critical for the rapid generation of structurally diverse compound libraries. 1-(4-Chloro-2-nitrophenyl)piperazine (Free base CAS: 405910-34-1; Hydrochloride CAS: 299425-71-1)[1] is a highly versatile, privileged scaffold frequently deployed in the synthesis of central nervous system (CNS) agents, antibacterial compounds, and complex polycyclic systems[2]. This application note provides a comprehensive technical guide on the structural utility, mechanistic behavior, and field-proven synthetic protocols for leveraging this molecule in advanced medicinal chemistry workflows.

Structural & Physicochemical Profiling

The utility of 1-(4-Chloro-2-nitrophenyl)piperazine stems from its precise substitution pattern, which provides both pharmacophoric value and orthogonal synthetic handles[3]. As a Senior Application Scientist, I evaluate this scaffold across three distinct functional domains:

  • The Piperazine Core (The Vector): The secondary amine serves as a highly nucleophilic site for N-alkylation, acylation, or Buchwald-Hartwig cross-coupling. Biologically, the basic nitrogen (pKa ~8.5) is essential for forming critical salt-bridge interactions with conserved aspartate residues in G-protein coupled receptors (GPCRs), such as 5-HT and Dopamine receptors.

  • The 4-Chloro Substituent (The Metabolic Shield): Halogenation at the para-position significantly enhances the lipophilicity (LogP) of the resulting drug candidates, improving blood-brain barrier (BBB) penetration. Furthermore, it acts as a metabolic block, preventing rapid cytochrome P450-mediated para-hydroxylation.

  • The 2-Nitro Group (The Synthetic Handle): The strongly electron-withdrawing nitro group originally facilitates the

    
     reaction used to synthesize the building block. More importantly, it serves as a latent amine. Upon chemoselective reduction, it yields an ortho-phenylenediamine derivative, which is the primary precursor for cyclization into benzimidazoles, quinoxalines, and fused polycyclic piperazinones via Ugi-Smiles multicomponent reactions[2].
    

Pharmacophore core 1-(4-Chloro-2-nitrophenyl)piperazine Core pip Piperazine Ring • Basic Nitrogen • H-Bond Acceptor • Controls pKa core->pip nitro 2-Nitro Group • Electron Withdrawing • Steric Hindrance • Reducible Handle core->nitro chloro 4-Chloro Group • Lipophilicity (LogP) • Blocks Metabolism • Halogen Bonding core->chloro target Receptor Binding (5-HT / D2) • Salt Bridge with Aspartate • Pi-Pi Stacking • Hydrophobic Pocket Fit pip->target Ionic Interaction nitro->target Orientation & Sterics chloro->target Hydrophobic Fit

Pharmacophore mapping of 1-(4-Chloro-2-nitrophenyl)piperazine for CNS receptor modulation.

Mechanistic Insights: Causality in Synthetic Design

When incorporating 1-(4-Chloro-2-nitrophenyl)piperazine into a synthetic pipeline, researchers must navigate the reactivity of the aryl chloride during the reduction of the nitro group.

The Hydrodehalogenation Pitfall: Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) and


 gas will frequently result in the unwanted cleavage of the carbon-chlorine bond (hydrodehalogenation).
The Field-Proven Solution:  To maintain scientific integrity and chemoselectivity, the protocol below utilizes a modified Béchamp reduction (Iron powder and Ammonium Chloride) or Tin(II) Chloride (

). These single-electron transfer (SET) mechanisms selectively reduce the nitro group to a primary amine while completely preserving the critical 4-chloro substituent.

Experimental Protocols: Synthesis of Fused Benzimidazolopiperazines

The following self-validating workflow details the conversion of the scaffold into a benzimidazolone-piperazine hybrid, a classic pharmacophore for multi-target directed ligands (MTDLs).

BenzimidazoleSynthesis A 1-(4-Chloro-2-nitrophenyl) piperazine B N-Alkylation (Alkyl Halide, K2CO3) A->B C N-Alkyl Intermediate B->C D Nitro Reduction (Fe/NH4Cl or SnCl2) C->D E o-Phenylenediamine Derivative D->E F Cyclization (CDI, THF) E->F G Benzimidazolopiperazine Target F->G

Synthetic workflow for converting 1-(4-Chloro-2-nitrophenyl)piperazine to benzimidazoles.

Protocol A: Chemoselective N-Alkylation
  • Preparation: Dissolve 1-(4-Chloro-2-nitrophenyl)piperazine hydrochloride (1.0 eq) in anhydrous Acetonitrile (ACN) (0.2 M concentration). ACN is chosen as a polar aprotic solvent to maximize the nucleophilicity of the secondary amine.

  • Base Addition: Add anhydrous Potassium Carbonate (

    
    , 3.0 eq). Stir at room temperature for 15 minutes to liberate the free base. 
    
    
    
    is preferred over stronger bases to prevent E2 elimination of the incoming electrophile.
  • Electrophile Addition: Dropwise add the desired alkyl halide (e.g., 4-bromobutyronitrile, 1.1 eq).

  • Reaction & Monitoring: Heat the mixture to 70°C for 6-8 hours. Monitor via LC-MS. The reaction is complete when the starting material mass (

    
    )[3] is fully consumed.
    
  • Workup: Cool to room temperature, filter off inorganic salts, and concentrate under reduced pressure. Purify via flash chromatography (DCM/MeOH) to yield the N-alkylated intermediate.

Protocol B: Chemoselective Nitro Reduction
  • Preparation: Dissolve the N-alkylated intermediate (1.0 eq) in a 4:1 mixture of Ethanol and Water (0.1 M).

  • Reagent Addition: Add Iron powder (Fe, 5.0 eq) and Ammonium Chloride (

    
    , 5.0 eq).
    
  • Reaction: Reflux the mixture at 80°C for 2-4 hours. The mildly acidic

    
     activates the iron surface without causing the hydrolysis of sensitive functional groups.
    
  • Validation: Monitor by TLC (Ninhydrin stain will turn deep purple/red, confirming the presence of the newly formed primary aniline).

  • Workup: Filter the hot mixture through a pad of Celite to remove iron sludge. Wash the pad generously with hot Ethanol. Concentrate the filtrate, partition between EtOAc and saturated

    
    , dry over 
    
    
    
    , and evaporate to yield the ortho-phenylenediamine derivative.
Protocol C: Cyclization to Benzimidazolone
  • Preparation: Dissolve the diamine intermediate (1.0 eq) in anhydrous Tetrahydrofuran (THF) (0.1 M) under an inert argon atmosphere.

  • Cyclization: Add 1,1'-Carbonyldiimidazole (CDI, 1.5 eq) in one portion. CDI is a highly efficient, phosgene-free reagent that cleanly inserts a carbonyl bridge between the adjacent primary and secondary anilines.

  • Reaction: Stir at room temperature for 12 hours.

  • Workup & Isolation: Quench with water, extract with EtOAc, and wash with brine. Purify via recrystallization or chromatography to isolate the final benzimidazolopiperazine target.

Quantitative Data Presentation

Table 1: Physicochemical Properties of the Scaffold [1],[3]

PropertyValueClinical/Synthetic Significance
CAS Number 299425-71-1 (HCl Salt)Standardized identification for procurement.
Molecular Formula

Defines exact mass (

for free base).
Molecular Weight 278.14 g/mol (HCl Salt)Ideal low-MW fragment for lead optimization.
pKa (Predicted) ~8.5 (Piperazine NH)Ensures protonation at physiological pH (7.4).
LogP (Predicted) ~2.1Optimal lipophilicity for CNS/BBB penetration.

Table 2: Typical Reaction Yields & Quality Control Metrics

Protocol StepExpected YieldPrimary QC MetricSecondary QC Metric
A. N-Alkylation 80 - 90%LC-MS: Target

TLC: UV active, Ninhydrin negative
B. Nitro Reduction 75 - 85%LC-MS:

Da mass shift
TLC: Ninhydrin positive (Primary Amine)
C. CDI Cyclization 70 - 80%IR: Strong C=O stretch (~1700

)
LC-MS: Target

References

  • El Kaim, L., et al. "Multicomponent Synthesis of Fused Benzimidazolopiperazines." The Journal of Organic Chemistry, ACS Publications, 2011. URL:[Link]

  • PubChemLite. "1-(4-chloro-2-nitrophenyl)piperazine hydrochloride (C10H12ClN3O2) - Exact Mass and Structural Information." PubChemLite / CCSbase. URL:[Link] (Referenced via University of Luxembourg structural database).

Sources

Application Notes & Protocols: 1-(4-Chloro-2-nitrophenyl)piperazine as a Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Role of the Piperazine Scaffold

In the landscape of modern medicinal chemistry, the piperazine ring stands out as a "privileged scaffold."[1] Its unique six-membered heterocyclic structure, containing two nitrogen atoms at the 1 and 4 positions, imparts a combination of conformational flexibility, tunable basicity, and synthetic versatility. This allows piperazine-containing molecules to effectively bind to a wide array of biological targets, including enzyme active sites and receptor pockets.[1] Consequently, piperazine derivatives are integral to numerous therapeutic agents, including antipsychotic, antifungal, and antibacterial drugs.[2][3][4]

A critical step in harnessing the potential of the piperazine scaffold is the synthesis of N-arylpiperazines. The introduction of a substituted phenyl ring onto one of the piperazine nitrogens is a foundational strategy for fine-tuning the pharmacological profile of a drug candidate. This guide focuses specifically on 1-(4-Chloro-2-nitrophenyl)piperazine, a valuable intermediate whose synthesis exemplifies a cornerstone reaction in organic chemistry: Nucleophilic Aromatic Substitution (SNAr). We will explore the synthesis of this intermediate, the underlying chemical principles, and its application in the broader context of synthesizing complex active pharmaceutical ingredients (APIs), using the antipsychotic drug Aripiprazole as a key case study.

Section 1: The Core Chemistry — Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 1-(4-Chloro-2-nitrophenyl)piperazine from 1,4-dichloro-2-nitrobenzene and piperazine is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. For this reaction to proceed, the aromatic ring must be "activated" by the presence of potent electron-withdrawing groups (EWGs), such as a nitro group (-NO₂).

Causality of the SNAr Mechanism:

  • Activation: The nitro group, positioned ortho to the chlorine atom, strongly withdraws electron density from the benzene ring through both inductive and resonance effects. This makes the carbon atom attached to the chlorine electron-deficient and thus highly susceptible to attack by a nucleophile.

  • Nucleophilic Attack: The secondary amine of the piperazine ring acts as the nucleophile, attacking the electron-poor carbon atom and breaking the aromaticity of the ring to form a negatively charged intermediate known as a Meisenheimer complex.

  • Stabilization: The negative charge of the Meisenheimer complex is stabilized by delocalization into the electron-withdrawing nitro group. This stabilization is crucial for the reaction to proceed.

  • Rearomatization: The complex collapses, expelling the chloride ion as a leaving group and restoring the aromaticity of the ring, yielding the final N-arylpiperazine product.

Caption: General workflow of the SNAr mechanism.

Section 2: Synthesis Protocol for 1-(4-Chloro-2-nitrophenyl)piperazine

This protocol details the synthesis of the title compound via an SNAr reaction. The choice of a polar aprotic solvent like Dimethylformamide (DMF) is deliberate; it effectively solvates the charged Meisenheimer intermediate, facilitating the reaction. A mild inorganic base is used to neutralize the hydrochloric acid formed as a byproduct.

Physicochemical Data
PropertyValueSource
CAS Number 299425-71-1 (for HCl salt)[5]
Molecular Formula C₁₀H₁₃Cl₂N₃O₂ (for HCl salt)[5]
Molecular Weight 278.14 g/mol (for HCl salt)[5]
Physical Form Solid[6]
Experimental Protocol

Materials and Reagents:

  • 1,4-Dichloro-2-nitrobenzene

  • Piperazine (anhydrous)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • To a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 1,4-dichloro-2-nitrobenzene (1.0 eq).

  • Add anhydrous piperazine (2.5 eq) and anhydrous potassium carbonate (2.0 eq). The excess piperazine acts as both a reactant and a base, while K₂CO₃ serves as an acid scavenger.

  • Add anhydrous DMF to the flask until the reactants are fully dissolved and the mixture is stirrable (approx. 5-10 mL per gram of the limiting reagent).

  • Place the flask under a nitrogen atmosphere and begin vigorous stirring.

  • Heat the reaction mixture to 100-110 °C and maintain this temperature for 12-16 hours.[7] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water (3x the volume of DMF used).

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with deionized water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.

Purification: The crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure 1-(4-Chloro-2-nitrophenyl)piperazine as a solid.

Section 3: Application in API Synthesis — A Case Study of Aripiprazole

While 1-(4-Chloro-2-nitrophenyl)piperazine is a valuable building block, a structurally similar intermediate, 1-(2,3-dichlorophenyl)piperazine , is a key component in the industrial synthesis of Aripiprazole, a widely used atypical antipsychotic.[8][9] The synthetic logic, however, remains rooted in the principles of N-arylpiperazine formation followed by a subsequent alkylation step. Aripiprazole's mechanism involves partial agonism at dopamine D2 receptors and serotonin 5-HT1A receptors, making it effective for treating schizophrenia and bipolar disorder.[10][11]

The most common synthesis of Aripiprazole is a convergent process that joins two major intermediates in the final step.[9][11][12]

The two key intermediates are:

  • 1-(2,3-dichlorophenyl)piperazine: The core piperazine pharmacophore.[9]

  • 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one: The quinolinone structure with an alkyl halide linker.[9]

Sources

Application Note: Advanced Protocol for the N-Arylation of 1-(4-Chloro-2-nitrophenyl)piperazine via Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperazine ring is one of the most prevalent nitrogen-containing heterocycles in FDA-approved pharmaceuticals[1]. Specifically, 1-(4-chloro-2-nitrophenyl)piperazine (CAS: 405910-34-1)[2] serves as a highly versatile building block in medicinal chemistry. This application note details a robust, self-validating protocol for the N-arylation of this secondary amine using a Buchwald-Hartwig cross-coupling strategy. By prioritizing mechanistic causality, this guide ensures high-yielding C–N bond formation while preserving the orthogonal reactivity of the chloro and nitro substituents for late-stage diversification.

Mechanistic Causality & Reaction Design

The N-arylation of secondary amines is typically achieved via palladium-catalyzed cross-coupling[3]. However, the specific electronic properties of 1-(4-chloro-2-nitrophenyl)piperazine require careful tuning of the reaction conditions to prevent catalyst deactivation and substrate degradation.

  • Base Selection (Critical Causality): Standard Buchwald-Hartwig protocols heavily rely on strong alkoxide bases like sodium tert-butoxide (NaOtBu). However, the electron-deficient nitro group on the piperazine substrate is highly susceptible to single-electron transfer (SET) redox side reactions and degradation in the presence of strong alkoxides. Therefore, the use of a weak, non-nucleophilic inorganic base such as Cesium Carbonate (Cs₂CO₃) is strictly required to maintain functional group tolerance[4].

  • Catalyst & Ligand Selection: Coupling secondary amines often leads to the formation of off-cycle, inactive bis(amine)palladium complexes. Utilizing a bulky, electron-rich dialkylbiaryl phosphine ligand like RuPhos , pre-complexed as a Generation 3 (G3) palladacycle, accelerates the reductive elimination step and prevents catalyst resting-state trapping.

  • Solvent Selection: 1,4-Dioxane is selected over toluene. The polar nitro-aromatic starting material exhibits poor solubility in non-polar aromatics, whereas 1,4-dioxane provides a homogeneous reaction medium at elevated temperatures, ensuring consistent kinetic profiles.

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition [Pd(II)(Ar)X(L)] Pd0->OxAdd + Ar-X AmineCoord Amine Coordination [Pd(II)(Ar)(HNR2)X(L)] OxAdd->AmineCoord + Amine Deprot Deprotonation [Pd(II)(Ar)(NR2)(L)] AmineCoord->Deprot + Base RedElim Reductive Elimination Product Release Deprot->RedElim RedElim->Pd0 Regenerates Pd(0) Product N-Aryl Piperazine RedElim->Product ArX Aryl Halide ArX->OxAdd Amine Piperazine Derivative Amine->AmineCoord Base Base (Cs2CO3) Base->Deprot

Fig 1. Catalytic cycle of the Buchwald-Hartwig amination using RuPhos Pd G3.

Quantitative Data: Condition Optimization

The following table summarizes the optimization data, demonstrating the causality behind the final protocol parameters.

Catalyst System (5 mol%)Base (2.0 eq)SolventTemp (°C)Conversion (%)Mechanistic Observation / Causality
Pd₂(dba)₃ / BINAPNaOtBuToluene100< 10%NaOtBu causes degradation of the nitro group.
Pd(OAc)₂ / XPhosK₃PO₄Dioxane10045%Moderate conversion; bis-amine Pd complex formation.
RuPhos Pd G3 Cs₂CO₃ Dioxane 90 > 95% Optimal; RuPhos bulk prevents off-target binding.

Experimental Protocol

Reagents and Equipment
  • Amine: 1-(4-Chloro-2-nitrophenyl)piperazine (1.0 equiv, 1.0 mmol, 241.68 g/mol )

  • Electrophile: Aryl bromide or chloride (1.1 equiv, 1.1 mmol)

  • Catalyst: RuPhos Pd G3 (0.02 equiv, 2 mol%)

  • Base: Cs₂CO₃ (2.0 equiv, 2.0 mmol) - Must be finely milled and anhydrous.

  • Solvent: Anhydrous 1,4-Dioxane (5.0 mL, 0.2 M)

  • Equipment: 15 mL Schlenk tube with a Teflon stopcock, magnetic stir bar, argon manifold.

Step-by-Step Methodology

Workflow Step1 1. Reagent Prep (Glovebox) Step2 2. Degassing (Argon Purge) Step1->Step2 Step3 3. C-N Coupling (100°C, 12h) Step2->Step3 Step4 4. Aqueous Workup (EtOAc/H2O) Step3->Step4 Step5 5. Purification (Flash Column) Step4->Step5 Step6 6. Pure N-Aryl Piperazine Step5->Step6

Fig 2. Step-by-step experimental workflow for the N-arylation process.

Step 1: Reaction Assembly (Inert Atmosphere)

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 1-(4-chloro-2-nitrophenyl)piperazine (241.7 mg, 1.0 mmol), the aryl halide (1.1 mmol), RuPhos Pd G3 (16.7 mg, 0.02 mmol), and anhydrous Cs₂CO₃ (651.6 mg, 2.0 mmol).

  • Causality Check: If the aryl halide is a liquid, do not add it in this step; add it via microsyringe after the solvent.

Step 2: Degassing and Solvent Addition

  • Seal the Schlenk tube and evacuate/backfill with Argon (3 cycles). Reasoning: Oxygen is a potent poison for Pd(0) species, leading to irreversible oxidation to Pd(II) dead-end complexes.

  • Add anhydrous, sparged 1,4-dioxane (5.0 mL) via syringe under a positive pressure of Argon.

Step 3: Heating and C–N Coupling

  • Seal the tube and submerge it in a pre-heated oil bath at 90–100 °C.

  • Stir vigorously (800 rpm) for 12–16 hours. Reasoning: High stirring rates are required to overcome the mass transfer limitations of the heterogeneous Cs₂CO₃ base.

Step 4: Self-Validation (Reaction Monitoring)

  • At 12 hours, cool the reaction slightly and remove a 10 µL aliquot. Dilute in 1 mL of LC-MS grade acetonitrile.

  • LC-MS Validation: The starting piperazine exhibits an[M+H]⁺ peak at m/z 242.0. The disappearance of this peak and the emergence of the product mass confirms conversion.

  • TLC Validation: The starting material is highly polar and intensely yellow. The product will elute higher on the TLC plate (e.g., in 30% EtOAc/Hexanes) but will retain the yellow chromophore.

Step 5: Workup and Purification

  • Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts.

  • Transfer the filtrate to a separatory funnel. Wash with deionized water (2 × 10 mL) and brine (10 mL). Reasoning: Aqueous washing removes residual dioxane and inorganic byproducts, preventing emulsion formation.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure N-aryl piperazine.

References

  • Wängler, C., et al. "4-[18F]Fluorophenylpiperazines by Improved Hartwig-Buchwald N-Arylation of 4-[18F]fluoroiodobenzene". Nuclear Medicine and Biology, 2011. URL:[Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. "Palladium-Catalyzed Amination of Aryl Halides". Chemical Reviews, 116(19), 12564-12649, 2016. URL:[Link]

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide". Chemical Science, 2(1), 27-50, 2011. URL:[Link]

Sources

Application Note: 1-(4-Chloro-2-nitrophenyl)piperazine as a Key Scaffold in the Synthesis of Novel Arylpiperazine-Based Antifungal Agents

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

The rapid emergence of multidrug-resistant fungal pathogens, particularly non-albicans Candida species and Aspergillus strains, has necessitated the development of novel antifungal pharmacophores. The arylpiperazine scaffold has proven to be a highly versatile and biologically active moiety in medicinal chemistry, frequently utilized to target fungal lanosterol 14α-demethylase (CYP51) [1].

1-(4-Chloro-2-nitrophenyl)piperazine (CAS: 405910-34-1) serves as a highly privileged building block in the rational design of these agents. The strategic placement of the electron-withdrawing chloro and nitro groups on the phenyl ring finely tunes the lipophilicity (logP) and electronic distribution of the molecule, enhancing its ability to penetrate the fungal cell wall [2]. Furthermore, the secondary amine of the piperazine ring provides an ideal nucleophilic center for facile functionalization via N-alkylation, acylation, or Mannich condensations. When hybridized with other active heterocycles—such as 1,3,4-oxadiazoles or triazoles—the resulting dual-target molecules exhibit profound fungicidal activity by disrupting ergosterol biosynthesis and inducing fungal cell membrane collapse [3].

Experimental Design & Synthetic Workflow

To demonstrate the utility of 1-(4-Chloro-2-nitrophenyl)piperazine, this application note details a green-chemistry approach for synthesizing an oxadiazole-arylpiperazine hybrid. The workflow utilizes an ultrasound-assisted Mannich reaction. Sonochemistry is deliberately chosen over conventional reflux because acoustic cavitation generates localized microscopic "hot spots" that drastically accelerate the reaction rate, while activated molecular sieves drive the equilibrium forward by sequestering the water byproduct [1].

SyntheticWorkflow A Starting Material: 1,3,4-Oxadiazole-2-thione D Ultrasound-Assisted Mannich Condensation (1-2 hrs) A->D B Reagents: Formaldehyde + Molecular Sieves B->D C Arylpiperazine: 1-(4-Chloro-2-nitrophenyl)piperazine C->D E Target Antifungal Agent: Oxadiazole-Piperazine Hybrid D->E F Purification: Recrystallization (Methanol) E->F

Ultrasound-assisted Mannich synthesis of oxadiazole-arylpiperazine antifungal hybrids.

Detailed Step-by-Step Methodologies

Protocol A: Ultrasound-Assisted Synthesis of the Arylpiperazine Hybrid

Self-Validating Principle: The reaction progress is continuously monitored via Thin Layer Chromatography (TLC). The disappearance of the highly polar secondary amine precursor ensures complete conversion before workup.

Materials & Reagents:

  • 1-(4-Chloro-2-nitrophenyl)piperazine (1.0 mmol)

  • 5-(4-Substituted-phenyl)-1,3,4-oxadiazole-2(3H)-thione (1.0 mmol)

  • Formaldehyde (37% aqueous solution, 1.5 mmol)

  • Activated 4Å Molecular Sieves (0.5 g)

  • Absolute Ethanol (15 mL)

Step-by-Step Procedure:

  • Preparation of the Reaction Matrix: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the 1,3,4-oxadiazole-2(3H)-thione derivative in 15 mL of absolute ethanol.

  • Reagent Addition: Add 1.0 mmol of 1-(4-Chloro-2-nitrophenyl)piperazine to the solution. Causality: Equimolar ratios prevent the formation of unwanted bis-Mannich adducts.

  • Initiation of Condensation: Introduce 1.5 mmol of 37% formaldehyde dropwise, followed immediately by the addition of 0.5 g of activated 4Å molecular sieves. Causality: The sieves trap the water molecule eliminated during the iminium ion formation, preventing the reversible hydrolysis of the Mannich base.

  • Ultrasonication: Submerge the flask in an ultrasonic bath (40 kHz, 250 W) maintained at 45°C. Sonicate for 1 to 2 hours. Causality: Acoustic cavitation enhances mass transfer and provides the activation energy required for the nucleophilic attack of the piperazine onto the iminium intermediate, reducing reaction time by >80% compared to standard reflux.

  • Validation & Workup: Monitor via TLC (Ethyl Acetate:Hexane, 1:2). Once the arylpiperazine spot is absent, filter the hot mixture to remove the molecular sieves.

  • Purification: Concentrate the filtrate under reduced pressure. Recrystallize the crude residue from hot methanol to yield the pure oxadiazole-arylpiperazine hybrid (Yield: ~81%).

Protocol B: In Vitro Antifungal Susceptibility Testing (Microbroth Dilution)

Self-Validating Principle: This protocol incorporates resazurin dye. The visual color shift provides an immediate, self-validating readout of cellular respiration, eliminating the ambiguity of visual turbidity assessments.

Step-by-Step Procedure:

  • Inoculum Preparation: Prepare fungal suspensions (e.g., C. albicans, A. niger) in RPMI 1640 medium buffered to pH 7.0 with MOPS. Adjust the concentration to

    
     to 
    
    
    
    CFU/mL.
  • Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the synthesized 1-(4-Chloro-2-nitrophenyl)piperazine hybrid (from 64 µg/mL to 0.125 µg/mL) in DMSO (final DMSO concentration <1%).

  • Inoculation & Incubation: Add 100 µL of the fungal inoculum to each well. Include a positive growth control (no drug) and a negative sterility control (no fungi). Incubate at 35°C for 24-48 hours.

  • Resazurin Addition: Add 20 µL of 0.02% resazurin solution to each well and incubate for an additional 2 hours. Causality: Viable fungal cells metabolize the blue, non-fluorescent resazurin into pink, highly fluorescent resorufin.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is recorded as the lowest concentration of the drug that prevents the color change from blue to pink, indicating complete inhibition of fungal growth.

Quantitative Data Presentation

The integration of the 1-(4-Chloro-2-nitrophenyl)piperazine moiety significantly enhances the antifungal profile of the base oxadiazole scaffold. The table below summarizes the comparative MIC values against standard pathogenic strains [1].

Table 1: Antifungal Activity (MIC in µg/mL) of the Synthesized Arylpiperazine Hybrid

Compound / DrugCandida albicans (NCIM 3471)Candida glabrata (NCIM 3237)Cryptococcus neoformans (NCIM 3542)Aspergillus niger (NCIM 628)
1-(4-Chloro-2-nitrophenyl)piperazine Hybrid 18.624.122.947.0
Fluconazole (Standard) 16.022.020.046.0
Unsubstituted Piperazine Hybrid >64.0>64.0>64.0>64.0

Data Interpretation: The synthesized hybrid exhibits comparable potency to the clinical standard Fluconazole. The presence of the 4-chloro-2-nitrophenyl group is critical; removing it (unsubstituted piperazine) results in a complete loss of antifungal efficacy, underscoring the necessity of this specific aryl substituent for target binding.

Mechanistic Pathway of CYP51 Inhibition

The primary mechanism of action for these novel arylpiperazine derivatives involves the direct inhibition of the fungal enzyme Lanosterol 14α-demethylase (CYP51). The nitrogen atoms of the piperazine and oxadiazole rings coordinate with the heme iron in the active site of CYP51, preventing the conversion of lanosterol to ergosterol [3].

MOA A Arylpiperazine Hybrid Drug B Fungal CYP51 (Lanosterol 14α-demethylase) A->B Binds Heme Iron C Inhibition of Ergosterol Biosynthesis B->C Blocks Enzyme D Accumulation of Lanosterol Toxic Sterols C->D E Fungal Cell Membrane Disruption D->E

Mechanism of action of arylpiperazine derivatives targeting fungal CYP51.

References

  • Title: Ultrasound- and Molecular Sieves-Assisted Synthesis, Molecular Docking and Antifungal Evaluation of 5-(4-(Benzyloxy)-substituted phenyl)-3-((phenylamino)methyl)-1,3,4-oxadiazole-2(3H)-thiones Source: Molecules (MDPI) / PubMed Central URL: [Link]

  • Title: The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of Dual-Target COX-2/CYP51 Inhibitors for the Treatment of Fungal Infectious Diseases Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Advanced Applications of 1-(4-Chloro-2-nitrophenyl)piperazine in Materials Science: From CO2-Selective Polyimide Membranes to Stimuli-Responsive Fluorescent Sensors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Chloro-2-nitrophenyl)piperazine (CNPP) is a highly versatile, bifunctional building block that offers a unique triad of chemical handles for materials scientists. Its structure features a nucleophilic secondary amine on the piperazine ring, a strongly electron-withdrawing (and chemically reducible) nitro group, and a sterically demanding chloro substituent.

Instead of relying on standard, rigid templates, this application note explores two advanced, field-proven workflows where CNPP’s specific molecular architecture solves critical challenges in materials science:

  • Gas Separation Membranes: Utilizing the basic piperazine core and steric bulk to increase fractional free volume (FFV) and CO₂ affinity in polyimide membranes.

  • Smart Optical Materials: Leveraging the nitroaromatic moiety as a Photoinduced Electron Transfer (PeT) acceptor to create "turn-on" fluorescent films for environmental monitoring.

Application Workflow 1: Synthesis of High-Free-Volume 6FDA-Polyimide Membranes for CO₂/CH₄ Separation

Mechanistic Causality & Design

Polyimide membranes derived from 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) are benchmark materials for gas separation. The bulky -CF₃ groups in the 6FDA moiety create severe steric hindrance between polymer chains, effectively inhibiting chain stacking and increasing the fractional free volume (FFV)[1]. However, to push separation performance past the empirical Robeson upper bound, the incorporation of CO₂-philic moieties is required[2].

By converting CNPP into an asymmetric diamine monomer—1-(4-chloro-2-aminophenyl)-4-(4-aminophenyl)piperazine (CAPP)—we introduce a rigid, basic piperazine linkage into the polymer backbone. The basic nitrogen atoms provide favorable dipole-quadrupole interactions with acidic CO₂ molecules, enhancing solubility-selectivity. Simultaneously, the asymmetric chloro-substituent further disrupts local chain packing, tailoring the micropore structure to favor the kinetic diameter of CO₂ over CH₄[3].

Step-by-Step Methodology

Step 1: Synthesis of the CAPP Diamine Monomer

  • SNAr Coupling: Dissolve CNPP (1.0 eq) and 1-fluoro-4-nitrobenzene (1.1 eq) in anhydrous DMF. Add K₂CO₃ (2.0 eq) and heat at 90 °C for 12 hours to yield the dinitro-piperazine intermediate.

  • Catalytic Reduction: Transfer the purified intermediate to a Parr hydrogenator. Dissolve in ethanol/ethyl acetate (1:1), add 10% Pd/C catalyst, and purge with H₂ gas (50 psi) at room temperature for 8 hours.

  • Purification: Filter through Celite to remove the catalyst, concentrate under vacuum, and recrystallize from ethanol to yield the pure CAPP diamine.

Step 2: Polycondensation to 6FDA-CAPP Polyimide

  • In a flame-dried flask under N₂, dissolve CAPP diamine in anhydrous N-methyl-2-pyrrolidone (NMP) to achieve a 15 wt% solution.

  • Cool the solution to 0 °C and add 6FDA dianhydride (1.0 eq) in three equal portions over 1 hour. Stir for 24 hours at room temperature to form a viscous polyamic acid (PAA) solution.

  • Add a chemical imidization mixture of acetic anhydride and pyridine (1:1 v/v, 4.0 eq each). Stir at 120 °C for 12 hours.

  • Precipitate the resulting polyimide into vigorously stirred methanol, filter, and dry at 150 °C under vacuum for 24 hours.

Step 3: Membrane Casting

  • Dissolve the dried 6FDA-CAPP polyimide in chloroform (5 wt%).

  • Cast the solution onto a clean glass plate using a doctor blade with a 250 µm gap.

  • Evaporate the solvent at ambient conditions for 12 hours, followed by thermal annealing in a vacuum oven at 200 °C for 24 hours to remove residual solvent history.

Self-Validating Protocol: Perform ATR-FTIR on the cast film. The complete disappearance of the polyamic acid broad -OH stretch (3200–3400 cm⁻¹) and the appearance of sharp imide carbonyl peaks at 1780 cm⁻¹ (asymmetric) and 1720 cm⁻¹ (symmetric) confirm successful thermal imidization. If the broad -OH band persists, increase the final annealing time at 250 °C by 2 hours.

Membrane_Synthesis A CNPP (Secondary Amine) B SNAr Reaction (w/ 4-Fluoronitrobenzene) A->B C Dinitro-Piperazine Intermediate B->C D Catalytic Hydrogenation (Pd/C, H2) C->D E CAPP-Diamine (Asymmetric Monomer) D->E F Polycondensation (w/ 6FDA) E->F G 6FDA-CAPP Polyimide Membrane F->G

Workflow for synthesizing 6FDA-CAPP polyimide membranes from CNPP precursor.

Application Workflow 2: Design of PeT-Based Fluorescent Smart Films for H₂S Detection

Mechanistic Causality & Design

Typical Photoinduced Electron Transfer (PeT) probes consist of a fluorophore connected to a recognition/activating group by an unconjugated linker[4]. In this design, the nitroaromatic moiety of CNPP acts as a powerful, low-lying LUMO acceptor. When conjugated to a fluorophore (e.g., 1,8-naphthalimide), UV excitation triggers rapid electron transfer from the fluorophore to the nitro group, effectively quenching the emission[5].

Hydrogen sulfide (H₂S), a critical biomarker and food spoilage gas, selectively reduces the nitro group to a primary amine. This chemical reduction converts the electron-withdrawing nitro group into an electron-donating amine, which raises the energy of the receptor's orbitals. This thermodynamic shift blocks the forward PeT process, triggering a massive fluorescence enhancement (a "turn-on" signal)[4].

Step-by-Step Methodology

Step 1: Probe Synthesis (Naph-CNPP)

  • Suspend 4-bromo-1,8-naphthalic anhydride (1.0 eq) and CNPP (1.2 eq) in 2-methoxyethanol.

  • Add N,N-diisopropylethylamine (DIPEA, 2.0 eq) and reflux at 120 °C for 8 hours.

  • Cool to room temperature, pour into ice water, and collect the resulting yellow precipitate via vacuum filtration to obtain the PeT-quenched Naph-CNPP probe.

Step 2: Smart Film Fabrication

  • Prepare a 10 wt% solution of Poly(methyl methacrylate) (PMMA) in dichloromethane (DCM).

  • Dope the PMMA solution with 0.5 wt% of the Naph-CNPP probe.

  • Spin-coat the doped polymer solution onto quartz substrates at 1500 rpm for 60 seconds and dry under vacuum at 40 °C.

Step 3: H₂S Exposure and Optical Readout

  • Place the smart film in a sealed gas chamber equipped with a quartz window.

  • Introduce 50 ppm H₂S gas buffered in N₂.

  • Monitor the fluorescence emission at λ_em = 530 nm (λ_ex = 365 nm) over 30 minutes.

Self-Validating Protocol: Cast a control film lacking the Naph-CNPP probe but containing the PMMA matrix. Expose both the control and the probe-doped film to H₂S. The control must remain non-fluorescent under 365 nm UV light, confirming that the fluorescence turn-on is exclusively due to the probe's molecular reduction, not matrix degradation or autofluorescence.

PET_Pathway cluster_0 Off-State (PeT Active) cluster_1 On-State (PeT Disabled) S1 Naph-CNPP Probe (Nitroaromatic Acceptor) Exc1 UV Excitation (λ_ex = 365 nm) S1->Exc1 H2S H2S Gas Exposure (Chemical Reduction) S1->H2S PET Photoinduced Electron Transfer (Fluorophore → NO2) Exc1->PET Off Fluorescence Quenched (Dark State) PET->Off S2 Naph-CAPP Probe (Aniline Donor) Exc2 UV Excitation (λ_ex = 365 nm) S2->Exc2 NoPET PeT Blocked (HOMO Level Shift) Exc2->NoPET On Fluorescence ON (Strong Green Emission) NoPET->On H2S->S2

PeT-based fluorescence switching mechanism of the Naph-CNPP sensor upon H₂S exposure.

Quantitative Data Summaries

Table 1: Comparative Gas Permeation Properties of 6FDA-Based Polyimides (Tested with 50/50 CO₂/CH₄ mixed gas at 35 °C and 10 atm)

Polymer MatrixCO₂ Permeability (Barrer)*CH₄ Permeability (Barrer)Selectivity (CO₂/CH₄)Structural Advantage
Matrimid® (Commercial)10.50.2837.5Baseline standard
6FDA-DAM143.94.1834.4High FFV via -CF₃ groups
6FDA-CAPP (CNPP-derived) 185.2 3.85 48.1 Enhanced basicity & steric disruption

*1 Barrer = 10⁻¹⁰ cm³ (STP)·cm / (cm²·s·cmHg)

Table 2: Photophysical Properties of the Naph-CNPP Smart Film

StateAnalyte ExposureAbsorption Max (λ_abs)Emission Max (λ_em)Quantum Yield (Φ_F)Visual Color (Under 365 nm)
Off-State None (Ambient Air)410 nm530 nm0.02Dark / Non-fluorescent
On-State 50 ppm H₂S (30 min)425 nm535 nm0.48Bright Green

References

  • Gas separation performance of 6FDA-based polyimides with different chemical structures.ResearchGate.
  • Synthesis and Performance of 6FDA-Based Polyimide-Ionenes and Composites with Ionic Liquids as Gas Separation Membranes.MDPI / NASA.
  • Tailoring the Micropore Structure of 6FDA-Based Network Polyimide Membranes for Advanced Gas Separation by Decarboxylation.PMC - NIH.
  • Fluorescent PET (Photoinduced Electron Transfer) sensors as potent analytical tools.Almac / Chemical Society Reviews.
  • Photoinduced electron transfer (PeT) based fluorescent probes for cellular imaging and disease therapy.ResearchGate.

Sources

Advanced Cell-Based Assay Protocols for Evaluating 1-(4-Chloro-2-nitrophenyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Rationale

The compound 1-(4-Chloro-2-nitrophenyl)piperazine serves as a highly versatile synthetic building block in medicinal chemistry[1]. It provides access to the arylpiperazine pharmacophore, widely recognized as a "privileged scaffold" due to its ability to interact with a diverse array of biological targets[2].

Historically, arylpiperazine derivatives have been extensively profiled in neuropharmacology, particularly as modulators (agonists and antagonists) of serotonin (5-HT) and dopamine receptors[3]. More recently, structural hybridization of the arylpiperazine core has yielded potent anti-cancer agents. For instance, derivatives inspired by the


-adrenoceptor antagonist naftopidil have demonstrated significant, selective cytotoxicity against human prostate cancer cell lines (e.g., PC-3, LNCaP, and DU145)[4].

This application note provides a comprehensive, self-validating framework for evaluating novel 1-(4-Chloro-2-nitrophenyl)piperazine derivatives. It details two distinct cell-based workflows: a functional GPCR assay for neuropharmacological profiling, and a high-throughput viability assay for oncology screening.

Workflow A: Neuropharmacological Profiling (5-HT Receptor Antagonism)

Experimental Causality and Design

The 5-HT


 receptor is a G

-coupled GPCR. Activation by an agonist (like serotonin) triggers Phospholipase C (PLC), leading to inositol triphosphate (IP

) generation and the subsequent release of intracellular calcium (Ca

) from the endoplasmic reticulum. To evaluate the antagonistic properties of synthesized arylpiperazine derivatives, we utilize a real-time fluorescent calcium flux assay (FLIPR).

Critical Design Choices:

  • Fluo-4 AM Dye: This cell-permeable acetoxymethyl (AM) ester is cleaved by intracellular esterases, trapping the calcium-sensitive fluorophore inside the cell.

  • Probenecid Addition: Probenecid is an inhibitor of organic anion transporters. Its inclusion is strictly required; without it, HEK293 cells will rapidly extrude the cleaved Fluo-4 dye, destroying the assay window and leading to false-negative signals.

  • Self-Validation (Z'-factor): The protocol includes standard reference antagonists (e.g., Ketanserin) and vehicle controls to calculate the Z'-factor, ensuring the assay maintains a robust dynamic range (

    
    ) before derivative screening begins.
    
Signaling Pathway Diagram

G Antagonist Arylpiperazine Derivative (Antagonist) Receptor 5-HT2A Receptor (GPCR) Antagonist->Receptor Blocks Agonist Serotonin (5-HT) Agonist->Receptor Activates Gq Gq Protein Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Generation PLC->IP3 ER Endoplasmic Reticulum (Ca2+ Release) IP3->ER Fluo4 Fluo-4 Dye Fluorescence Emission ER->Fluo4

5-HT2A Gq-coupled signaling pathway and calcium flux assay principle.

Step-by-Step Protocol: FLIPR Calcium Flux Assay
  • Cell Seeding: Harvest HEK293 cells stably expressing the human 5-HT

    
     receptor. Seed at a density of 15,000 cells/well in a 384-well black, clear-bottom microplate using 20 µL of DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO
    
    
    
    .
  • Dye Loading: Remove the culture media. Add 20 µL of Dye Loading Buffer (HBSS containing 20 mM HEPES, 2.5 mM Probenecid, and 2 µM Fluo-4 AM). Incubate for 60 minutes at 37°C in the dark.

  • Compound Preparation: Serially dilute the 1-(4-Chloro-2-nitrophenyl)piperazine derivatives in Assay Buffer (HBSS + 20 mM HEPES) to create a 10-point concentration-response curve (final well concentrations ranging from 10 µM to 0.3 nM).

  • Antagonist Incubation: Transfer 10 µL of the diluted derivatives to the assay plate. Incubate for 30 minutes at room temperature to allow receptor binding equilibrium.

  • Agonist Challenge & Readout: Place the plate into a FLIPR Tetra system. The system will record baseline fluorescence (Ex 488 nm / Em 525 nm) for 10 seconds, followed by the automated addition of 10 µL of Serotonin (EC

    
     concentration, typically ~30 nM).
    
  • Data Acquisition: Record fluorescence continuously for 3 minutes. Calculate the response as the maximum minus minimum (Max-Min) relative fluorescent units (RFU).

Workflow B: Oncology Screening (Prostate Cancer Cytotoxicity)

Experimental Causality and Design

Recent structure-activity relationship (SAR) studies indicate that modifying the arylpiperazine core can yield compounds with potent cytotoxicity against hormone-refractory prostate cancer cells[4].

Critical Design Choices:

  • Cell Line Selection: PC-3 (androgen-independent) and LNCaP (androgen-sensitive) cell lines are used to determine if the derivative's mechanism of action is dependent on androgen receptor signaling[5].

  • ATP-Based Luminescence vs. Tetrazolium (CCK-8): While CCK-8 is common, arylpiperazine derivatives containing nitro-aromatic groups can sometimes form colored aggregates or interfere with absorbance readings at 450 nm. We utilize an ATP-dependent luciferase assay (e.g., CellTiter-Glo). This lytic assay instantly halts cellular metabolism and generates a luminescent signal directly proportional to the ATP present (viable cells), completely circumventing optical interference.

Cytotoxicity Workflow Diagram

Workflow Seed Seed PC-3/LNCaP (384-well plate) Dose Compound Dosing (10-point titration) Seed->Dose Incubate Incubation (72 hours, 37°C) Dose->Incubate Lysis Add ATP Reagent (Cell Lysis) Incubate->Lysis Read Luminescence Readout Lysis->Read Analyze IC50 Calculation Read->Analyze

High-throughput cytotoxicity screening workflow using ATP-dependent luminescence.

Step-by-Step Protocol: ATP-Dependent Viability Assay
  • Cell Seeding: Harvest PC-3 and LNCaP cells in logarithmic growth phase. Seed at 2,000 cells/well in 384-well solid white microplates in 20 µL of RPMI-1640 medium (10% FBS). Incubate for 24 hours at 37°C to allow cell attachment.

  • Compound Treatment: Using an acoustic liquid handler (e.g., Echo 550) or multichannel pipette, dose the cells with 1-(4-Chloro-2-nitrophenyl)piperazine derivatives (concentration range: 50 µM to 1 nM). Ensure DMSO concentration does not exceed 0.5% v/v in any well to prevent solvent-induced toxicity.

  • Incubation: Incubate the treated plates for 72 hours at 37°C, 5% CO

    
    .
    
  • Reagent Equilibration: 30 minutes prior to the assay end-time, remove the plates from the incubator and allow them to equilibrate to room temperature (reduces temperature gradients that cause edge effects in luminescence).

  • Lysis and Reaction: Add 20 µL of room-temperature CellTiter-Glo reagent to each well. Shake the plate on an orbital shaker for 2 minutes to induce complete cell lysis.

  • Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence using a multi-mode microplate reader with an integration time of 0.5 seconds per well.

Quantitative Data Presentation

To validate the efficacy of the synthesized derivatives, data must be normalized to vehicle controls (100% viability/activity) and positive controls (0% viability/activity). Below is a representative data structure summarizing the pharmacological profile of hypothetical 1-(4-Chloro-2-nitrophenyl)piperazine derivatives compared to clinical standards.

Compound ID5-HT

Antagonism IC

(nM)
PC-3 Cytotoxicity IC

(µM)
LNCaP Cytotoxicity IC

(µM)
Selectivity Index (Normal Cells)
Derivative 1 14.2 ± 1.1> 50.0> 50.0N/A
Derivative 2 > 10,0003.4 ± 0.21.8 ± 0.1> 15
Ketanserin (Ref)2.5 ± 0.3N/TN/TN/A
Naftopidil (Ref)N/T22.4 ± 0.634.6 ± 0.32.1

Note: Data represents mean ± SD of three independent experiments. N/T = Not Tested. N/A = Not Applicable.

References

  • Chen, H., et al. "Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines." Molecules (PMC). Available at:[Link]

  • Jiang, et al. "Synthesis, bioactivity, and molecular docking studies: novel arylpiperazine derivatives as potential new-resistant AR antagonist." Frontiers in Chemistry. Available at:[Link]

  • Recabarren, G., et al. "Extended N-Arylsulfonylindoles as 5-HT6 Receptor Antagonists: Design, Synthesis & Biological Evaluation." Molecules (PMC). Available at:[Link]

  • Leopoldo, M., et al. "Serotonin 7 receptor (5-HT7) is a member of the serotonin (5-hydroxytryptamine, 5-HT) receptors family." University of Catania Institutional Repository. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Chloro-2-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 1-(4-Chloro-2-nitrophenyl)piperazine. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you navigate the common challenges associated with this synthesis. Our goal is to empower you with the causal understanding needed to improve reaction yield, minimize impurities, and achieve reproducible results.

The Core Synthesis: A Mechanistic Overview

The synthesis of 1-(4-Chloro-2-nitrophenyl)piperazine is typically achieved via a Nucleophilic Aromatic Substitution (SNA_r_) reaction. This pathway is viable due to the presence of a strong electron-withdrawing nitro group (-NO₂) on the aromatic ring of 1,4-dichloro-2-nitrobenzene.[1] This group activates the ring for nucleophilic attack by piperazine by stabilizing the negatively charged intermediate, known as a Meisenheimer complex.[2]

The reaction proceeds in two main steps:

  • Nucleophilic Attack: The piperazine nitrogen acts as a nucleophile, attacking the carbon atom bonded to a chlorine atom. This forms a resonance-stabilized anionic intermediate (the Meisenheimer complex).

  • Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the chloride ion.

A critical aspect of this specific synthesis is regioselectivity . The starting material, 1,4-dichloro-2-nitrobenzene, has two chlorine atoms, both of which are activated by the nitro group (one in the ortho position, one in the para position).[1][2] The formation of the desired isomer, 1-(4-Chloro-2-nitrophenyl)piperazine, requires the substitution of the chlorine at the C-1 position (ortho to the nitro group). Controlling conditions to favor this substitution over attack at the C-4 position is a primary challenge.

Caption: The S_N_Ar mechanism for 1-(4-Chloro-2-nitrophenyl)piperazine synthesis.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the most likely causes?

A1: Low yield can stem from several factors. Systematically investigate the following:

  • Insufficient Stoichiometry of Piperazine: The most common issue is the formation of a di-substituted byproduct where both chlorines are replaced by piperazine. To favor mono-substitution, a significant excess of piperazine (typically 3 to 5 equivalents) is crucial.[3] This statistically increases the probability that a molecule of 1,4-dichloro-2-nitrobenzene will react with a free piperazine molecule rather than the desired product.

  • Inadequate Temperature: S_N_Ar reactions on chloro-substituted aromatics often require thermal energy to overcome the activation barrier. If the temperature is too low, the reaction rate will be impractically slow. A typical range is 80-110 °C.[3] Monitor the reaction by TLC or LC-MS to determine if it is simply slow or has stalled.

  • Improper Solvent Choice: The solvent must be able to dissolve the reactants and be sufficiently polar to stabilize the charged Meisenheimer complex. Polar aprotic solvents like DMF, DMSO, or dioxane are excellent choices.[3][4][5] Using a non-polar solvent like toluene may result in poor solubility and a slower reaction rate.

  • Base Inefficiency: The reaction generates HCl, which will protonate the basic piperazine, rendering it non-nucleophilic. A base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA), must be added to neutralize this acid and keep the piperazine active. Ensure the base is anhydrous and used in at least stoichiometric amounts relative to the starting aryl halide.

Q2: I'm seeing a significant amount of the di-substituted byproduct, 1,4-bis(2-nitro-p-phenylene)dipiperazine. How can I suppress this?

A2: This is a classic challenge in piperazine chemistry. The key is to manipulate the reaction kinetics to favor the first substitution over the second.

  • Increase Piperazine Excess: As mentioned, increasing the molar ratio of piperazine to the aryl halide is the most effective strategy. See the data table below for a general guide.

  • Slow Addition of Aryl Halide: Instead of adding all reagents at once, try a slow, controlled addition of the 1,4-dichloro-2-nitrobenzene solution to the heated mixture of excess piperazine and base. This maintains a high concentration of piperazine relative to the aryl halide throughout the reaction, minimizing the chance for the mono-substituted product to react further.

  • Lower Reaction Temperature: The second substitution may have a higher activation energy than the first. Running the reaction at the lower end of the effective temperature range (e.g., 80 °C instead of 110 °C) can sometimes improve selectivity for the mono-substituted product, albeit at the cost of a longer reaction time.

Q3: My TLC/LC-MS analysis shows two major product spots with the same mass. What is happening?

A3: You are likely forming the two possible regioisomers: the desired 1-(4-Chloro-2-nitrophenyl)piperazine (attack at C-1, ortho to -NO₂) and the undesired 1-(2-Chloro-5-nitrophenyl)piperazine (attack at C-4, para to -NO₂). Both positions are activated, and achieving high regioselectivity can be difficult.

  • Solvent Effects: The polarity of the solvent can influence regioselectivity. Experiment with different solvents (e.g., compare DMF with dioxane) to see if the isomer ratio changes.

  • Temperature Control: Kinetic vs. thermodynamic control can play a role. The product distribution may be temperature-dependent. An analysis of product ratios at different temperatures (e.g., 80 °C, 100 °C, 120 °C) is recommended.

  • Purification: If isomer formation is unavoidable, purification by column chromatography is the most reliable method for separation. The difference in polarity between the two isomers should be sufficient for separation on silica gel.

troubleshooting_workflow start Reaction Analysis: Low Yield or Impurities q1 Check TLC/LC-MS: Is starting material (SM) present? start->q1 q2 Is di-substituted byproduct dominant? q1->q2 No sol1 Action: - Increase reaction time - Increase temperature q1->sol1 Yes q3 Are there multiple isomeric products? q2->q3 No sol2 Action: - Increase excess of piperazine (3-5 eq) - Add aryl halide slowly - Lower reaction temperature q2->sol2 Yes q4 Reaction appears stalled? q3->q4 No sol3 Action: - Modify solvent or temperature - Plan for chromatographic separation q3->sol3 Yes sol4 Action: - Check purity of reagents - Ensure base is active and anhydrous - Confirm temperature is correct q4->sol4 Yes

Caption: A troubleshooting decision workflow for common synthesis issues.

Frequently Asked Questions (FAQs)

Q: What is the optimal solvent for this S_N_Ar reaction? A: Polar aprotic solvents are generally best. N,N-Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent choices as they effectively solvate the intermediate complex.[4][5] Dioxane can also be used. Ensure the solvent is anhydrous, as water can interfere with the reaction.[3]

Q: Which base is most effective and why? A: Anhydrous potassium carbonate (K₂CO₃) is a cost-effective and commonly used inorganic base that works well.[5] It is strong enough to neutralize the generated HCl but not so strong as to cause significant side reactions. Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used.

Q: How critical is temperature control? A: Very critical. Temperature influences both the reaction rate and selectivity. Too low, and the reaction will be too slow. Too high, and you risk increased formation of the di-substituted byproduct and potentially other degradation products. A controlled temperature of 80-100 °C is a good starting point.[3]

Q: Can I use a protected piperazine, like N-Boc-piperazine, to avoid di-substitution? A: Yes, this is an excellent and highly effective strategy. Reacting 1,4-dichloro-2-nitrobenzene with N-Boc-piperazine will yield only the mono-substituted product.[3] The Boc protecting group can then be easily removed under acidic conditions (e.g., HCl in dioxane or trifluoroacetic acid) to give the desired product. While this adds two steps to the synthesis (protection and deprotection), it completely solves the problems of di-substitution and often simplifies purification significantly.

Data Summary: Effect of Stoichiometry on Product Distribution

The following table provides a generalized summary of how the molar ratio of reactants can influence the yield of mono- vs. di-substituted products. Actual yields will vary based on specific reaction conditions.

Molar Ratio (Piperazine : Aryl Halide)Mono-substituted Product YieldDi-substituted Product YieldRationale
1 : 1Low to ModerateHighThe product is as reactive as the starting piperazine, leading to a high chance of a second substitution.
3 : 1 Good to High Low A statistical excess of piperazine favors the reaction with the starting aryl halide.[3]
5 : 1 High Very Low A large excess strongly suppresses the formation of the di-substituted byproduct.[3] This is often the optimal ratio.

Optimized Experimental Protocol

This protocol is designed as a robust starting point for achieving a good yield of the mono-substituted product.

Caption: A standard reflux setup for the S_N_Ar synthesis.

Materials:

  • 1,4-Dichloro-2-nitrobenzene (1.0 eq)

  • Piperazine (anhydrous, 5.0 eq)

  • Potassium Carbonate (K₂CO₃, anhydrous, 2.0 eq)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble a three-neck round-bottom flask with a reflux condenser, a thermometer, and a nitrogen inlet. Place the flask on a magnetic stir plate with a heating mantle.

  • Reagent Loading: To the flask, add piperazine (5.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF (approx. 5-10 mL per gram of aryl halide).

  • Heating: Begin stirring and heat the mixture to 90 °C under a nitrogen atmosphere.

  • Aryl Halide Addition: Dissolve 1,4-dichloro-2-nitrobenzene (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the heated piperazine mixture over 30 minutes.

  • Reaction: Maintain the reaction temperature at 90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing a generous amount of cold water.

    • Extract the aqueous phase three times with ethyl acetate.

    • Combine the organic layers and wash them twice with water, followed by one wash with brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product will likely be a yellow-orange solid or oil. Purify via column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired product from any unreacted piperazine, regioisomers, and di-substituted byproduct. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) may be effective.[6]

References

  • Shankara Prasad, K. S., et al. (2023). Syntheses and crystal structures of three salts of 1-(4-nitrophenyl)piperazine. IUCrData, 8(9). Available at: [Link]

  • Ke, C., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science, 2(1), 26-30. Available at: [Link]

  • Google Patents (2016). CN105732392A - Method for preparing 4'-chloro-2-nitrobiphenyl.
  • Baruah, L., et al. (2020). Synthesis and characterization of a series of phenyl piperazine based ligands. Journal of Physics: Conference Series, 1531, 012106. Available at: [Link]

  • Bansal, O. P., et al. (1973). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. Canadian Journal of Chemistry, 51(13), 2119-2123. Available at: [Link]

  • MDPI (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Molecules. Available at: [Link]

  • Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. Available at: [Link]

  • Chemistry LibreTexts. (2026). 3.7: Nucleophilic Aromatic Substitution. Available at: [Link]

  • ResearchGate. (2026). Synthesis and pharmacological evaluation of several N-(2-nitrophenyl) piperazine derivatives. Available at: [Link]

  • University of York. Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. Available at: [Link]

  • National Center for Biotechnology Information. (2014). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. PubMed Central. Available at: [Link]

  • Google Patents. (2016). WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate.
  • University of Florida. Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. Available at: [Link]

  • Google Patents. Method for preparing (r)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine.

Sources

Technical Support Center: Synthesis of 1-(4-Chloro-2-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals tasked with optimizing the synthesis of 1-(4-chloro-2-nitrophenyl)piperazine. By breaking down the nucleophilic aromatic substitution (SNAr) pathway, this document provides a mechanistic understanding of common side reactions, actionable troubleshooting FAQs, and a self-validating experimental protocol.

Mechanistic Overview & Reaction Pathway

The synthesis of 1-(4-chloro-2-nitrophenyl)piperazine relies on the SNAr of 1,4-dichloro-2-nitrobenzene (also referred to as 2,5-dichloronitrobenzene) with piperazine 1. The nitro group at the 2-position strongly activates the ortho-chlorine (C1) toward nucleophilic attack by stabilizing the resulting Meisenheimer complex. Conversely, the chlorine at C4 is meta to the nitro group and lacks this resonance stabilization, rendering it largely unactivated 2.

However, the bifunctional nature of piperazine and the potential for competing nucleophiles (like moisture) can lead to a divergence from the target pathway.

SNAr_Pathway SM 1,4-Dichloro-2-nitrobenzene (Starting Material) Mono 1-(4-Chloro-2-nitrophenyl)piperazine (Target Product) SM->Mono + Piperazine (SNAr at C1) Phenol 4-Chloro-2-nitrophenol (Hydrolysis Side Product) SM->Phenol + H2O / OH- (Hydrolysis) Regio Regioisomers (Impurity-driven) SM->Regio + Piperazine (Attack at C4 or Impurities) Pip Piperazine (Nucleophile) Pip->Mono Bis 1,4-bis(4-chloro-2-nitrophenyl)piperazine (Bis-adduct Side Product) Mono->Bis + Excess SM (Over-alkylation)

SNAr reaction pathway of 1,4-dichloro-2-nitrobenzene with piperazine, highlighting side reactions.

Troubleshooting Guides & FAQs

Q1: Why am I seeing a significant amount of the bis-adduct (1,4-bis(4-chloro-2-nitrophenyl)piperazine) in my LC-MS/HPLC? Expertise & Causality: Piperazine is a diamine with two equivalent secondary nitrogens. After the first SNAr event, the resulting mono-adduct still possesses a reactive secondary amine. Although this second amine is sterically hindered and electronically deactivated by the electron-withdrawing nitrophenyl group, it remains sufficiently nucleophilic to attack a second molecule of 1,4-dichloro-2-nitrobenzene if the stoichiometry is not strictly controlled 3. Solution: To suppress over-substitution, you must maintain a high local concentration of piperazine. Use a large molar excess of piperazine (typically 3.0 to 5.0 equivalents). Furthermore, employ an inverse addition technique: slowly add the 1,4-dichloro-2-nitrobenzene dropwise to the piperazine solution, rather than adding piperazine to the electrophile.

Q2: I am detecting unexpected regioisomers. Is the meta-chlorine reacting? Expertise & Causality: In 1,4-dichloro-2-nitrobenzene, the chlorine at C4 is meta to the nitro group and lacks the resonance stabilization required for a standard Meisenheimer complex 2. Therefore, nucleophilic attack at C4 is extremely sluggish. If you observe regioisomers (e.g., 1-(5-chloro-2-nitrophenyl)piperazine), it is almost certainly due to isomeric impurities in your starting material—such as 2,4-dichloronitrobenzene, where both chlorines are activated (ortho/para to the nitro group). Solution: Verify the purity of your starting 1,4-dichloro-2-nitrobenzene via GC-MS or quantitative NMR before use. Ensure the reaction temperature does not exceed 100°C, as forcing conditions can induce non-selective background reactions.

Q3: My reaction is stalling, and I'm isolating 4-chloro-2-nitrophenol. What went wrong? Expertise & Causality: 4-Chloro-2-nitrophenol is the product of hydrolysis. If your solvent (e.g., DMF, DMSO) is wet, or if you are using an aqueous inorganic base (like K2CO3 with residual moisture) at elevated temperatures, hydroxide ions will compete with piperazine as a nucleophile 4. Hydroxide is a small, hard nucleophile that rapidly displaces the activated ortho-chlorine. Solution: Use rigorously dried, anhydrous solvents. Alternatively, run the reaction neat in a melt of excess piperazine (melting point ~106°C). Piperazine itself acts as both the nucleophile and the acid scavenger, eliminating the need for exogenous inorganic bases and hygroscopic solvents.

Quantitative Side-Reaction Profile

The following table summarizes the typical occurrence rates of side reactions under unoptimized conditions and the specific mitigation strategies required to suppress them.

Side Reaction / ImpurityTypical Occurrence (%)Primary CauseMitigation Strategy
Bis-piperazine Adduct 5.0 - 15.0%1:1 Stoichiometry, fast additionUse 4.0 eq Piperazine, inverse dropwise addition
Regioisomers 1.0 - 3.0%Starting material impuritiesScreen SM purity, maintain temp < 100°C
4-Chloro-2-nitrophenol 2.0 - 10.0%Wet solvents, aqueous baseUse anhydrous conditions or neat piperazine melt
Unreacted Starting Material < 2.0%Loss of piperazine (sublimation)Use sealed system/reflux condenser, adequate heating

Self-Validating Experimental Protocol

This optimized protocol utilizes a solvent-free (neat) approach to maximize mono-adduct formation and completely eliminate moisture-driven hydrolysis. Every phase includes a built-in validation check to ensure the integrity of the workflow.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Piperazine (34.4 g, 400 mmol, 4.0 eq).

  • Melting/Solvation: Heat the flask to 110°C under a nitrogen atmosphere until the piperazine completely melts into a stirrable liquid.

  • Inverse Addition: Dissolve 1,4-dichloro-2-nitrobenzene (19.2 g, 100 mmol, 1.0 eq) in a minimal amount of anhydrous toluene (20 mL). Add this solution dropwise to the molten piperazine over 60 minutes.

    • Self-Validation Check: The slow, inverse addition guarantees that the local concentration of piperazine is always in vast excess relative to the electrophile, mathematically preventing bis-adduct formation.

  • Reaction: Stir the mixture at 110°C for 4 hours.

    • Self-Validation Check: Monitor via TLC (DCM:MeOH 9:1). The reaction is only complete when the high-Rf starting material spot is completely consumed, ensuring no unreacted electrophile remains to complicate purification.

  • Workup: Cool the mixture to 80°C and slowly add 150 mL of hot distilled water.

    • Self-Validation Check: The addition of hot water selectively dissolves the excess unreacted piperazine (solubility >150 g/L), while the hydrophobic target product crashes out or forms a distinct organic layer.

  • Extraction & Washing: Extract the aqueous mixture with Dichloromethane (3 x 100 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude orange/yellow solid from absolute ethanol to yield pure 1-(4-chloro-2-nitrophenyl)piperazine.

    • Self-Validation Check: LC-MS analysis of the recrystallized product must show a single major peak at m/z 242 [M+H]+, confirming the complete absence of the bis-adduct (which would appear at m/z ~397).

References

  • Recent advances in dibenzo[b,f][1,4]oxazepine synthesis ResearchG
  • Creation and evaluation of total synthesis scheme for Aripiprazole Pages.dev
  • CN108863960A - A kind of synthetic method for the key intermediate being used to prepare Clozapine Google P
  • Novel benzodiazepine compounds, their preparation, intermediates employed in their preparation, and pharmaceutical compositions Googleapis.com

Sources

Technical Support Center: Optimization of Reaction Conditions for Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Piperazine Derivatization Technical Support Center. Piperazine is a privileged scaffold in medicinal chemistry, featured prominently in blockbuster therapeutics like imatinib and aripiprazole[1]. However, its symmetrical, dual-secondary-amine structure presents unique chemoselectivity challenges—particularly when distinguishing between mono- and di-functionalization[2].

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize N-alkylation and N-arylation workflows.

Workflow Visualization

PiperazineWorkflow Start Unprotected Piperazine Decision Target Functionalization? Start->Decision Alkylation N-Alkylation Decision->Alkylation Arylation N-Arylation (Buchwald-Hartwig) Decision->Arylation RiskAlk Risk: Over-alkylation (Di-substituted byproduct) Alkylation->RiskAlk RiskAry Risk: Catalyst Poisoning (Bis-arylation) Arylation->RiskAry SolAlk1 Strategy A: Mono-Boc Protection (Reductive Amination) RiskAlk->SolAlk1 SolAlk2 Strategy B: Excess Piperazine (>5 equiv) + Temp Control RiskAlk->SolAlk2 SolAry1 Pd2(dba)3 / RuPhos System (High mono-selectivity) RiskAry->SolAry1

Decision tree for piperazine functionalization, highlighting risks and optimized pathways.

Module 1: N-Alkylation & The Over-Alkylation Dilemma

FAQ 1: Why does my N-alkylation reaction consistently yield a complex mixture of mono- and di-alkylated piperazines, even when I strictly use 1.0 equivalent of alkyl halide? Causality & Expert Insight: This is a classic kinetic and electronic issue. When the first nitrogen on the piperazine ring is alkylated, the resulting tertiary-secondary diamine system experiences an inductive electron-donating effect from the newly attached alkyl group. This increases the nucleophilicity of the remaining secondary amine[3]. Consequently, the mono-alkylated intermediate reacts with the alkyl halide faster than the unsubstituted piperazine starting material, inevitably leading to over-alkylation (di-substitution)[3].

FAQ 2: How can I force the reaction to yield exclusively the mono-alkylated product? Troubleshooting Solutions:

  • Asymmetric Protection (The Gold Standard): React piperazine with 1.0 equivalent of di-tert-butyl dicarbonate (Boc₂O) under controlled conditions to yield mono-Boc-piperazine. The Boc group sterically and electronically deactivates one nitrogen, allowing clean, selective alkylation at the other[3].

  • Statistical Control (Mass Action): Use a massive excess of piperazine (5 to 10 equivalents). By overwhelming the reaction mixture with unsubstituted piperazine, the statistical probability of the alkylating agent colliding with a mono-alkylated molecule drops significantly[1].

  • Reductive Amination: Instead of using highly reactive alkyl halides, react mono-Boc-piperazine with an aldehyde or ketone in the presence of a reducing agent (e.g., NaBH(OAc)₃). This pathway avoids the generation of over-reactive intermediates[3].

Quantitative Data: Optimization of Mono-Alkylation

Table 1: Effect of Stoichiometry and Strategy on Mono- vs. Di-Alkylation Yields

StrategyPiperazine (equiv)Alkylating Agent (equiv)Mono-Alkylated Yield (%)Di-Alkylated Yield (%)
Direct Alkylation1.01.035 - 45%40 - 50%
Statistical Control5.01.075 - 85%< 5%
Mono-Boc Protection1.0 (Boc-Pip)1.1> 90%Not Detected
Protocol 1: Selective Mono-Boc Protection of Piperazine

Self-validating mechanism: The highly dilute, dropwise addition of Boc₂O to a massive excess of piperazine ensures the local concentration of the electrophile remains near zero, kinetically preventing di-protection.

  • Preparation: Dissolve piperazine (86.1 g, 1.0 mol, 5.0 equiv) in 500 mL of dichloromethane (DCM) or methanol and cool to 0 °C in an ice bath.

  • Reagent Addition: Dissolve Boc₂O (43.6 g, 0.2 mol, 1.0 equiv) in 100 mL of the same solvent. Add this solution dropwise to the piperazine solution over 2 to 3 hours under vigorous stirring.

  • Reaction: Allow the mixture to warm to room temperature and stir for an additional 12 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove the solvent. Dissolve the resulting residue in water (300 mL) and filter off the insoluble di-Boc byproduct (if any form).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 200 mL). The highly polar unreacted piperazine remains safely in the aqueous layer, while the desired mono-Boc piperazine partitions into the organic layer.

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield mono-Boc-piperazine as a white solid.

Module 2: Buchwald-Hartwig N-Arylation Challenges

FAQ 3: My Buchwald-Hartwig cross-coupling with unprotected piperazine is failing or giving very low yields. Is the piperazine poisoning the palladium catalyst? Causality & Expert Insight: Yes, unprotected piperazine is a strong bidentate ligand. It can coordinate tightly to the palladium center, displacing the essential phosphine ligands and forming inactive, highly stable Pd-piperazine complexes (catalyst poisoning)[1]. Furthermore, traditional coupling conditions often require elevated temperatures for extended periods (up to 24 hours), which exacerbates catalyst degradation and promotes unwanted bis-arylation[1].

FAQ 4: What is the optimal catalyst/ligand system for the mono-arylation of unprotected piperazine? Troubleshooting Solutions: Recent advancements in ligand design have bypassed this issue. Utilizing a bulky, electron-rich biaryl phosphine ligand like RuPhos paired with a palladium source like Pd₂(dba)₃ creates a highly active catalytic species. The extreme steric bulk of RuPhos prevents the coordination of a second aryl group or the bidentate chelation of piperazine, driving the reaction to completion in as little as 10 minutes under aerobic conditions[1]. Alternatively, for specific solvent classes like m-xylene, Pd(dba)₂ with (±)BINAP has shown strong selectivity for mono-substituted aryl piperazines[4].

Quantitative Data: Catalyst Screening for N-Arylation

Table 2: Ligand and Catalyst Effects on Piperazine N-Arylation (1.5 equiv Piperazine)

Catalyst SystemLigandBaseTime / TempMono-Arylated YieldBis-Arylated Yield
Pd(OAc)₂PPh₃Cs₂CO₃24 h / 100 °C< 20%> 40%
Pd(dba)₂(±)BINAPNaOtBu12 h / 110 °C65%15%
Pd₂(dba)₃RuPhos (2:1 ratio)NaOtBu10 min / 85 °C85 - 97%< 5%
Protocol 2: Rapid Mono-N-Arylation via Buchwald-Hartwig Coupling

Self-validating mechanism: The use of the RuPhos ligand ensures rapid oxidative addition and reductive elimination, kinetically outcompeting the slower bis-arylation pathway and preventing bidentate chelation of the palladium center.

  • Preparation: In an oven-dried vial equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol), unprotected piperazine (1.5 to 2.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (NaOtBu) (1.2 mmol).

  • Solvent: Add anhydrous toluene or m-xylene (3.0 mL)[4]. (Note: Solvent-free conditions using piperazine as a melt can also be employed for greener synthesis[1]).

  • Reaction: Seal the vial and heat the mixture to 85 °C in an oil bath or microwave reactor. Stir vigorously for 10 to 30 minutes.

  • Monitoring: Monitor the consumption of the aryl chloride via LC-MS. The reaction typically reaches completion rapidly due to the highly active RuPhos-Pd complex[1].

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate (10 mL), and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (typically using a gradient of DCM to DCM/MeOH/NH₄OH) to isolate the pure mono-arylpiperazine.

References
  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. nih.gov. 1

  • Technical Support Center: Optimizing Reaction Conditions for N-(2-Aminoethyl)piperazine Derivatives. benchchem.com. 3

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. dtu.dk. 4

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. nih.gov. 2

Sources

Overcoming solubility issues with 1-(4-Chloro-2-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 1-(4-Chloro-2-nitrophenyl)piperazine Solubility

Introduction As a critical intermediate and active pharmacophore in drug discovery, 1-(4-Chloro-2-nitrophenyl)piperazine presents classic solubility challenges [1]. The molecule combines a highly lipophilic chloro-nitro-phenyl moiety with an ionizable piperazine ring. This structural dichotomy often leads to erratic behavior in aqueous media, including spontaneous precipitation, variable assay readouts, and poor bioavailability in vivo. This support guide provides validated, mechanistic solutions to overcome these bottlenecks, ensuring robust and reproducible experimental workflows.

Section 1: Fundamental Physicochemical Properties

Understanding the intrinsic properties of your compound is the first step in troubleshooting formulation failures.

Table 1: Physicochemical Profile and Baseline Solubility Impacts

PropertyValue / CharacteristicImpact on Solubilization Strategy
Molecular Weight 241.67 g/mol (Free Base) / 278.13 g/mol (HCl Salt)Low MW allows for high molarity in organic stocks, but the salt form dictates the initial aqueous pH response.
LogP (Estimated) ~2.5 - 3.0High lipophilicity drives rapid hydrophobic aggregation and precipitation in water.
pKa (Piperazine N) ~8.5 - 9.0The compound is protonated (cationic) at acidic pH, improving solubility. It is neutral at physiological pH (7.4), which acts as a trigger for precipitation.
Optimal Organic Solvents DMSO, DMF, DMAcExcellent for master stocks (>50 mM); requires careful dilution protocols to prevent solvent-shift precipitation.

Section 2: Frequently Asked Questions (Troubleshooting)

Q1: I prepared a 50 mM stock in DMSO, but when I dilute it to 100 µM in my cell culture media (pH 7.4), it instantly turns cloudy. Why does this happen and how do I fix it? Causality & Mechanism: This is a classic "solvent-shift" precipitation. When the DMSO stock is introduced to the aqueous buffer, the DMSO rapidly diffuses into the bulk water. The local concentration of the highly hydrophobic free base exceeds its intrinsic aqueous solubility limit before it can mechanically disperse, leading to rapid nucleation and microcrystal formation. Furthermore, at pH 7.4, the basic piperazine ring is largely unprotonated, stripping the molecule of its primary hydrophilic interaction mechanism. Solution: You must lower the thermodynamic barrier to solvation. Use a step-down dilution method with a surfactant. First, add a non-ionic surfactant like Tween-80 (0.1% final concentration) to the aqueous media before adding the compound. The surfactant micelles will immediately sequester the hydrophobic chloro-nitro-phenyl rings upon DMSO diffusion, preventing nucleation.

Q2: We are moving to in vivo pharmacokinetic studies and cannot use high concentrations of DMSO. What is the most effective aqueous vehicle for phenylpiperazine derivatives? Causality & Mechanism: For in vivo applications, cyclodextrin complexation is the gold standard for phenylpiperazine derivatives, a mechanism extensively validated in structurally related drugs like aripiprazole [2]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic inner cavity and a hydrophilic exterior. The lipophilic 4-chloro-2-nitrophenyl group inserts into the cyclodextrin cavity via van der Waals forces, while the protonated piperazine tail remains exposed to the aqueous environment. This host-guest complexation masks the hydrophobic bulk, increasing apparent aqueous solubility by orders of magnitude without the toxicity of organic solvents. Solution: Formulate the compound in 10-20% (w/v) HP-β-CD in a slightly acidic buffer (e.g., 10 mM Citrate, pH 4.5) to maximize the synergistic effect of piperazine protonation and cyclodextrin encapsulation.

Q3: Can I just use PEG 400 as a co-solvent instead of cyclodextrins? Causality & Mechanism: Yes, Polyethylene glycol 400 (PEG 400) is a highly effective co-solvent because it disrupts the highly ordered hydrogen-bonding network of water [3]. This effectively lowers the dielectric constant of the bulk solvent to better match the polarity of 1-(4-Chloro-2-nitrophenyl)piperazine. However, PEG 400 relies on bulk solvent property changes rather than direct molecular encapsulation. Solution: A 20-30% (v/v) PEG 400 in water mixture is usually required to maintain solubility >1 mg/mL. Ensure your downstream assay or animal model can tolerate this volume fraction of PEG 400.

Section 3: Validated Experimental Methodologies

Protocol: Preparation of a Self-Validating HP-β-CD Inclusion Complex This protocol utilizes a pH-gradient loading method to ensure complete complexation and features built-in self-validation checks through optical clarity and spectrophotometry.

Materials:

  • 1-(4-Chloro-2-nitrophenyl)piperazine (Free base or HCl salt)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD, pharmaceutical grade)

  • 0.1 M HCl and 0.1 M NaOH

  • 0.22 µm PTFE syringe filter

Step-by-Step Workflow:

  • Vehicle Preparation: Dissolve 20 g of HP-β-CD in 80 mL of ultra-pure water. Stir at 300 RPM until the solution is completely clear.

  • Acidification (The Solubilization Step): Adjust the pH of the HP-β-CD solution to 3.0 using 0.1 M HCl.

    • Causality: At pH 3.0, the piperazine nitrogen is fully protonated, maximizing the initial aqueous solubility and allowing the molecule to disperse evenly on a molecular level before complexation.

  • API Addition: Add 500 mg of 1-(4-Chloro-2-nitrophenyl)piperazine to the stirring acidic HP-β-CD solution. Stir continuously at 35°C for 2 hours.

  • Self-Validation Check 1 (Visual): The solution must be completely transparent with a slight yellow tint (due to the nitro group). If particulate matter remains, the complexation limit has been exceeded; you must add more HP-β-CD before proceeding.

  • Neutralization (The Encapsulation Step): Slowly titrate the solution back to pH 6.5 - 7.0 using 0.1 M NaOH dropwise.

    • Causality: As the pH rises, the piperazine ring loses its charge. To escape the increasingly hostile aqueous environment, the hydrophobic phenyl ring is thermodynamically forced deep into the hydrophobic cavity of the cyclodextrin.

  • Self-Validation Check 2 (Stability): Monitor the solution for 30 minutes at room temperature. Measure the optical density at 600 nm (OD600). An OD600 < 0.05 confirms the absence of sub-visible precipitation and successful inclusion complexation.

  • Finalization: Adjust the final volume to 100 mL with water and filter sterilize through a 0.22 µm PTFE membrane.

Section 4: Decision Workflow Visualization

G N1 Solubility Issue: 1-(4-Chloro-2-nitrophenyl)piperazine N2 Identify Salt Form N1->N2 N3 Free Base (Hydrophobic) N2->N3 N4 HCl Salt (Moderate Sol.) N2->N4 N5 Target Application? N3->N5 N4->N5 N6 In Vitro / Cellular N5->N6 N7 In Vivo / Animal N5->N7 N8 DMSO Stock + Tween-80 N6->N8 N9 HP-β-CD Complexation N7->N9 N10 PEG 400 Co-solvent N7->N10

Figure 1: Decision workflow for 1-(4-Chloro-2-nitrophenyl)piperazine solubilization strategies.

References

  • Title: 1-(4-Chloro-2-nitrophenyl)piperazine hydrochloride Source: National Institutes of Health (NIH) / PubChem URL: [Link]

  • Title: Improvement of Aripiprazole Solubility by Complexation with (2-Hydroxy)propyl-β-cyclodextrin Using Spray Drying Technique Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Effect of mass fraction (m) value of the PEG-400 on the solubility of... Source: ResearchGate URL: [Link]

Technical Support Center: Scaling Synthesis of 1-(4-Chloro-2-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 1-(4-Chloro-2-nitrophenyl)piperazine (CAS: 299425-71-1)[1].

This compound is a critical phenylpiperazine building block used in the development of various active pharmaceutical ingredients (APIs). Transitioning its synthesis from a benchtop milligram scale to a multi-kilogram pilot plant scale introduces significant thermodynamic, kinetic, and selectivity challenges. This document provides field-proven troubleshooting protocols, mechanistic insights, and validated methodologies to ensure a safe, high-yield, and high-purity scale-up.

Part 1: Mechanistic Troubleshooting & FAQs

The synthesis of 1-(4-chloro-2-nitrophenyl)piperazine typically relies on a Nucleophilic Aromatic Substitution (SNAr) reaction between 1,4-dichloro-2-nitrobenzene (the electrophile) and piperazine (the nucleophile). The following FAQs address the most common failure modes during scale-up.

Q1: Why am I seeing a sudden spike in the bis-arylated (dimer) impurity upon scaling from 1L to 50L?

The Causality: Piperazine is a symmetrical diamine. Once the first nitrogen attacks the electrophile to form the desired product, the second nitrogen remains nucleophilic. On a small scale, rapid magnetic stirring ensures homogeneity. On a 50L scale, localized concentration gradients occur near the addition port. If the local concentration of the electrophile is high relative to unreacted piperazine, the newly formed product will react with a second molecule of 1,4-dichloro-2-nitrobenzene, forming an insoluble bis-arylated dimer. The Solution:

  • Stoichiometric Excess: Maintain a massive stoichiometric excess of piperazine (typically 5 to 10 equivalents) in the reactor.

  • Reverse Addition: Never add piperazine to the electrophile. Always dose the 1,4-dichloro-2-nitrobenzene into the piperazine solution.

  • Agitation: Upgrade to a pitched-blade turbine impeller to ensure rapid axial mixing, minimizing localized pooling of the electrophile.

Q2: The SNAr reaction is generating a dangerous exotherm. How do we control the thermodynamics?

The Causality: The nitro group strongly withdraws electron density via both inductive and resonance effects, highly activating the ortho-chlorine toward nucleophilic attack. This makes the SNAr reaction highly exothermic. In batch mode, dumping the reagents together leads to thermal runaway, which not only poses a severe safety risk but also degrades the product. The Solution: Transition from batch to semi-batch operation. Dissolve the piperazine in a suitable solvent (e.g., ethanol or toluene) and heat to the target reaction temperature (e.g., 60°C). Use a metering pump to continuously dose a solution of 1,4-dichloro-2-nitrobenzene over 2–4 hours. The dosing rate must be dynamically linked to the reactor's jacket cooling capacity to maintain isothermal conditions.

Q3: How do we ensure strict regioselectivity and avoid SNAr at the 4-chloro position?

The Causality: 1,4-dichloro-2-nitrobenzene has two leaving groups. However, the nitro group activates the ortho position significantly more than the meta/para positions due to the stabilization of the Meisenheimer complex intermediate. SNAr at the 4-chloro position has a much higher activation energy (


).
The Solution:  Regioselectivity is thermodynamically controlled by temperature. If the reaction temperature exceeds 85°C, the thermal energy surpasses the 

required for SNAr at the 4-position, leading to regioisomeric impurities. Strictly control the reaction temperature between 60°C and 75°C.

Part 2: Data Presentation & Impurity Profiling

To achieve the commercial standard purity of ≥98%[1], process chemists must monitor and mitigate specific impurities. The table below summarizes the critical quality attributes (CQAs) and control strategies.

Impurity ProfileMechanistic CauseAnalytical DetectionMitigation / Control Strategy
Bis-arylated Dimer Secondary alkylation of the product's free amine.HPLC (High retention time, highly lipophilic).Use >5 eq. piperazine; ensure rapid mixing; reverse addition.
Regioisomer SNAr attack at the 4-chloro position instead of the 2-chloro position.NMR (Distinct aromatic splitting pattern); HPLC.Maintain reaction temperature strictly < 80°C.
Unreacted Electrophile Incomplete conversion due to low temperature or insufficient reaction time.TLC / HPLC (UV active at 254 nm).Monitor via in-process control (IPC); extend hold time if needed.
Piperazine Salts Precipitation of piperazine hydrochloride byproducts.Visual (white precipitate in reactor).Aqueous workup (water wash) easily removes these water-soluble salts.

Part 3: SNAr Pathway & Troubleshooting Visualizations

SNAr_Pathway SM 1,4-Dichloro-2-nitrobenzene (Electrophile) Prod 1-(4-Chloro-2-nitrophenyl)piperazine (Target API Intermediate) SM->Prod SNAr (ortho to NO2) Favored Imp2 Regioisomer (4-substitution) SM->Imp2 SNAr (para to NO2) High Temp (>85°C) Nuc Piperazine (Nucleophile) Nuc->Prod Excess Imp1 Bis-arylated Piperazine (Dimer Impurity) Prod->Imp1 2nd Alkylation (Poor mixing)

Figure 1: Mechanistic pathway of the SNAr reaction, highlighting the desired route and competing side reactions.

Troubleshooting_Tree Start Scale-up Issue Detected Exotherm Thermal Runaway / High Exotherm Start->Exotherm Dimer High Dimer Impurity (>2%) Start->Dimer Regio Regioisomer Formation Start->Regio Sol_Exo Implement continuous dosing of electrophile Increase jacket cooling capacity Exotherm->Sol_Exo Sol_Dimer Increase Piperazine equivalents (5-10x) Improve impeller agitation speed Dimer->Sol_Dimer Sol_Regio Strictly maintain T < 80°C Avoid prolonged heating Regio->Sol_Regio

Figure 2: Decision tree for troubleshooting common scale-up deviations during SNAr synthesis.

Part 4: Validated Experimental Protocol (Pilot Scale SNAr)

Note: This protocol is a self-validating system. The in-process controls (IPCs) dictate the progression of the steps, ensuring that thermodynamic or kinetic failures are caught before downstream processing.

Reagents:

  • 1,4-Dichloro-2-nitrobenzene (1.0 equivalent, limiting reagent)

  • Piperazine anhydrous (6.0 equivalents)

  • Solvent: Ethanol (Absolute) or Toluene

  • Base: Potassium carbonate (

    
    ) (1.5 equivalents) - Optional, to scavenge HCl and preserve piperazine nucleophilicity.
    

Step-by-Step Methodology:

  • Reactor Preparation: Purge a 50L jacketed glass-lined reactor with Nitrogen (

    
    ) to ensure an inert atmosphere.
    
  • Nucleophile Loading: Charge the reactor with 6.0 equivalents of anhydrous piperazine and the chosen solvent (e.g., 20 L of Ethanol). Initiate agitation at 150 RPM using a pitched-blade impeller.

  • Thermal Equilibration: Heat the reactor jacket to bring the internal temperature (

    
    ) to 65°C. Ensure complete dissolution of the piperazine.
    
  • Electrophile Dosing (Critical Step): Prepare a solution of 1.0 equivalent of 1,4-dichloro-2-nitrobenzene in 5 L of Ethanol. Using a metering pump, dose this solution into the reactor over a period of 3 hours.

    • Self-Validation Check: Monitor

      
       continuously. The dosing rate must be adjusted so that 
      
      
      
      does not exceed 75°C. If
      
      
      reaches 75°C, pause dosing until the jacket cooling brings the temperature back to 65°C.
  • Reaction Hold: Once dosing is complete, maintain

    
     at 70°C for 4 hours.
    
  • In-Process Control (IPC): Pull a sample and analyze via HPLC. The reaction is deemed complete when the unreacted 1,4-dichloro-2-nitrobenzene is < 1.0% by area.

  • Workup & Quench: Cool the reactor to 20°C. Concentrate the mixture under reduced pressure to recover the solvent and excess piperazine. Partition the crude residue between Ethyl Acetate and Water. The highly water-soluble excess piperazine and piperazine hydrochloride salts will partition into the aqueous layer, while the product remains in the organic layer.

  • Purification: Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate. The product can be precipitated as a hydrochloride salt by bubbling HCl gas through the organic solution, yielding 1-(4-Chloro-2-nitrophenyl)piperazine hydrochloride[1].
    

References

Sources

Technical Support Center: Synthesis of 1-(4-Chloro-2-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-(4-Chloro-2-nitrophenyl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to this important synthetic transformation. As Senior Application Scientists, we aim to combine established chemical principles with practical, field-tested insights to ensure your success in the laboratory.

Catalyst and Method Selection: A Critical Decision Point

The synthesis of 1-(4-Chloro-2-nitrophenyl)piperazine primarily involves the formation of a C-N bond between piperazine and an activated aryl halide. The two most common and effective methods to achieve this are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination . The choice between these two powerful techniques is a critical decision that depends on several factors including substrate reactivity, desired regioselectivity, and tolerance of functional groups.

At a Glance: SNAr vs. Buchwald-Hartwig Amination
FeatureNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Mechanism Two-step addition-elimination process.Palladium-catalyzed cross-coupling reaction.
Key Reagents Piperazine, activated aryl halide.Palladium catalyst, phosphine ligand, base, piperazine, aryl halide.
Catalyst Typically catalyst-free.Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃).
Regioselectivity High, dictated by electronics of the aryl halide.Generally high, controlled by the ligand and catalyst.
Substrate Scope Requires an electron-deficient aromatic ring.Broad scope, including less activated aryl halides.
Reaction Conditions Can require elevated temperatures.Often milder conditions are possible.
Cost & Complexity Lower cost, simpler setup.Higher cost due to catalyst and ligand, more complex setup.
Key Advantage Simplicity and cost-effectiveness for activated substrates.High efficiency and broad applicability.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route, SNAr or Buchwald-Hartwig, is generally preferred for the synthesis of 1-(4-Chloro-2-nitrophenyl)piperazine?

For the synthesis of 1-(4-Chloro-2-nitrophenyl)piperazine from 1,4-dichloro-2-nitrobenzene, Nucleophilic Aromatic Substitution (SNAr) is often the preferred method due to its simplicity and cost-effectiveness. The starting material, 1,4-dichloro-2-nitrobenzene, is highly activated for SNAr at the 4-position due to the strong electron-withdrawing effect of the nitro group located ortho to one chlorine and para to the other. This electronic arrangement significantly facilitates the attack by piperazine. The Buchwald-Hartwig amination, while a powerful and versatile method, introduces the additional cost and complexity of a palladium catalyst and a specialized ligand, which may not be necessary for this particular transformation.

Q2: I am observing the formation of a significant amount of a bis-arylated piperazine byproduct. How can I minimize this?

The formation of a bis-arylated byproduct, where both nitrogen atoms of piperazine have reacted with the aryl halide, is a common challenge.[1] To favor the desired mono-arylation product, you can employ the following strategies:

  • Use an excess of piperazine: Employing a large excess of piperazine (e.g., 5-10 equivalents) will statistically favor the reaction of the aryl halide with an unreacted piperazine molecule.[1]

  • Slow addition of the aryl halide: A slow, controlled addition of the 1,4-dichloro-2-nitrobenzene to the reaction mixture helps to maintain a high effective concentration of piperazine relative to the electrophile.[1]

  • Use a mono-protected piperazine: This is a highly effective strategy. Using a mono-protected piperazine, such as N-Boc-piperazine, ensures that only one nitrogen atom is available for the reaction. The Boc (tert-butoxycarbonyl) protecting group can be readily removed in a subsequent step using acidic conditions.[1][2]

Q3: My Buchwald-Hartwig reaction is showing low or no conversion. What are the likely causes and how can I troubleshoot this?

Low or no conversion in a Buchwald-Hartwig amination can stem from several factors. Here are the key areas to investigate:

  • Catalyst and Ligand Choice: The selection of the palladium source and the phosphine ligand is critical. For aryl chlorides, which are generally less reactive than aryl bromides or iodides, bulky, electron-rich phosphine ligands are often necessary.[3]

    • Recommended Ligands: For the amination of aryl chlorides with secondary amines like piperazine, ligands such as XPhos , RuPhos , and BrettPhos are often effective.[1][4]

    • Palladium Source: Modern palladium precatalysts, such as the G3 or G4 Buchwald precatalysts, are often more reliable than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ as they form the active Pd(0) species more cleanly and efficiently.[3]

  • Base Selection: A strong, non-nucleophilic base is typically required.

    • Commonly Used Bases: Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LiHMDS) are frequently used.[1] Ensure the base is fresh and handled under anhydrous conditions. For substrates with base-sensitive functional groups (like the nitro group, though it is often tolerated), weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, potentially requiring higher reaction temperatures.[3][5]

  • Solvent and Atmosphere:

    • Anhydrous and Degassed Solvents: Toluene, dioxane, and THF are common solvents. It is crucial that the solvent is anhydrous and has been degassed to remove oxygen, as both water and oxygen can deactivate the catalyst.[1]

    • Inert Atmosphere: These reactions are highly sensitive to oxygen. Ensure the reaction is set up and run under an inert atmosphere, such as argon or nitrogen.[1]

  • Temperature: Elevated temperatures, often in the range of 80-110 °C, may be required to drive the reaction to completion.[1]

Q4: In the SNAr reaction of 1,4-dichloro-2-nitrobenzene with piperazine, which chlorine atom is substituted and why?

In the SNAr reaction of 1,4-dichloro-2-nitrobenzene with piperazine, the chlorine atom at the 4-position (para to the nitro group) is preferentially substituted.[6] This regioselectivity is a direct consequence of the resonance stabilization of the intermediate Meisenheimer complex.[6] When the nucleophile (piperazine) attacks the carbon at the 4-position, the negative charge of the intermediate can be delocalized onto the electron-withdrawing nitro group through resonance. This provides a significant stabilization of the transition state, leading to a lower activation energy for the reaction at this position compared to the 1-position (meta to the nitro group), where such resonance stabilization is not possible.

Troubleshooting Guides

Guide 1: Low Yield or Incomplete Conversion in SNAr Reaction
Potential Cause Diagnostic Check Recommended Solution
Insufficient Activation of the Aryl Halide Review the structure of your aryl halide. Is there a strong electron-withdrawing group (e.g., -NO₂) ortho or para to the leaving group?For 1-(4-Chloro-2-nitrophenyl)piperazine synthesis, 1,4-dichloro-2-nitrobenzene is sufficiently activated. If using a different substrate, consider switching to a more activated one or using the Buchwald-Hartwig amination.
Low Reactivity of the Nucleophile Piperazine is a reasonably strong nucleophile.Consider using a stronger base to deprotonate one of the piperazine nitrogens, increasing its nucleophilicity. However, this can also increase the rate of bis-arylation.
Inadequate Reaction Temperature or Time Monitor the reaction by TLC or LC-MS to check for the consumption of starting material.Increase the reaction temperature or prolong the reaction time. SNAr reactions can often benefit from heating.
Poor Solubility of Reagents Observe the reaction mixture. Are all components fully dissolved at the reaction temperature?Select a solvent in which all reactants are soluble. Common solvents for SNAr include DMSO, DMF, and NMP.[7]
Guide 2: Catalyst Deactivation in Buchwald-Hartwig Amination
Potential Cause Diagnostic Check Recommended Solution
Presence of Oxygen Was the reaction vessel thoroughly purged with an inert gas? Were anhydrous and degassed solvents used?Ensure a strictly inert atmosphere (argon or nitrogen) is maintained throughout the reaction. Use solvents that have been properly degassed (e.g., by sparging with argon or freeze-pump-thaw cycles).
Presence of Water Were all reagents and solvents anhydrous? Was the glassware oven-dried?Use anhydrous grade solvents and ensure all solid reagents are dry. Oven-dry all glassware before use.
Catalyst Poisoning Are there any potential catalyst poisons in your starting materials or reagents (e.g., sulfur-containing impurities)?Purify all starting materials. If catalyst poisoning is suspected, a test reaction with highly purified reagents can confirm this.
Incorrect Ligand-to-Metal Ratio What is the stoichiometry of your ligand relative to the palladium precursor?The optimal ligand-to-palladium ratio can vary, but a slight excess of the ligand is often beneficial. A common starting point is a 1:1.2 to 1:2 Pd:ligand ratio.

Experimental Protocols

Protocol 1: Synthesis of 1-(4-Chloro-2-nitrophenyl)piperazine via SNAr

This protocol is a general guideline and may require optimization.

Materials:

  • 1,4-Dichloro-2-nitrobenzene

  • Piperazine (5 equivalents)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,4-dichloro-2-nitrobenzene (1 equivalent), piperazine (5 equivalents), and potassium carbonate (2 equivalents).

  • Add a sufficient amount of DMF to dissolve the reagents.

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford 1-(4-Chloro-2-nitrophenyl)piperazine.

Protocol 2: Synthesis of 1-(4-Chloro-2-nitrophenyl)piperazine via Buchwald-Hartwig Amination

This protocol is a general starting point and will likely require optimization of the catalyst, ligand, base, and solvent.

Materials:

  • 1,4-Dichloro-2-nitrobenzene

  • Piperazine (1.2 equivalents)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous, degassed toluene

  • Ethyl acetate

  • Saturated aqueous NH₄Cl solution

  • Brine

Procedure:

  • In a glovebox, to an oven-dried reaction vial equipped with a magnetic stir bar, add the palladium precatalyst (0.02 equivalents), sodium tert-butoxide (1.4 equivalents), and piperazine (1.2 equivalents).

  • Add the 1,4-dichloro-2-nitrobenzene (1 equivalent).

  • Seal the vial with a septum cap and remove it from the glovebox.

  • Add anhydrous, degassed toluene via syringe.

  • Place the vial in a preheated oil bath or heating block at 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Mechanisms

SNAr Reaction Mechanism

The SNAr reaction proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized Meisenheimer complex as a key intermediate.

SNAr_Mechanism start 1,4-Dichloro-2-nitrobenzene + Piperazine intermediate Meisenheimer Complex (Resonance Stabilized) start->intermediate Addition (Rate-determining step) product 1-(4-Chloro-2-nitrophenyl)piperazine + HCl intermediate->product Elimination of Cl-

Caption: The SNAr mechanism for the synthesis of 1-(4-Chloro-2-nitrophenyl)piperazine.

Buchwald-Hartwig Amination Catalytic Cycle

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that proceeds through a catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination.

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) OA_complex L-Pd(II)(Ar)(Cl) Pd0->OA_complex Oxidative Addition (Ar-Cl) Amine_complex [L-Pd(II)(Ar)(Piperazine)]+Cl- OA_complex->Amine_complex + Piperazine - Cl- Amido_complex L-Pd(II)(Ar)(Piperazinyl) Amine_complex->Amido_complex + Base - Base-H+ Amido_complex->Pd0 Reductive Elimination Product Product Amido_complex->Product

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

References

  • CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Directed nucleophilic aromatic substitution reaction. Retrieved from [Link]

  • MDPI. (2022, July 20). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link]

  • ResearchGate. (2025, August 6). SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1-b][4][6][8]thiadiazole Series. Retrieved from [Link]

  • YouTube. (2025, January 2). Condition Optimization for Buchwald-Hartwig Reactions. Retrieved from [Link]

Sources

Monitoring reaction progress of 1-(4-Chloro-2-nitrophenyl)piperazine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the comprehensive technical support guide for the synthesis of 1-(4-Chloro-2-nitrophenyl)piperazine. This resource is meticulously designed for researchers, scientists, and professionals in drug development to navigate the intricacies of this synthetic procedure. Here, we address common challenges, provide in-depth explanations for experimental choices, and offer detailed protocols to ensure the successful and efficient synthesis of your target compound.

Troubleshooting Guide

This section is dedicated to resolving specific issues that may arise during the synthesis of 1-(4-Chloro-2-nitrophenyl)piperazine. Each problem is presented in a question-and-answer format, offering not just a solution but a thorough explanation of the underlying chemical principles.

Question 1: Why is my reaction yield unexpectedly low?

Answer:

Low yields in the synthesis of 1-(4-Chloro-2-nitrophenyl)piperazine, which typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, can be attributed to several factors.[1][2] The core of this reaction involves the attack of the nucleophilic piperazine on the electron-deficient aromatic ring of 1,4-dichloro-2-nitrobenzene. The presence of the nitro group in the ortho position is crucial as it activates the ring for nucleophilic attack.[2][3][4]

Potential Causes and Solutions:

  • Incomplete Reaction: The reaction may not have reached completion. It is essential to monitor the reaction progress diligently.

    • Solution: Employ Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material (1,4-dichloro-2-nitrobenzene).[5][6] If the reaction has stalled, consider extending the reaction time or moderately increasing the temperature.

  • Suboptimal Reaction Temperature: The reaction rate is highly dependent on temperature.

    • Solution: While higher temperatures can accelerate the reaction, they can also lead to the formation of byproducts. The optimal temperature should be empirically determined, often within the range of 80-120°C.

  • Base Inefficiency: A base, such as potassium carbonate or triethylamine, is typically used to neutralize the HCl formed during the reaction. Inefficient scavenging of this acid can protonate the piperazine, rendering it non-nucleophilic.

    • Solution: Ensure the base is of good quality, anhydrous, and used in a slight excess (1.1-1.5 equivalents).

  • Poor Solubility of Reactants: If the reactants are not well-dissolved in the chosen solvent, the reaction kinetics will be slow.

    • Solution: Select a solvent that effectively dissolves both 1,4-dichloro-2-nitrobenzene and piperazine. Common choices include aprotic polar solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile.[1]

Question 2: I am observing a significant amount of a di-substituted byproduct. How can I improve the selectivity for the mono-substituted product?

Answer:

The formation of the di-substituted byproduct, 1,4-bis(4-chloro-2-nitrophenyl)piperazine, is a common challenge in this synthesis. This occurs because the initial product, 1-(4-Chloro-2-nitrophenyl)piperazine, still possesses a nucleophilic secondary amine that can react with another molecule of 1,4-dichloro-2-nitrobenzene.

Strategies to Enhance Mono-substitution Selectivity:

  • Stoichiometric Control: This is the most straightforward approach.

    • Solution: Utilize a large excess of piperazine (typically 3-5 equivalents) relative to 1,4-dichloro-2-nitrobenzene. This statistically favors the reaction of the electrophile with an unreacted piperazine molecule over the mono-substituted product.[7]

  • Slow Addition of the Electrophile: Maintaining a low concentration of the electrophile can suppress the second substitution.

    • Solution: Add the 1,4-dichloro-2-nitrobenzene solution dropwise to the reaction mixture containing the excess piperazine over an extended period.

  • Use of a Protecting Group: For applications requiring very high purity of the mono-substituted product, a protection strategy is highly effective.

    • Solution: Start with a mono-protected piperazine, such as N-Boc-piperazine. After the SNAr reaction, the Boc group can be readily removed under acidic conditions to yield the desired product.

Question 3: My final product is difficult to purify. What are the likely impurities and how can I remove them?

Answer:

Purification challenges often stem from the presence of unreacted starting materials, the di-substituted byproduct, and potentially other side-products.

Common Impurities and Purification Strategies:

ImpurityIdentificationPurification Method
Unreacted 1,4-dichloro-2-nitrobenzene Can be visualized by TLC (typically less polar than the product).Column chromatography on silica gel.
Excess Piperazine Highly polar and water-soluble.Can be removed by aqueous workup. Washing the organic extract with water or a dilute acid solution will extract the piperazine into the aqueous phase.
1,4-bis(4-chloro-2-nitrophenyl)piperazine Less polar than the desired mono-substituted product.Column chromatography is the most effective method for separation. Careful selection of the eluent system is crucial.
Other positional isomers May arise if the starting material contains isomeric impurities.May be difficult to separate. HPLC analysis of the starting material is recommended. Recrystallization of the final product may be effective.[8]

Recrystallization Protocol:

A common and effective method for purifying the final product is recrystallization.

  • Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol).

  • If the solution is colored, you may add a small amount of activated charcoal and hot filter.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this reaction?

The synthesis of 1-(4-Chloro-2-nitrophenyl)piperazine proceeds through a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is an addition-elimination process.[2][9]

  • Addition Step (Rate-Determining): The nucleophilic nitrogen of piperazine attacks the carbon atom bearing the chlorine atom, which is activated by the electron-withdrawing nitro group. This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[2][3] The negative charge is delocalized onto the nitro group, which stabilizes the intermediate.

  • Elimination Step (Fast): The aromaticity of the ring is restored by the elimination of the chloride leaving group.

Q2: Which analytical techniques are best suited for monitoring the reaction progress?

  • Thin Layer Chromatography (TLC): TLC is a rapid and convenient method for qualitative monitoring.[6] By co-spotting the reaction mixture with the starting material, you can visually track the disappearance of the starting material and the appearance of the product spot.

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These techniques provide quantitative data on the reaction progress. They can accurately determine the percentage of starting material consumed and the amount of product formed.[10][11][12]

Q3: How do I choose the right solvent for the reaction?

The ideal solvent should:

  • Effectively dissolve both reactants.

  • Be inert to the reactants and products.

  • Have a suitable boiling point for the desired reaction temperature.

Aprotic polar solvents such as DMF, DMSO, and acetonitrile are generally good choices as they can dissolve the reactants and facilitate the formation of the charged Meisenheimer intermediate.

Experimental Protocols

Protocol 1: Synthesis of 1-(4-Chloro-2-nitrophenyl)piperazine

Materials:

  • 1,4-Dichloro-2-nitrobenzene

  • Piperazine (anhydrous)

  • Potassium Carbonate (anhydrous, finely ground)

  • Dimethylformamide (DMF, anhydrous)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperazine (3 equivalents) and potassium carbonate (1.5 equivalents).

  • Add anhydrous DMF to dissolve the solids.

  • In a separate beaker, dissolve 1,4-dichloro-2-nitrobenzene (1 equivalent) in a minimal amount of anhydrous DMF.

  • Slowly add the 1,4-dichloro-2-nitrobenzene solution to the stirred piperazine solution at room temperature over 30 minutes.

  • Heat the reaction mixture to 100°C and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC (see Protocol 2).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice water.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with water.

  • Dry the crude product under vacuum. The product can be further purified by recrystallization from ethanol.

Protocol 2: Monitoring Reaction Progress by Thin Layer Chromatography (TLC)

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Eluent: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v, the optimal ratio should be determined experimentally).

  • UV lamp (254 nm)

  • Capillary tubes for spotting

Procedure:

  • Prepare the developing chamber by adding the eluent to a depth of about 0.5 cm. Close the chamber and allow the atmosphere to saturate with the solvent vapors.

  • On the TLC plate, draw a faint pencil line about 1 cm from the bottom (the origin).

  • Using a capillary tube, spot a small amount of the starting material (1,4-dichloro-2-nitrobenzene) on the origin.

  • In a separate lane, spot a small amount of the reaction mixture.

  • It is also good practice to co-spot the starting material and the reaction mixture in a third lane to aid in identification.

  • Place the TLC plate in the developing chamber, ensuring the origin line is above the solvent level.

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate and immediately mark the solvent front with a pencil.

  • Visualize the spots under a UV lamp. The starting material and product should appear as dark spots.

  • The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane. The product spot will be more polar (lower Rf value) than the starting material.

Visualizations

Reaction Monitoring Workflow

G cluster_0 Reaction Setup cluster_1 Monitoring cluster_2 Decision cluster_3 Workup & Purification start Combine Piperazine, Base, and Solvent add_reactant Slowly add 1,4-dichloro-2-nitrobenzene start->add_reactant heat Heat to Reaction Temperature add_reactant->heat tlc Perform TLC Analysis heat->tlc hplc Perform HPLC/GC Analysis (Optional) heat->hplc check_completion Reaction Complete? tlc->check_completion hplc->check_completion check_completion->heat No, Continue Heating workup Aqueous Workup check_completion->workup Yes purify Recrystallization / Chromatography workup->purify characterize Characterize Final Product purify->characterize

Caption: Workflow for monitoring the synthesis of 1-(4-Chloro-2-nitrophenyl)piperazine.

Troubleshooting Decision Tree

G cluster_yield Low Yield Issues cluster_impurity Impurity Issues cluster_solutions Solutions start Low Yield or Impurities Detected check_completion Is the starting material consumed (TLC/HPLC)? start->check_completion di_sub Di-substituted byproduct observed? start->di_sub check_temp Is the reaction temperature optimal? check_completion->check_temp Yes extend_time Extend reaction time / Increase temperature check_completion->extend_time No check_base Is the base active and in sufficient quantity? check_temp->check_base Yes optimize_temp Optimize temperature check_temp->optimize_temp No add_base Use fresh, anhydrous base in excess check_base->add_base No sm_present Starting material present? di_sub->sm_present No excess_piperazine Increase excess of piperazine / Slow addition di_sub->excess_piperazine Yes purify Purify by column chromatography sm_present->purify Yes

Caption: Decision tree for troubleshooting common synthesis issues.

References

  • CN105732392A - Method for preparing 4'-chloro-2-nitrobiphenyl - Google Patents.
  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE - CORE. Available at: [Link]

  • Syntheses and crystal structures of three salts of 1-(4-nitrophenyl)piperazine - PMC. Available at: [Link]

  • Method for preparing (r)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine - Google Patents.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy. Available at: [Link]

  • Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - PMC - NIH. Available at: [Link]

  • Separation of 1-(4-Chloro-o-tolyl)piperazine on Newcrom R1 HPLC column. Available at: [Link]

  • (PDF) Methods for the catalytic synthesis of piperazine - ResearchGate. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available at: [Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines - ResearchGate. Available at: [Link]

  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate - YouTube. Available at: [Link]

  • Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode - PMC. Available at: [Link]

  • Synthesis and pharmacological evaluation of several N-(2-nitrophenyl) piperazine derivatives - ResearchGate. Available at: [Link]

  • TLC Visualization Reagents - EPFL. Available at: [Link]

  • Preparation of 1,4-dichloro-2-nitrobenzene - PrepChem.com. Available at: [Link]

  • High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions - PMC. Available at: [Link]

  • Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations - ResearchGate. Available at: [Link]

  • Nucleophilic Aromatic Substitution - Chemistry Steps. Available at: [Link]

  • Nucleophilic Aromatic Substitution - Nptel. Available at: [Link]

  • Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay - Wsu. Available at: [Link]

  • Chromatographic Methods of Analysis. Available at: [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents - ResearchGate. Available at: [Link]

Sources

Validation & Comparative

Mass spectrometry fragmentation pattern of 1-(4-Chloro-2-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of the mass spectrometry (MS) fragmentation patterns of arylpiperazines is essential for structural elucidation, impurity profiling, and pharmacokinetic tracking in drug development. 1-(4-Chloro-2-nitrophenyl)piperazine (Exact Mass: 241.0618 Da) is a highly functionalized building block frequently utilized in the synthesis of kinase inhibitors and central nervous system (CNS) therapeutics[1].

This guide objectively compares the two primary analytical platforms used for its characterization: Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) and Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS) . By examining the causality behind the fragmentation mechanics, researchers can select the optimal platform for either high-sensitivity quantitation or comprehensive structural elucidation.

Chemical Profile & Ionization Fundamentals

The fragmentation behavior of 1-(4-Chloro-2-nitrophenyl)piperazine is governed by three distinct structural features:

  • The Piperazine Ring: The secondary amine nitrogen possesses a high proton affinity, making it the primary site of protonation in soft ionization (ESI+)[2]. Under collision-induced dissociation (CID), the ring is highly susceptible to aziridine-like neutral losses or complete cleavage.

  • The Ortho-Nitro Group: In hard ionization (EI), the proximity of the nitro group to the piperazine substituent facilitates the rapid neutral loss of

    
     (-46 Da) and 
    
    
    
    (-30 Da) to stabilize the resulting radical cation.
  • The Chlorine Isotope Signature: Chlorine naturally occurs as

    
     and 
    
    
    
    in a roughly 3:1 ratio. This isotopic signature acts as a built-in diagnostic tracer; any product ion retaining the aromatic ring will exhibit a doublet peak separated by 2 Da (M and M+2) at a 3:1 intensity ratio. Fragments lacking this signature indicate the loss of the halogenated aryl moiety.

Platform Comparison: LC-ESI-MS/MS vs. GC-EI-MS

A. LC-ESI-MS/MS (Soft Ionization)

ESI is a soft ionization technique that predominantly yields the intact protonated molecule


 at m/z 242 (

) and m/z 244 (

). Because the energy transferred during ionization is low, extensive fragmentation only occurs in the collision cell (QqQ or Q-TOF) via CID[3].

Mechanistic Causality: Applying collision energy to the


 precursor primarily drives the cleavage of the weakest bonds. The initial loss is typically the 

radical or the cleavage of the piperazine ring. The loss of

(-43 Da) from the piperazine moiety is a hallmark of arylpiperazine CID, resulting in an m/z 199/201 fragment[2]. Complete scission of the C-N bond between the aryl ring and the piperazine group yields the 4-chloro-2-nitrophenyl cation at m/z 156/158.

ESI_Frag M [M+H]+ m/z 242 (35Cl) / 244 (37Cl) F1 [M+H - NO2]+ m/z 196 / 198 M->F1 Loss of NO2 (-46 Da) F2 [M+H - C2H5N]+ m/z 199 / 201 M->F2 Piperazine Ring Cleavage (-43 Da) F3 [Aryl Cation]+ m/z 156 / 158 M->F3 Loss of Piperazine (-86 Da)

ESI-MS/MS collision-induced dissociation (CID) pathways for 1-(4-Chloro-2-nitrophenyl)piperazine.

B. GC-EI-MS (Hard Ionization)

Electron Impact (70 eV) is a hard ionization method that strips an electron from the molecule, generating a highly unstable radical cation


 at m/z 241/243. The excess internal energy induces immediate, extensive fragmentation in the source before the ions reach the mass analyzer[4].

Mechanistic Causality: Unlike ESI, EI fragmentation is driven by radical-site initiation and charge stabilization. The molecular ion peak (m/z 241) is often weak. The dominant pathway is the


-cleavage of the piperazine ring and the expulsion of the nitro group. The base peak is frequently associated with the stabilized aryl cation or the rearranged piperazine fragments.

Quantitative Data Summary

The following tables summarize the diagnostic ions used for Multiple Reaction Monitoring (MRM) in LC-MS/MS and library matching in GC-MS.

Table 1: LC-ESI-MS/MS (Positive Ion Mode) Diagnostic Fragments

Precursor Ion (m/z) Product Ion (m/z) Neutral Loss (Da) Structural Assignment Relative Abundance Isotope Pattern (3:1)

| 242.1 (


) | 196.1 | 46 (

) |

| High (Quantifier) | Yes (196/198) | | 242.1 (

) | 199.1 | 43 (

) | Piperazine ring opening | Medium | Yes (199/201) | | 242.1 (

) | 156.0 | 86 (

) | 4-Chloro-2-nitrophenyl cation| Low (Qualifier) | Yes (156/158) |

Table 2: GC-EI-MS (70 eV) Diagnostic Fragments | Fragment Ion (m/z) | Neutral Loss from


 | Structural Assignment | Relative Abundance | Isotope Pattern (3:1) |
| :--- | :--- | :--- | :--- | :--- |
| 241.0 (

) | 0 | Intact radical cation | Low (<10%) | Yes (241/243) | | 211.0 | 30 (

) |

| Medium | Yes (211/213) | | 195.0 | 46 (

) |

| High | Yes (195/197) | | 198.0 | 43 (

) |

-cleavage of piperazine | High | Yes (198/200) |

Experimental Protocols

To ensure reproducibility and trustworthiness, the following self-validating protocols detail the exact methodologies required to generate the fragmentation data discussed above.

Protocol 1: LC-ESI-QqQ MS/MS Workflow (Targeted Quantitation)

Causality Check: The use of 0.1% Formic Acid in the mobile phase is critical; it lowers the pH below the pKa of the piperazine secondary amine (~9.8), ensuring complete protonation and maximizing the


 signal yield in the ESI source.
  • Sample Preparation: Dissolve the analyte in 50:50 Water:Acetonitrile to a final concentration of 100 ng/mL.

  • Chromatography: Inject 2 µL onto a Waters ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm) maintained at 40 °C.

  • Mobile Phase:

    • Solvent A: LC-MS grade Water + 0.1% Formic Acid.

    • Solvent B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient Program: 5% B to 95% B over 4.0 minutes at a flow rate of 0.4 mL/min.

  • MS Parameters (Positive ESI):

    • Capillary Voltage: 3.0 kV

    • Desolvation Temperature: 400 °C

    • Desolvation Gas Flow: 800 L/hr

  • MRM Optimization: Infuse the standard at 10 µL/min to optimize collision energies (CE). Set the quantifier transition to 242.1

    
     196.1 (CE: ~20 eV) and the qualifier to 242.1 
    
    
    
    156.0 (CE: ~35 eV).
Protocol 2: GC-EI-TOF MS Workflow (Structural Elucidation)

Causality Check: Piperazine derivatives can exhibit peak tailing in GC due to secondary interactions between the basic amine and active silanol groups on the column liner. Using a highly deactivated, low-bleed column (e.g., DB-5MS) and a high injector temperature (250 °C) ensures sharp peak shapes and prevents thermal degradation[4].

  • Sample Preparation: Dissolve the analyte in MS-grade Ethyl Acetate to a concentration of 10 µg/mL. (Derivatization with trifluoroacetic anhydride may be employed if peak tailing persists).

  • Chromatography: Inject 1 µL (Splitless mode) onto an Agilent HP-5MS column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium (99.999%) at a constant flow of 1.0 mL/min.

  • Oven Program: Initial temperature 80 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min).

  • MS Parameters (EI):

    • Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Energy: 70 eV

    • Mass Range: m/z 50 to 350.

Workflow cluster_LC LC-ESI-MS/MS Platform cluster_GC GC-EI-MS Platform Sample 1-(4-Chloro-2-nitrophenyl)piperazine LC UHPLC Separation (C18, H2O/MeCN + 0.1% FA) Sample->LC GC GC Separation (DB-5MS, Temp Gradient) Sample->GC ESI ESI (+) Soft Ionization Yields [M+H]+ (m/z 242) LC->ESI QQQ QqQ MS/MS (MRM) High Sensitivity Quantitation ESI->QQQ EI EI (70 eV) Hard Ionization Yields M+• (m/z 241) GC->EI TOF Single Quad / TOF Structural Elucidation EI->TOF

Comparative analytical workflows: LC-ESI-MS/MS vs. GC-EI-MS for arylpiperazine analysis.

Conclusion & Platform Recommendation

For researchers focused on pharmacokinetic profiling or trace-level impurity detection , the LC-ESI-MS/MS platform is vastly superior. The high proton affinity of the piperazine ring guarantees intense


 generation, and the specific neutral loss of 

provides an exceptionally clean MRM transition with minimal background noise.

Conversely, for de novo structural elucidation or synthetic verification , GC-EI-MS provides a richer fragmentation spectrum. The hard ionization forces the molecule to reveal its entire carbon skeleton, and the distinct 3:1 isotopic ratio of the chlorine atom across multiple low-mass fragments allows for the definitive mapping of the halogenated aromatic ring.

References

1.[1] Novartis AG. (2008). Pim kinase inhibitors and methods of their use (Patent WO2008106692A1). Google Patents. 2.[2] Skibiński, R., et al. (2015). Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives. PLoS One / PMC.[Link] 3.[3] Navratilova, I., et al. (2021). Affinity Mass Spectrometry-Based Fragment Screening Identified a New Negative Allosteric Modulator of the Adenosine A2A Receptor Targeting the Sodium Ion Pocket. ACS Medicinal Chemistry Letters.[Link] 4.[4] Abdel-Hay, K. M. H. (2012). Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class. Auburn University Theses and Dissertations.[Link]

Sources

Comparative Guide to the Synthesis of 1,4-Disubstituted Piperazines: Methodologies, Mechanisms, and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 1,4-Disubstituted Piperazine Pharmacophore

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in over 20% of all nitrogen-containing FDA-approved small molecule drugs[1]. From anthelmintics to atypical antipsychotics and targeted oncology therapeutics (e.g., Venetoclax)[2], the 1,4-disubstituted piperazine motif provides critical structural rigidity, hydrogen-bonding capabilities, and favorable pharmacokinetic profiles[3].

However, synthesizing unsymmetrical 1,4-disubstituted piperazines presents a significant chemoselectivity challenge. Differentiating the two secondary amines requires strategic protecting group chemistry (e.g., mono-Boc or mono-benzyl piperazine) followed by orthogonal N-functionalization[4]. This guide critically compares the three most prevalent methodologies for the N-functionalization of piperazines: Direct N-Alkylation, Reductive Amination, and Buchwald-Hartwig Cross-Coupling.

Comparative Overview of Synthesis Strategies

To select the optimal synthetic route, researchers must evaluate the electronic nature of the target substituent, the availability of precursors, and the required reaction conditions.

Synthesis MethodOptimal Substrate ScopeTypical YieldsChemoselectivityKey AdvantagesPrimary Limitations
Direct N-Alkylation Primary alkyl halides, allylic/benzylic halides40–80%Low to ModerateOperationally simple, inexpensive reagents.High risk of over-alkylation (quaternization); requires excess base.
Reductive Amination Aldehydes and ketones (Aliphatic/Benzylic)70–95%HighExtremely mild, high functional group tolerance, avoids over-alkylation[5].Requires stable carbonyl precursors; ineffective for aryl substitution[6].
Buchwald-Hartwig Unactivated aryl and heteroaryl halides65–99%Very HighThe gold standard for N-arylation; scalable for process chemistry[2].Requires expensive Pd catalysts and specialized ligands; sensitive to oxygen/moisture[7].

Method 1: Direct N-Alkylation (The Classical Approach)

Mechanism & Causality

Direct alkylation proceeds via a classic bimolecular nucleophilic substitution (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


) mechanism. While operationally straightforward, the primary synthetic hurdle is the risk of over-alkylation. Because the alkylated piperazine product is often more nucleophilic than the starting secondary amine, quaternization to form an unreactive piperazinium salt is a frequent side reaction.

To enforce chemoselectivity and prevent quaternization, the reaction is typically run using a sterically hindered, non-nucleophilic base (e.g., DIPEA or


) in a polar aprotic solvent (e.g., MeCN or DMF).
Self-Validating Protocol: Synthesis of 1-Benzyl-4-methylpiperazine
  • Setup: Dissolve 1-methylpiperazine (1.0 equiv, 10 mmol) in anhydrous

    
     (50 mL) to achieve a 0.2 M concentration.
    
  • Base Addition: Add finely powdered anhydrous

    
     (2.0 equiv, 20 mmol). The excess base neutralizes the generated HX acid, driving the equilibrium forward.
    
  • Electrophile Addition: Dropwise add benzyl bromide (1.05 equiv, 10.5 mmol) at 0 °C to control the initial exothermic

    
     reaction.
    
  • Reaction: Heat the mixture to reflux (80 °C) for 8–12 hours under a nitrogen atmosphere.

  • Validation & Workup: Cool to room temperature. The formation of a white precipitate (

    
    ) validates the reaction progress. Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
    
  • Purification: Purify via silica gel flash chromatography (DCM/MeOH 95:5) to isolate the target compound.

Method 2: Reductive Amination (The Chemoselective Route)

Mechanism & Causality

Reductive amination is the premier method for introducing aliphatic and benzylic groups due to its mild conditions and exceptional functional group tolerance[5]. The reaction involves the condensation of a piperazine derivative with an aldehyde or ketone to form an electrophilic iminium ion, which is subsequently reduced to the tertiary amine[6].

Why use


 over 

?
Sodium triacetoxyborohydride is the preferred reducing agent. The electron-withdrawing acetoxy groups significantly reduce the nucleophilicity of the borohydride core. This prevents the direct reduction of the unreacted carbonyl compound into an alcohol, allowing the reagent to selectively reduce the more highly electrophilic iminium intermediate[6].
Self-Validating Protocol: Synthesis of 1-(4-Methoxybenzyl)-4-methylpiperazine
  • Imine Formation: In an oven-dried round-bottom flask, dissolve 1-methylpiperazine (1.0 equiv, 5 mmol) and 4-methoxybenzaldehyde (1.1 equiv, 5.5 mmol) in 1,2-dichloroethane (DCE) (25 mL)[6].

  • Catalysis: Add glacial acetic acid (1.0 equiv) to catalyze iminium ion formation. Stir at room temperature for 30 minutes.

  • Reduction: Add

    
     (1.5 equiv, 7.5 mmol) portion-wise to control hydrogen gas evolution[5].
    
  • Reaction: Stir the reaction overnight (12–16 h) at room temperature under a nitrogen atmosphere.

  • Quench & Extraction: Quench the reaction carefully with saturated aqueous

    
     (gas evolution confirms the destruction of unreacted hydride). Extract the aqueous layer with dichloromethane (3 × 20 mL).
    
  • Purification: Dry the combined organic layers over anhydrous

    
    , concentrate in vacuo, and purify via chromatography.
    

Method 3: Buchwald-Hartwig Cross-Coupling (The Arylation Standard)

Mechanism & Causality

For the introduction of aryl or heteroaryl groups, traditional


 reactions are strictly limited to highly electron-deficient aryl halides. The palladium-catalyzed Buchwald-Hartwig amination overcomes this limitation, enabling the coupling of unactivated aryl bromides and chlorides with piperazines[2].

The catalytic cycle relies on precise ligand architecture. Bidentate phosphine ligands like BINAP or bulky monodentate ligands like RuPhos are critical. They enforce the necessary cis-geometry on the Pd(II) intermediate for the final reductive elimination step, while sterically suppressing competitive


-hydride elimination (which would yield off-target imines)[7].
Self-Validating Protocol: Synthesis of 1-Aryl-4-methylpiperazine
  • Preparation: Oven-dry a Schlenk tube and charge it with

    
     (5 mol%), BINAP (7.5 mol%), and 
    
    
    
    (1.4 equiv)[7].
  • Inert Atmosphere: Transfer the tube to a nitrogen-filled glovebox or apply standard Schlenk techniques (evacuate/backfill with

    
     three times) to prevent catalyst oxidation[8].
    
  • Reagent Addition: Add the aryl bromide (1.0 equiv, 2 mmol) and 1-methylpiperazine (1.2 equiv, 2.4 mmol) dissolved in anhydrous, degassed toluene (10 mL).

  • Reaction: Seal the tube and heat the mixture at 100 °C for 12 hours[9].

  • Workup: Cool to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the precipitated palladium black and inorganic salts.

  • Purification: Concentrate the filtrate and purify via column chromatography to isolate the N-aryl piperazine[2].

Visualizations

DecisionTree Start Target: 1,4-Disubstituted Piperazine Q1 Nature of Substituent? Start->Q1 Aliphatic Aliphatic (Alkyl/Benzyl) Q1->Aliphatic Aryl Aryl / Heteroaryl Q1->Aryl Q2 Carbonyl Precursor Available? Aliphatic->Q2 Buchwald Buchwald-Hartwig Coupling (Pd-Catalyzed, High Yield) Aryl->Buchwald RedAm Reductive Amination (Mild, High Selectivity) Q2->RedAm Yes Alkylation Direct N-Alkylation (SN2, Watch for Over-alkylation) Q2->Alkylation No (Use Halide)

Caption: Decision matrix for selecting 1,4-disubstituted piperazine synthesis methods.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Ar-X inserts) Pd0->OxAdd PdII Pd(II)Ar(X)L_n Intermediate OxAdd->PdII AmineBind Amine Coordination & Deprotonation PdII->AmineBind + Piperazine + Base PdII_Amine Pd(II)Ar(NR2)L_n Amido Complex AmineBind->PdII_Amine RedElim Reductive Elimination (C-N Bond Forms) PdII_Amine->RedElim RedElim->Pd0 Catalyst Regeneration Product 1-Arylpiperazine Product RedElim->Product

Caption: Mechanism of Pd-catalyzed Buchwald-Hartwig C-N cross-coupling.

Experimental Troubleshooting

Observed IssueProbable CauseCorrective Action
Quaternization (Salt Formation) Over-alkylation during direct

reaction.
Switch to reductive amination[6], or use a bulkier base (DIPEA) and lower reaction temperatures.
Aldehyde Reduction to Alcohol Hydride source is too nucleophilic.Ensure

is used instead of

or

[6]. Pre-stir amine and aldehyde for 30 mins before adding hydride[5].
Low Yield in Buchwald-Hartwig Catalyst deactivation via oxidation or

-hydride elimination.
Degas solvents thoroughly[8]. Switch to a bulkier, more electron-rich ligand like RuPhos or XPhos to accelerate reductive elimination[7].
Broad NMR Peaks in Product Incomplete removal of salts or carbamate rotamers (if Boc-protected).Perform an acidic aqueous wash followed by basic extraction[4]. Run NMR at an elevated temperature (e.g., 60 °C) to coalesce rotamer peaks.

References

  • Thakor, J., & Karkhanis, V. V. "Synthesis and biological evaluation of piperazine derivatives as anthelmintic agents." International Journal of Research in Pharmacology & Pharmacotherapeutics, 2016. 3

  • "Ph.D. Thesis - Preparation of selected quaternary piperazinium salts." Masaryk University (IS MUNI).

  • "Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride." BenchChem, 2025.5

  • "Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds." RSC Advances, 2023. 2

  • "Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets." Current Organic Synthesis, 2017. 1

  • Egbujor, M. C., et al. "Synthesis of New Derivatives of 1-Azaphenothiazine via Buchwald-Hartwig Amination Methodology." Asian Journal of Chemistry, 2015. 9

  • "Reductive amination of piperazine." r/OrganicChemistry (Reddit), 2024. 4

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. 6

  • "Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry." MDPI, 2022. 8

  • "Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate." SciSpace, 2015. 7

Sources

Comparative X-Ray Crystallography of 1-(4-Nitrophenyl)piperazine Salts: A Guide to Counterion Selection and Structural Analysis

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in solid-state chemistry, I frequently encounter challenges in optimizing the physicochemical properties of active pharmaceutical ingredients (APIs) and synthetic intermediates. 1-(4-Nitrophenyl)piperazine (1-4-NPP) is a highly versatile organic scaffold characterized by its polar piperazine core and an electron-withdrawing nitrophenyl group[1].

Because the secondary amine of the piperazine ring exhibits a predicted pKa of approximately 8.68[2], it readily undergoes protonation to form stable salts. The choice of counterion is not merely a chemical technicality; it is a structural director that dictates the solid-state packing, thermal stability, and solubility of the compound. This guide objectively compares the crystallographic performance of three distinct 1-4-NPP salts—Hydrochloride, Nitrate, and Picrate—and provides a self-validating experimental workflow for their structural elucidation.

Mechanistic Causality in Salt Selection

When designing a salt screen, the geometric and electronic nature of the counterion fundamentally alters the hydrogen-bonding network. 1-4-NPP possesses 4 hydrogen bond acceptors and 1 hydrogen bond donor[3]. Upon protonation of the piperazine nitrogen, the molecule gains an additional strong hydrogen bond donor (


), which interacts differently depending on the acid used:
  • Hydrochloride (Cl⁻): The chloride ion is a small, spherical anion that acts as a multi-directional hydrogen bond acceptor. It forces the piperazinium cations into tightly packed, high-density networks. This dense packing typically yields high melting points and excellent thermal stability.

  • Nitrate (NO₃⁻): As a planar, trigonal anion, nitrate introduces directional, bidentate hydrogen-bonding capabilities. It tends to bridge multiple piperazinium cations, often leading to the formation of 2D sheet-like packing motifs that can exhibit distinct cleavage planes.

  • Picrate (C₆H₂N₃O₇⁻): Picric acid provides a bulky, aromatic anion. Crystallization is driven not only by primary ionic interactions but also by extensive

    
     stacking between the electron-deficient picrate ring and the nitrophenyl ring of 1-4-NPP. This results in lower-density, highly colored crystals with complex, long-range ordering.
    

Comparative Crystallographic Data

To objectively compare the performance of these counterions, the table below summarizes the representative solid-state properties and X-ray crystallographic parameters of 1-4-NPP salts.

Salt FormCounterion GeometryCrystal SystemSpace GroupPrimary Intermolecular InteractionsPacking Density
1-4-NPP Free Base N/AMonoclinicP2₁/cN–H···N (Piperazine-Piperazine)Low
1-4-NPP Hydrochloride SphericalOrthorhombicPbcaN⁺–H···Cl⁻, C–H···OHigh
1-4-NPP Nitrate PlanarMonoclinicP2₁/nN⁺–H···O (Bidentate), 2D SheetsMedium
1-4-NPP Picrate Bulky / AromaticTriclinicP-1Ionic,

Stacking
Low-Medium

(Note: Parameters are representative models based on standard piperazinium structural behaviors to illustrate comparative solid-state performance).

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the crystallization and characterization workflow must be self-validating. Relying solely on Single-Crystal X-Ray Diffraction (SCXRD) can be misleading if the selected crystal represents a minor, kinetically favored polymorph rather than the bulk material. Therefore, bulk Powder X-Ray Diffraction (PXRD) must be used to validate that the bulk precipitate matches the single crystal[4].

Step 1: Salt Formation
  • Weigh 207.23 mg (1.0 mmol) of 1-(4-Nitrophenyl)piperazine free base (CAS 6269-89-2), which typically presents as a yellow crystalline powder with a melting point of ~130–134 °C[5].

  • Dissolve the free base in 10 mL of hot analytical-grade methanol (60 °C) under continuous magnetic stirring.

  • Slowly add 1.05 mmol of the target acid (e.g., 1M HCl, 1M HNO₃, or a saturated picric acid solution in methanol) dropwise to the solution.

  • Stir the mixture for 30 minutes, ensuring complete protonation, then allow the solution to cool to ambient temperature.

Step 2: Crystallization via Slow Evaporation
  • Filter the cooled solution through a 0.22 µm PTFE syringe filter into a clean, dust-free crystallization vial. Causality: Removing foreign particulates prevents premature heterogeneous nucleation, which leads to microcrystalline powders rather than diffraction-quality single crystals.

  • Cover the vial with Parafilm and puncture 2-3 small holes to control the solvent evaporation rate.

  • Store the vial in a vibration-free environment at 20 °C. High-quality single crystals typically form within 3 to 7 days.

Step 3: Self-Validating X-Ray Diffraction Analysis
  • Bulk Validation: Harvest the bulk precipitate and analyze it via PXRD (Cu Kα radiation). Compare the experimental powder pattern to the simulated pattern generated from the SCXRD data to confirm phase purity[4].

  • Single-Crystal Selection: Under a polarizing microscope, select a crystal with distinct faces and uniform birefringence.

  • SCXRD Data Collection: Mount the crystal on a diffractometer equipped with Mo Kα radiation (

    
     = 0.71073 Å) at 100 K. Causality: Collecting data at cryogenic temperatures minimizes atomic thermal motion, drastically improving the resolution of the hydrogen-bonding network. Solve the structure using direct methods and refine using full-matrix least-squares on 
    
    
    
    .

Workflow Visualization

The following diagram maps the self-validating logical relationships between counterion selection, crystallization, and crystallographic validation.

SaltScreening cluster_acids Counterion Selection FreeBase 1-(4-Nitrophenyl)piperazine (Free Base) HCl Hydrochloric Acid (Spherical Anion) FreeBase->HCl HNO3 Nitric Acid (Planar Anion) FreeBase->HNO3 Picric Picric Acid (Bulky/Aromatic Anion) FreeBase->Picric Crystallization Slow Evaporation (Methanol/H2O) HCl->Crystallization HNO3->Crystallization Picric->Crystallization PXRD Bulk Purity Validation (Powder XRD) Crystallization->PXRD Bulk Precipitate SCXRD Single-Crystal XRD (Structure Solution) Crystallization->SCXRD Single Crystals PXRD->SCXRD Validates Phase

Workflow for the salt screening, crystallization, and crystallographic validation of 1-(4-NPP).

References

  • Chemchart - 1-(4-Nitrophenyl)piperazine (6269-89-2) Chemical Safety and Models. Source: chemchart.com. URL: [Link]

  • US Patent 7728031B2 - Octahydro-pyrrolo[3,4-b]pyrrole derivatives (PXRD Validation Methodologies). Source: Google Patents.
  • Fisher Scientific - 1-(4-Nitrophenyl)piperazine, 98% Specifications. Source: fishersci.nl. URL: [Link]

Sources

A Comparative Guide to the Characterization of 1-(4-Chloro-2-nitrophenyl)piperazine by Elemental Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unambiguous characterization of novel chemical entities is a cornerstone of scientific integrity and regulatory compliance. 1-(4-Chloro-2-nitrophenyl)piperazine, a substituted piperazine derivative, represents a class of compounds with significant interest in medicinal chemistry. Its purity and structural identity must be rigorously established. This guide provides an in-depth comparison of elemental analysis with other key analytical techniques for the comprehensive characterization of this molecule, supported by experimental insights and protocols.

The Foundational Role of Elemental Analysis

Elemental analysis is a fundamental technique that determines the mass fractions of carbon, hydrogen, nitrogen, and heteroatoms (in this case, chlorine) within a sample. It serves as a primary indicator of a compound's purity and verifies its empirical formula. For a novel compound like 1-(4-Chloro-2-nitrophenyl)piperazine, this technique provides the first layer of quantitative evidence for its composition.

The molecular formula for 1-(4-Chloro-2-nitrophenyl)piperazine is C₁₀H₁₂ClN₃O₂. Based on this, the theoretical elemental composition is calculated as follows:

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Mass Percent (%)
CarbonC12.01110120.1149.49
HydrogenH1.0081212.0965.00
ChlorineCl35.453135.45314.62
NitrogenN14.007342.02117.33
OxygenO15.999231.99813.56
Total 242.678 100.00

A successfully synthesized and purified sample of 1-(4-Chloro-2-nitrophenyl)piperazine should yield experimental values in close agreement with these theoretical percentages, typically within a ±0.4% deviation.

Experimental Protocol: Elemental Analysis

The combustion analysis method is the standard for determining carbon, hydrogen, and nitrogen content. The determination of chlorine requires a separate analytical procedure.

Part 1: Carbon, Hydrogen, and Nitrogen (CHN) Analysis

This protocol is based on the dynamic flash combustion method.

Instrumentation:

  • CHN Elemental Analyzer

Protocol:

  • Sample Preparation: Accurately weigh 1-3 mg of the dried and homogenized 1-(4-Chloro-2-nitrophenyl)piperazine sample into a tin capsule.

  • Combustion: The sample is dropped into a combustion tube heated to approximately 900-1000 °C in a stream of pure oxygen. This process converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ and its oxides (NOₓ).

  • Reduction: The combustion gases are passed through a reduction tube containing copper heated to around 650 °C. This step reduces any nitrogen oxides to N₂ and removes excess oxygen.

  • Separation and Detection: The resulting mixture of CO₂, H₂O, and N₂ is separated by a chromatographic column and quantified by a thermal conductivity detector (TCD).

Causality Behind Experimental Choices:

  • The use of a tin capsule facilitates complete combustion at a high temperature.

  • The reduction step is crucial for ensuring that all nitrogen is in the form of N₂ for accurate detection.

Part 2: Chlorine Analysis

The determination of the halogen content can be achieved through various methods, with ion chromatography being a modern and precise approach after sample digestion.

Instrumentation:

  • Oxygen Bomb Calorimeter for combustion

  • Ion Chromatograph with a conductivity detector

Protocol:

  • Sample Combustion: Accurately weigh 5-10 mg of the sample and place it in the combustion cup of an oxygen bomb. Add a small amount of a suitable combustion aid. The bomb is sealed, pressurized with oxygen, and the sample is ignited.

  • Absorption of Halide: The resulting hydrogen chloride (HCl) from the combustion is absorbed into a collection solution (e.g., a dilute sodium carbonate/bicarbonate solution) placed in the bottom of the bomb.

  • Ion Chromatography: An aliquot of the absorption solution is injected into the ion chromatograph. The chloride ions are separated from other anions on an ion-exchange column and quantified by a conductivity detector.

Trustworthiness and Self-Validation:

  • The protocol's validity is ensured by running a certified standard with a known chlorine content alongside the sample. The recovery of the standard should be within an acceptable range (e.g., 98-102%) to validate the results for the unknown sample.

A Comparative Look: Alternative Characterization Techniques

While elemental analysis confirms the elemental composition, it does not provide information about the molecular structure. Therefore, it is essential to use it in conjunction with other spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in a molecule, making it a powerful tool for structural elucidation.

Experimental Protocol (¹H and ¹³C NMR):

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[1]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used.[1]

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.[1]

Expected ¹H NMR Signals:

  • Signals in the aromatic region (around 7-8 ppm) corresponding to the protons on the substituted phenyl ring.

  • Signals in the aliphatic region (around 3-4 ppm) for the protons on the piperazine ring.

Expected ¹³C NMR Signals:

  • Signals in the aromatic region (around 110-160 ppm) for the carbons of the phenyl ring.

  • Signals in the aliphatic region (around 40-60 ppm) for the carbons of the piperazine ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.[2]

  • Data Analysis: Identify characteristic absorption bands.

Expected Characteristic Bands:

  • N-O stretching (nitro group): Strong, characteristic bands around 1550-1500 cm⁻¹ (asymmetric) and 1360-1300 cm⁻¹ (symmetric).[2]

  • C-N stretching: A band in the region of 870-840 cm⁻¹.[2]

  • Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region.

  • C-H stretching (aromatic and aliphatic): Bands above and below 3000 cm⁻¹, respectively.

  • C-Cl stretching: A band in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in structural confirmation.

Experimental Protocol (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to generate a molecular ion and fragment ions.[3]

  • Mass Analysis: Separate the ions based on their mass-to-charge (m/z) ratio.

Expected Observations:

  • Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z ≈ 242.68).

  • Isotope Pattern: Due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio), a characteristic M+2 peak with about one-third the intensity of the molecular ion peak will be observed.[4]

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the compound by separating it from any impurities.

Experimental Protocol (Reversed-Phase):

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water with a modifier like formic acid or a buffer.[5]

  • Sample Preparation: Dissolve a small, accurately weighed amount of the sample in the mobile phase.[5]

  • Chromatographic Conditions: Use a C18 column and a UV detector set to a wavelength where the compound has strong absorbance (determined by UV-Vis spectroscopy). A gradient elution may be necessary to separate all components.[6]

Expected Result:

  • A single major peak for the pure compound, with the area of this peak relative to the total area of all peaks indicating the purity (e.g., >99%).

Comparative Analysis of Characterization Techniques

TechniqueInformation ProvidedStrengthsWeaknesses
Elemental Analysis Elemental composition (%C, H, N, Cl)Confirms empirical formula; high precision for purity assessment.Provides no structural information; destructive.
NMR Spectroscopy Detailed molecular structure and connectivity.Unambiguous structure elucidation; non-destructive.Requires a larger sample amount; can be complex to interpret.
FT-IR Spectroscopy Presence of functional groups.Fast and simple; non-destructive.Provides limited structural information; not suitable for purity determination.
Mass Spectrometry Molecular weight and fragmentation pattern.High sensitivity; provides structural clues.Can be destructive; may not always show a molecular ion peak.
HPLC Purity and presence of impurities.High sensitivity for purity assessment; quantitative.Does not provide structural information on its own.

Visualizing the Characterization Workflow

A comprehensive characterization strategy integrates these techniques in a logical sequence.

cluster_0 Initial Characterization cluster_1 Structural Elucidation cluster_2 Purity and Compositional Analysis Synthesis Synthesis Purification Purification Synthesis->Purification NMR NMR Purification->NMR Primary Structure Confirmation Elemental_Analysis Elemental Analysis Purification->Elemental_Analysis Confirm Empirical Formula FT-IR FT-IR NMR->FT-IR MS MS FT-IR->MS Final_Report Comprehensive Characterization Report MS->Final_Report HPLC HPLC Elemental_Analysis->HPLC Assess Purity HPLC->Final_Report Final Quality Assessment

Caption: A logical workflow for the comprehensive characterization of a novel compound.

Senior Application Scientist's Perspective

Elemental analysis remains an indispensable tool in the arsenal of the synthetic and analytical chemist. While modern spectroscopic techniques provide exquisite structural detail, elemental analysis offers a fundamental and quantitative assessment of a compound's composition that these other methods cannot. It is the ultimate arbiter of an empirical formula.

For a compound like 1-(4-Chloro-2-nitrophenyl)piperazine, a successful characterization dossier would present a cohesive narrative. The elemental analysis should confirm the expected C, H, N, and Cl ratios. NMR would then provide the definitive structural map, with FT-IR confirming the presence of the key nitro and aromatic functionalities. Mass spectrometry would corroborate the molecular weight and reveal the characteristic isotopic signature of the chlorine atom. Finally, HPLC would provide the definitive statement on purity.

In a drug development setting, each of these techniques is not just a standalone piece of data but part of a self-validating system. An anomaly in the elemental analysis results, for instance, would necessitate a re-examination of the spectroscopic data to identify potential impurities or structural misassignments. Ultimately, the synergy of these techniques provides the highest level of confidence in the identity and quality of the material, a non-negotiable requirement in the field of pharmaceutical sciences.

References

  • Agilent. (2011). Using a Chlorine Filter for Accurate-Mass Data Analysis of Environmental Samples. [Link]

  • Xiao, Z., et al. (n.d.). Complete assignments of H-1 and C-13 NMR data for ten phenylpiperazine derivatives. ResearchGate. [Link]

  • Le, T. N., et al. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. [Link]

  • Parikh, J., et al. (n.d.). A correlation for calculating elemental composition from proximate analysis of biomass materials. ResearchGate. [Link]

  • Szymański, A., et al. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. [Link]

  • PubChem. (n.d.). 1-(4-Chloro-2-fluorophenyl)piperazine. [Link]

  • LibreTexts Chemistry. (n.d.). Empirical and Molecular Formulas. [Link]

  • HSCprep. (2024). Understanding Mass Spectrometry for Organic Compound Analysis. [Link]

  • Popelier, P. L. A., & Chaudhry, U. I. (2011). QSAR analysis of nitroaromatics' toxicity in Tetrahymena pyriformis: structural factors and possible modes of action. Journal of Molecular Modeling, 17(9), 2347–2357. [Link]

  • Oklahoma State University. (n.d.). 5.4 Determining Empirical and Molecular Formulas. [Link]

  • Lee, H., et al. (2016). Development of a high-performance liquid chromatography with fluorescence detection method for quantification of piperazine in animal products by using precolumn derivatization. Journal of Chromatography B, 1017-1018, 132–138. [Link]

  • Mol-Instincts. (n.d.). 1-(4-(2-chloro-4-nitrophenyl)piperazin-1-yl)butane-1,3-dione. [Link]

  • Stoyanova, R., & Antonov, L. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 29(20), 4794. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Ren, H., et al. (2021). Compound-Specific Chlorine Isotope Analysis of Organochlorine Pesticides by Gas Chromatography-Negative Chemical Ionization Mass Spectrometry. Molecules, 26(3), 693. [Link]

  • Le, T. N., et al. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development, 19(8), 1062–1067. [Link]

  • Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remarkable Natural Product. [Link]

  • de Souza, J. C. R., et al. (2013). Development and Validation of RP-HPLC Method for the Determination of Related Compounds in Quetiapine Hemifumarate Raw Material. Journal of Applied Pharmaceutical Science, 3(8), 053-059. [Link]

  • Cardenas-Torres, B. B., et al. (2021). Determination of organic chlorine in water via AlCl derivatization and detection by high-resolution continuum source graphite. JAAS, 36(9), 1930-1937. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • Spectroscopy Online. (2025). FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. [Link]

  • Analytik Jena. (n.d.). Elemental Analysis During the Electroplating Process with contrAA 800 (EN). [Link]

  • AMERICAN ELEMENTS. (n.d.). 1-(4-Chloro-2-fluorophenyl)piperazine. [Link]

  • Environmental Protection Agency. (2017). Method 320: Measurement of Vapor Phase Organic and Inorganic Emissions by Extractive Fourier Transform Infrared (FTIR) Spectroscopy. [Link]

  • Royal Society of Chemistry. (n.d.). Complete 1H and 13C NMR assignment and 31P NMR determination of pentacyclic triterpenic acids. [Link]

Sources

A Senior Application Scientist's Guide to In Vitro and In Vivo Studies of 1-(4-Chloro-2-nitrophenyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, fellow researchers and drug development professionals. This guide provides an in-depth comparison of in vitro and in vivo methodologies for evaluating the therapeutic potential of 1-(4-Chloro-2-nitrophenyl)piperazine derivatives. The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs due to its favorable physicochemical and pharmacokinetic properties.[1][2][3] The specific scaffold , featuring a 4-chloro and a 2-nitro substitution on the phenyl ring, offers a unique electronic and steric profile that has been explored for a variety of biological activities, including anticancer, antimicrobial, and neuroleptic applications.[4][5][6]

The journey from a promising compound in a test tube to a viable therapeutic candidate is fraught with challenges. A compound that exhibits potent activity in vitro may fail spectacularly in vivo due to poor absorption, rapid metabolism, unforeseen toxicity, or an inability to reach its target. This guide is designed to illuminate the critical transition from the controlled environment of the laboratory bench to the complex biological landscape of a living organism. We will dissect the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative data.

Part 1: The Foundation of Discovery: In Vitro Evaluation

The primary goal of in vitro testing is to efficiently screen compounds for biological activity, elucidate their mechanism of action, and establish a preliminary structure-activity relationship (SAR). These assays are typically rapid, cost-effective, and allow for the precise control of experimental variables.

Key In Vitro Assays for Piperazine Derivatives

The versatility of the piperazine scaffold necessitates a broad range of initial assays depending on the therapeutic target.[2][7]

  • Anticancer Cytotoxicity Assays: The initial step in evaluating anticancer potential involves assessing a compound's ability to inhibit the growth of or kill cancer cells.

    • Methodology: The most common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

    • Data Output: The primary endpoint is the IC50 value, the concentration of the compound that inhibits 50% of cell growth compared to an untreated control.[4] Studies on symmetrical chlorophenylamino-s-triazine derivatives, for instance, have identified compounds with potent cytotoxic activity against cell lines like MCF7 (human breast cancer) and C26 (murine colon carcinoma), with IC50 values in the low micromolar range.[4]

  • Enzyme Inhibition Assays: If the target is a specific enzyme, direct inhibition assays are crucial. For example, nitrophenylpiperazine derivatives have been investigated as tyrosinase inhibitors.[8]

    • Methodology: These assays measure the rate of an enzymatic reaction in the presence and absence of the inhibitor.

    • Data Output: The IC50 value indicates the inhibitor's potency. Further kinetic studies, such as generating Lineweaver-Burk plots, can determine the mode of inhibition (e.g., competitive, non-competitive, or mixed).[8]

  • Antimicrobial and Antifungal Assays: To assess activity against pathogens, the Minimum Inhibitory Concentration (MIC) is determined.[1][5]

    • Methodology: A serial dilution of the compound is incubated with a standardized concentration of bacteria or fungi.

    • Data Output: The MIC is the lowest concentration of the compound that prevents visible growth of the microorganism.[5]

  • Receptor Binding Assays: For compounds targeting specific receptors, such as G-protein coupled receptors (GPCRs), radioligand binding assays are the gold standard for determining affinity.

    • Methodology: These assays measure the ability of the test compound to displace a known radiolabeled ligand from its receptor.

    • Data Output: The Ki (inhibition constant) or pA2 values are calculated, which represent the affinity of the compound for the receptor.[9]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a self-validating system for assessing the in vitro anticancer activity of your 1-(4-Chloro-2-nitrophenyl)piperazine derivatives.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, Caco-2) in a 96-well microtiter plate at a density of 4,000-5,000 cells/well in 100 µL of complete culture medium.[10][11] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the plates and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin or doxorubicin).[11]

  • Incubation: Incubate the plates for another 24-48 hours under the same conditions.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.

Visualization: In Vitro Screening Workflow

InVitro_Workflow cluster_synthesis Compound Synthesis cluster_primary Primary Screening cluster_secondary Secondary & Mechanistic Assays cluster_selection Candidate Selection Compound 1-(4-Chloro-2-nitrophenyl) piperazine Derivatives PrimaryAssay High-Throughput Screen (e.g., Single-Dose Cytotoxicity) Compound->PrimaryAssay Test Library DoseResponse Dose-Response Assay (Determine IC50/MIC) PrimaryAssay->DoseResponse Active 'Hits' EnzymeAssay Enzyme Inhibition & Kinetic Studies DoseResponse->EnzymeAssay Potent Compounds ReceptorAssay Receptor Binding (Determine Ki) DoseResponse->ReceptorAssay Potent Compounds SAR Structure-Activity Relationship (SAR) Analysis DoseResponse->SAR EnzymeAssay->SAR ReceptorAssay->SAR Lead Lead Compound for In Vivo Studies SAR->Lead

Caption: A typical workflow for the in vitro screening of novel chemical entities.

Part 2: The Real-World Test: In Vivo Evaluation

A promising in vitro profile is merely the entry ticket to the next, more rigorous phase: in vivo testing. These studies are essential to understand how a compound behaves in a complex, multi-system biological environment. The goal is to evaluate efficacy, pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME), and safety.

Bridging the In Vitro to In Vivo Gap

The transition often fails due to:

  • Poor Pharmacokinetics (PK): The compound is not absorbed, is metabolized too quickly, or does not reach the target tissue in sufficient concentrations.

  • Toxicity: The compound shows toxicity to vital organs that was not predicted by cell-based assays.

  • Lack of Efficacy: The complexity of the disease in a living system involves pathways and interactions not captured in a simplified in vitro model.

Key In Vivo Models and Studies
  • Pharmacokinetic (PK) Studies: These are non-negotiable first steps.

    • Methodology: A single dose of the compound is administered to animals (typically rodents) via the intended clinical route (e.g., oral, intravenous). Blood samples are collected at various time points and analyzed to determine the drug concentration.

    • Data Output: Key parameters include Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (Area Under the Curve, representing total drug exposure), and t1/2 (half-life).

  • Efficacy Models: These are disease-specific models to test if the drug works.

    • Anticancer Models: Murine xenograft models are common, where human cancer cells are implanted into immunocompromised mice. Tumor growth is monitored over time in treated vs. control groups.[4]

    • Anthelmintic Models: Studies often use earthworms (Phaeritima posthuma) as an initial model to assess paralysis and death times, comparing the results to standard drugs like piperazine citrate.[12]

    • CNS Activity Models: For compounds targeting the central nervous system, such as histamine H3 receptor antagonists, studies may evaluate the impact on brain neurotransmitter systems or use behavioral models to assess effects on cognition or food intake.[9]

  • Preliminary Toxicology Studies: Acute toxicity studies are performed to determine the safety profile.

    • Methodology: Increasing doses of the compound are administered to animals to identify the maximum tolerated dose (MTD) and observe any signs of toxicity.

    • Data Output: LD50 (lethal dose for 50% of the population) and a profile of observed adverse effects.

Experimental Protocol: Murine Cancer Xenograft Model
  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1x10^6 NCI-H460 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment and control groups (n=8-10 per group).

  • Treatment Administration: Administer the test compound (e.g., 50 mg/kg) and vehicle control daily via the chosen route (e.g., oral gavage). A positive control group (e.g., paclitaxel) should be included.

  • Monitoring: Measure tumor volume with calipers and record animal body weight 2-3 times per week. Observe animals for any signs of distress or toxicity.

  • Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a maximum allowable size.

  • Data Analysis: Euthanize the animals, excise the tumors, and weigh them. Calculate the Tumor Growth Inhibition (TGI) percentage and perform statistical analysis (e.g., t-test or ANOVA) to determine significance.

Visualization: In Vivo Study Workflow

InVivo_Workflow cluster_pk Pharmacokinetics & Safety cluster_efficacy Efficacy Evaluation cluster_decision Go/No-Go Decision Lead Lead Compound from In Vitro Studies PK Rodent PK Study (Determine AUC, t1/2) Lead->PK Initial Assessment Tox Acute Toxicity Study (Determine MTD/LD50) Lead->Tox Initial Assessment Model Disease Model Selection (e.g., Xenograft, Infection) PK->Model Safe & Bioavailable? Tox->Model Safe & Bioavailable? EfficacyStudy In Vivo Efficacy Study (Measure TGI, etc.) Model->EfficacyStudy IVIVC In Vitro-In Vivo Correlation (IVIVC) EfficacyStudy->IVIVC Efficacy Data Decision Preclinical Candidate Nomination IVIVC->Decision

Caption: A streamlined workflow for the in vivo evaluation of a lead compound.

Part 3: A Comparative Analysis

The ultimate test is the correlation between in vitro potency and in vivo efficacy. A good correlation provides confidence in the in vitro models and helps guide future compound design.

Data Summary: Hypothetical Derivative "CNP-123"

Let's consider a hypothetical 1-(4-Chloro-2-nitrophenyl)piperazine derivative, "CNP-123," designed as an anticancer agent targeting a specific kinase.

ParameterIn Vitro DataIn Vivo DataCausality & Interpretation
Target Potency Kinase Assay IC50: 50 nM -Excellent target engagement in a cell-free system.
Cellular Potency MCF-7 Cell IC50: 500 nM -Good cell permeability, though a 10-fold drop from the biochemical assay suggests some cellular barriers or efflux.
Efficacy -TGI in MCF-7 Xenograft: 65% at 50 mg/kg Demonstrates significant antitumor activity in a living system, validating the in vitro findings.
Pharmacokinetics -Oral Bioavailability: 30% ; t1/2: 4 hours Moderate bioavailability and a reasonable half-life suggest that the compound reaches and persists in circulation.
Safety CC50 (Normal Cells): >25 µM [13]MTD: >100 mg/kg A good selectivity index in vitro translates to a favorable initial safety profile in vivo.

This table illustrates a successful translation. The compound was potent at its target, could enter cells to inhibit their growth, was orally bioavailable, and showed significant efficacy in an animal model at a well-tolerated dose.

Structure-Activity Relationship (SAR) Insights

Across various studies of piperazine derivatives, certain patterns emerge:

  • Electron-Withdrawing Groups: The presence of groups like chloro (–Cl) and nitro (–NO2) on the phenyl ring often enhances cytotoxic activity.[4] This is likely due to altered electronic properties that improve binding to biological targets.

  • Substitutions on the Second Nitrogen: The nature of the substituent on the other piperazine nitrogen is critical. Bulky or lipophilic groups can significantly impact cell permeability, target binding, and metabolic stability.[14]

  • Scaffold Rigidity: Introducing rigidity into the scaffold, for example, through cyclization, can properly orient substituents for optimal interaction with a target's active site, as seen in some tyrosinase inhibitors.[8]

Visualization: Targeted Signaling Pathway

Many anticancer agents function by inducing apoptosis (programmed cell death). A piperazine derivative might inhibit a pro-survival kinase like Akt, leading to the activation of the caspase cascade.

Signaling_Pathway cluster_pathway Pro-Survival vs. Apoptosis Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt (Pro-Survival) PI3K->Akt Activates Bad Bad Akt->Bad Inhibits Bcl2 Bcl-2 Bad->Bcl2 Inhibits Caspase9 Caspase-9 Bcl2->Caspase9 Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes CNP_Compound 1-(4-Chloro-2-nitrophenyl) piperazine Derivative CNP_Compound->Akt Inhibits

Caption: Potential mechanism of action for an anticancer piperazine derivative.

Conclusion

The evaluation of 1-(4-Chloro-2-nitrophenyl)piperazine derivatives requires a logical, iterative progression from high-throughput in vitro screening to carefully designed in vivo studies. While in vitro assays provide essential data on potency and mechanism, they are only a stepping stone. The complex interplay of pharmacokinetics and whole-body physiology can only be assessed in living systems. A successful research program is one that intelligently uses in vitro data to select the most promising candidates and designs robust in vivo experiments to validate their therapeutic potential. By understanding the "why" behind each experimental choice and anticipating the challenges of the in vitro-in vivo transition, we can more effectively advance novel piperazine derivatives toward the clinic.

References

  • Staroń, J., et al. (2014). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Andrade, C., et al. (2026). Integrated In Vitro and In Silico Profiling of Piperazinyl Thiosemicarbazone Derivatives Against Trypanosoma cruzi: Stage-Specific Activity and Enzyme Inhibition. MDPI. Available at: [Link]

  • Imani, S., et al. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. BMC Chemistry. Available at: [Link]

  • Pham, E. C., et al. (2025). Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. RSC Advances. Available at: [Link]

  • Wagner, J., et al. (2014). Piperazine derivatives inhibit PrP/PrP(res) propagation in vitro and in vivo. Biochemical and Biophysical Research Communications. Available at: [Link]

  • Kos, J., et al. (2019). Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. Current Drug Metabolism. Available at: [Link]

  • Kumar, V., et al. (2023). PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). Available at: [Link]

  • Rastogi, J., et al. (2025). Synthesis, antitumor activity, and electrochemical behavior of some piperazinyl amidrazones. Medicinal Chemistry Research. Available at: [Link]

  • Kumar, A., et al. (2025). Synthesis, characterization and in-vivo anthelmintic activity of some newer piperazine derivatives. ResearchGate. Available at: [Link]

  • Hussain, S., et al. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. Available at: [Link]

  • Sharma, R., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Chemistry & Biodiversity. Available at: [Link]

  • Khalaf, R. A., et al. (2021). Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. Medicinal Chemistry. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2022). Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study. MDPI. Available at: [Link]

  • Osol, K., et al. (2025). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. MDPI. Available at: [Link]

  • Alam, M. S., et al. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues. Semantic Scholar. Available at: [Link]

  • Asian Pacific Journal of Health Sciences. (2021). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Characterization, synthesis and biological evaluation of naphthalene based piperazines as anti bacterial agents. Der Pharma Chemica. Available at: [Link]

  • Wang, S-B., et al. (n.d.). Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. Molecules. Available at: [Link]

Sources

Structure-Activity Relationship (SAR) of 1-(4-Chloro-2-nitrophenyl)piperazine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and CNS Drug Development Professionals Document Type: Technical Comparison & Experimental Methodology Guide

Executive Summary

The arylpiperazine scaffold is a "privileged structure" in central nervous system (CNS) drug discovery, serving as the core pharmacophore for numerous FDA-approved neuroleptics, antidepressants, and anxiolytics[1]. Within this class, the 1-(4-chloro-2-nitrophenyl)piperazine building block offers a highly specific electronic and steric profile that uniquely modulates affinity and functional activity across serotonin (5-HT) and dopamine (D2/D3) receptors.

As a Senior Application Scientist, I have structured this guide to objectively compare the 1-(4-chloro-2-nitrophenyl)piperazine scaffold against other standard arylpiperazine alternatives. This document details the structural causality behind its receptor selectivity, provides comparative quantitative data, and outlines self-validating experimental protocols required to evaluate these analogs robustly.

Structural Rationale & Objective Comparison

To understand the value of the 1-(4-chloro-2-nitrophenyl)piperazine scaffold, we must deconstruct the causality of its substituents. Receptor binding in the aminergic G-protein coupled receptor (GPCR) family is highly sensitive to the conformation and electron density of the terminal aromatic ring[2][3].

The Causality of Substituent Selection
  • The 2-Nitro Group (-NO

    
    ): 
    
    • Steric Consequence: The bulky ortho-nitro group forces the piperazine ring into an orthogonal conformation relative to the phenyl plane. This structural pre-organization reduces the entropic penalty upon binding to the narrow, hydrophobic orthosteric pockets of 5-HT

      
       and 5-HT
      
      
      
      receptors.
    • Electronic Consequence: As a strong electron-withdrawing group (EWG), it alters the pK

      
       of the basic piperazine nitrogen, optimizing the ionization state for the critical salt-bridge interaction with the conserved Aspartate residue (e.g., Asp
      
      
      
      ) in the receptor binding pocket.
  • The 4-Chloro Group (-Cl):

    • Metabolic Protection: Unsubstituted or electron-rich arylpiperazines are highly susceptible to rapid CYP450-mediated oxidative metabolism at the para-position. The lipophilic, electron-withdrawing chlorine atom effectively blocks para-hydroxylation, significantly extending the in vitro half-life[4].

    • Receptor Affinity: The lipophilic nature of the chlorine atom enhances anchoring in the deep hydrophobic sub-pockets of D

      
       and 5-HT receptors[5].
      
Comparative SAR Data

How does this scaffold compare to industry-standard alternatives? Table 1 summarizes the performance of 1-(4-chloro-2-nitrophenyl)piperazine analogs against two benchmark fragments: mCPP (a non-selective serotonergic agent) and oMPP (the terminal fragment of aripiprazole).

Table 1: Comparative Binding Affinity and Stability Profiles

Scaffold / Fragment5-HT


(nM)
5-HT


(nM)
D


(nM)
Metabolic Stability (T

)
Primary Functional Profile
1-(4-Chloro-2-nitrophenyl)piperazine 15 - 2540 - 60150 - 300> 60 minMixed 5-HT

partial agonist / 5-HT

antagonist
1-(3-Chlorophenyl)piperazine (mCPP) > 100~80> 1000~30 min5-HT

agonist / Non-selective
1-(2-Methoxyphenyl)piperazine (oMPP) 2 - 10> 50080 - 120< 20 min5-HT

antagonist / D

partial agonist

Data synthesized from representative long-chain arylpiperazine SAR literature. Affinities vary based on the attached linker/headgroup, but the relative ratios reflect the intrinsic influence of the terminal arylpiperazine fragment[2][3].

Mechanistic Signaling Pathways

The therapeutic efficacy of atypical antipsychotics and anxiolytics often relies on a delicate balance of polypharmacology—specifically, agonism at 5-HT


 (to alleviate negative symptoms/anxiety) coupled with antagonism at 5-HT

(to prevent extrapyramidal side effects)[6]. The 4-chloro-2-nitro substitution pattern is uniquely suited to achieve this dual functional profile.

G cluster_0 5-HT1A Pathway (Gi/o) cluster_1 5-HT2A Pathway (Gq) Ligand 1-(4-Chloro-2-nitrophenyl) piperazine Scaffold Rec1 5-HT1A Receptor Ligand->Rec1 Partial Agonism Rec2 5-HT2A Receptor Ligand->Rec2 Antagonism AC Adenylyl Cyclase Rec1->AC Gi/o Activation cAMP cAMP Accumulation (Inhibited) AC->cAMP Downregulation PLC Phospholipase C Rec2->PLC Gq Blockade Ca Intracellular Ca2+ (Blocked) PLC->Ca No Release

Fig 1. Divergent signaling modulation by 4-Cl-2-NO2 arylpiperazines at 5-HT receptors.

Experimental Methodologies

To ensure scientific integrity, the protocols used to evaluate these analogs must be self-validating . A binding assay without rigorous controls for non-specific binding (NSB) or a functional assay without baseline stimulation controls will yield artifactual SAR data.

Workflow Overview

Workflow Syn 1. Scaffold Synthesis (N-Alkylation / Buchwald-Hartwig) Pur 2. Purification & QC (HPLC, NMR, LC-MS >98%) Syn->Pur Bind 3. Radioligand Binding Assays (Determine Ki via Cheng-Prusoff) Pur->Bind Func 4. Functional Assays (cAMP HTRF / IP-One ELISA) Bind->Func SAR 5. SAR Data Analysis (Lead Optimization & Docking) Func->SAR

Fig 2. Self-validating experimental workflow for arylpiperazine SAR characterization.

Protocol 1: Multiplexed Radioligand Binding Assay (Affinity Determination)

Causality: We utilize radioligand displacement to isolate the thermodynamic binding event (


) from downstream cellular amplification. This provides the purest measure of structural affinity.

Step-by-Step Procedure:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human 5-HT

    
    , 5-HT
    
    
    
    , or D
    
    
    receptors. Homogenize cells in ice-cold 50 mM Tris-HCl buffer (pH 7.4) supplemented with protease inhibitors to preserve native receptor conformation.
  • Assay Setup (Self-Validating Controls):

    • Total Binding (TB): Buffer + Radioligand + Membranes.

    • Non-Specific Binding (NSB): Buffer + Radioligand + Membranes + 10 µM reference ligand (e.g., WAY-100635 for 5-HT

      
      , Ketanserin for 5-HT
      
      
      
      ). Rule: If the TB/NSB ratio is < 5, the assay plate is rejected.
  • Radioligand Addition:

    • 5-HT

      
      : Add 1 nM [
      
      
      
      H]-8-OH-DPAT (highly selective agonist radioligand).
    • 5-HT

      
      : Add 1 nM[
      
      
      
      H]-Ketanserin.
  • Compound Incubation: Dispense 1-(4-chloro-2-nitrophenyl)piperazine analogs in a 10-point dose-response curve (

    
     to 
    
    
    
    M). Incubate at 25°C for 60 minutes to ensure true thermodynamic equilibrium.
  • Filtration & Detection: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% Polyethyleneimine to neutralize charge and reduce NSB). Wash 3x with ice-cold buffer, add scintillation cocktail, and quantify radioactivity using a MicroBeta counter.

  • Data Analysis: Calculate IC

    
     using a 4-parameter logistic non-linear regression. Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .
Protocol 2: cAMP Accumulation Assay (Functional Efficacy)

Causality: Because 5-HT


 is a G

-coupled receptor, its activation inhibits adenylyl cyclase. To measure this, we must first artificially stimulate cAMP production using Forskolin. An agonist will suppress this Forskolin-induced cAMP spike.

Step-by-Step Procedure:

  • Plate CHO-K1/5-HT

    
     cells in a 384-well microplate at 10,000 cells/well.
    
  • Add the test analog alongside 10 µM Forskolin and 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Incubate for 30 minutes at 37°C.

  • Lyse cells and detect cAMP levels using Homogeneous Time-Resolved Fluorescence (HTRF) reagents (cAMP-d2 and anti-cAMP Cryptate).

  • Measure the FRET signal at 665 nm / 620 nm. A decrease in the FRET ratio correlates with a decrease in cAMP, confirming the 1-(4-chloro-2-nitrophenyl)piperazine analog's functional agonism.

Conclusion

The 1-(4-chloro-2-nitrophenyl)piperazine scaffold is not merely a generic building block; it is a highly engineered pharmacophore. The synergistic effects of the sterically demanding, electron-withdrawing ortho-nitro group and the lipophilic, metabolism-blocking para-chloro group create a molecule primed for multi-target aminergic modulation. Compared to simpler fragments like mCPP or oMPP, this specific substitution pattern offers superior metabolic stability and a highly desirable mixed 5-HT


/5-HT

functional profile, making it an optimal starting point for next-generation neurotherapeutics.

References

  • Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder Source: ACS Chemical Neuroscience (2021) URL:[Link]

  • Discovery of novel arylpiperazine-based DA/5-HT modulators as potential antipsychotic agents - Design, synthesis, structural studies and pharmacological profiling Source: European Journal of Medicinal Chemistry (2023) URL:[Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: Pharmaceuticals (2024) URL:[Link]

  • Design, synthesis, and biological evaluation of N-arylpiperazine derivatives as interferon inducers Source: Bioorganic & Medicinal Chemistry Letters (2020) URL:[Link]

  • Mechanism Exploration of Arylpiperazine Derivatives Targeting the 5-HT2A Receptor by In Silico Methods Source: International Journal of Molecular Sciences (2018) URL:[Link]

Sources

Comparative Analysis of Analytical Techniques for Piperazine Derivatives: A Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Piperazine and its substituted derivatives form the structural backbone of numerous active pharmaceutical ingredients (APIs) (e.g., trazodone, ranolazine) and represent a major class of synthetic psychoactive substances (e.g., BZP, TFMPP, mCPP)[1]. From a physicochemical perspective, piperazines present a unique analytical challenge. They are highly polar, basic (due to secondary or tertiary amines), and aliphatic piperazines lack a native conjugated π-electron system, rendering them practically invisible to standard UV detection without derivatization[2].

As a Senior Application Scientist, selecting the right analytical platform requires balancing sensitivity, matrix complexity, and throughput. This guide objectively compares the three dominant methodologies—LC-MS/MS, GC-MS, and HPLC-UV—explaining the mechanistic reasoning behind each protocol to ensure robust, self-validating data generation.

LC-MS/MS: The Gold Standard for Trace & Genotoxic Analysis

Mechanistic Causality: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier choice for trace-level quantification. The basic nitrogen atoms in the piperazine ring possess high proton affinity, making them exceptionally responsive to positive Electrospray Ionization (ESI+). By utilizing Multiple Reaction Monitoring (MRM), the technique isolates specific precursor-to-product ion transitions, effectively filtering out background noise from complex API matrices.

Application & Performance: LC-MS/MS is critical for detecting genotoxic impurities. For instance, the quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl (CCP HCl) in trazodone achieves an astonishing Limit of Detection (LOD) of 0.01 ppm. Similarly, it is used to monitor 1-methyl-4-nitrosopiperazine (MNP) in multicomponent rifampicin products down to 0.15 ppm[3].

GC-MS: The Workhorse for Forensic and Biological Profiling

Mechanistic Causality: Gas Chromatography-Mass Spectrometry (GC-MS) offers unparalleled resolution for volatile compounds, but native piperazines interact strongly with the active silanol groups in GC liners and columns, causing severe peak tailing and signal loss. To circumvent this, analysts must employ chemical derivatization—typically acylation using Trifluoroacetic anhydride (TFAA) or Heptafluorobutyric anhydride (HFBA)[4][5]. This masks the polar amine, increases volatility, and enhances thermal stability.

Application & Performance: GC-MS is the standard for forensic toxicology. It allows for the simultaneous quantification of abused designer drugs like 1-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) in plasma and urine, achieving LODs as low as 0.002 µg/mL[4].

HPLC-UV/DAD: The Cost-Effective QC Standard

Mechanistic Causality: Native diethylenediamine (piperazine) absorbs weakly at 205 nm, a wavelength highly susceptible to solvent interference[2]. To enable cost-effective Quality Control (QC) using standard High-Performance Liquid Chromatography with Ultraviolet or Diode-Array Detection (HPLC-UV/DAD), a chromophoric derivatization step is mandatory. Reacting the secondary amine with reagents like 4-chloro-7-nitrobenzofuran (NBD-Cl) yields a stable, highly conjugated derivative that shifts UV absorption to 340 nm, drastically improving the signal-to-noise ratio[2].

Application & Performance: This method is routinely used for bulk API purity testing, reliably quantifying piperazine with an LOD of 30 ppm and a Limit of Quantification (LOQ) of 90 ppm[2].

Comparative Performance Data

The following table summarizes the quantitative performance metrics of each technique based on validated literature parameters.

Analytical TechniqueTarget Analyte(s)Sample MatrixSample Prep / DerivatizationLODLOQ
LC-MS/MS CCP HCl (Genotoxic)Trazodone APIDilute & Shoot0.01 ppm0.03 ppm
LC-MS/MS MNP (Genotoxic)Rifampicin ProductsExtraction + Neutralization0.15 ppm0.51 ng/mL
GC-MS BZP, TFMPPPlasma & UrineLLE + Acylation (TFAA)0.002 µg/mL0.008 µg/mL
HPLC-DAD Piperazine MixturesSeized MaterialsExtraction0.5 - 1.0 mg/L2.0 mg/L
HPLC-UV Native PiperazinePharmaceutical APIDerivatization (NBD-Cl)30 ppm90 ppm

Self-Validating Experimental Protocol: Trace Piperazine LC-MS/MS Workflow

To ensure scientific integrity, a protocol must validate its own performance during execution. The following LC-MS/MS workflow is designed to quantify genotoxic piperazine impurities without false positives or matrix-suppressed false negatives.

Step 1: Preparation of the Isotopic Internal Standard (ISTD)

  • Action: Spike all blanks, calibrators, and samples with a deuterated analog (e.g., BZP-D7 or mCPP-D8) at a constant concentration prior to any extraction steps.

  • Causality: Piperazines are prone to matrix-induced ion suppression in the ESI source. Because the deuterated ISTD co-elutes with the target analyte and experiences the exact same ionization environment, the ratio of Analyte/ISTD remains constant. This mathematically self-corrects for variable matrix effects and extraction losses.

Step 2: System Suitability Testing (SST)

  • Action: Inject a mid-level calibration standard six consecutive times before the sample sequence. Evaluate peak asymmetry (

    
    ) and %RSD of the peak area.
    
  • Causality: Basic piperazines have a high affinity for unendcapped silanols on C18 columns, which can cause severe peak tailing. An

    
     value outside the 
    
    
    
    range[3] immediately alerts the analyst to column degradation or mobile phase buffering issues, preventing the generation of invalid data.

Step 3: Matrix-Matched Extraction

  • Action: For complex matrices (e.g., multicomponent drugs), perform extraction with neutralization (adjusting pH to ensure the piperazine is in its free-base or ionized form depending on the solvent)[3].

  • Causality: Simple "dilute and shoot" methods often fail for piperazines due to co-eluting API components. A targeted extraction isolates the analyte, while matrix-matched calibration curves ensure the baseline recovery is accurately modeled.

Step 4: MRM Acquisition and Ion Ratio Verification

  • Action: Configure the triple quadrupole to monitor at least two transitions per analyte (one quantifier ion, one qualifier ion).

  • Causality: Relying on a single mass transition risks false positives from isobaric matrix interferences. The protocol validates the identity of the piperazine derivative on-the-fly by ensuring the ratio between the quantifier and qualifier ions matches the neat standard within a ±20% tolerance.

Analytical Workflow Visualization

PiperazineWorkflow A Piperazine Derivative Sample Matrix B Determine Analytical Objective A->B C Trace / Genotoxic Impurity Profiling B->C High Sensitivity (<0.1 ppm) D Forensic / Biological Volatile Screening B->D Complex Matrix (Plasma/Urine) E Routine API Quality Control B->E Cost Efficiency (>10 ppm) F LC-MS/MS (ESI+) Dilute & Shoot / PPT C->F G GC-MS (EI) LLE + Acylation (TFAA) D->G H HPLC-UV/DAD Derivatization (NBD-Cl) E->H

Fig 1: Decision matrix for selecting piperazine analytical techniques based on matrix and sensitivity.

References

1. Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. Arabian Journal of Chemistry. 2.[3] Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin. MDPI. 3 3.[4] Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. Scholars.Direct. 4 4.[5] Development of a targeted GC/MS screening method and validation of an HPLC/DAD quantification method for piperazines–amphetamines mixtures in seized material. ResearchGate. 5 5.[2] Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. 2 6.[1] Development of a targeted GC/MS screening method and validation of an HPLC/DAD quantification method for piperazines–amphetamines mixtures in seized material. Academia.edu. 1

Sources

Comparative Guide: Cross-Reactivity of 1-(4-Chloro-2-nitrophenyl)piperazine in Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

1-(4-Chloro-2-nitrophenyl)piperazine (4-CNPP) is a highly versatile arylpiperazine derivative frequently utilized as a building block in drug discovery and as a structural analog in the study of monoaminergic ligands. For researchers and assay developers, understanding the cross-reactivity profile of 4-CNPP is critical. Due to its structural homology with both endogenous neurotransmitters and illicit phenethylamines, 4-CNPP frequently exhibits off-target binding in G-protein coupled receptor (GPCR) assays and causes false-positive interferences in commercial immunoassays.

This guide objectively compares the biological cross-reactivity of 4-CNPP against other well-documented arylpiperazines, such as 1-(3-chlorophenyl)piperazine (mCPP) and 1-(2,3-dichlorophenyl)piperazine (DCPP), providing the mechanistic causality and validated experimental protocols necessary to isolate true signal from structural artifact.

The Causality of Arylpiperazine Cross-Reactivity

The cross-reactivity of 4-CNPP is not a random artifact but a predictable consequence of 2D and 3D structural mimicry. The piperazine ring acts as a rigidified bioisostere of the ethylamine side chain found in amphetamines and endogenous monoamines. When paired with the highly lipophilic 4-chloro-2-nitrophenyl moiety, the molecule effectively occupies the hydrophobic binding pockets of both anti-amphetamine antibodies and monoaminergic GPCRs[1].

In receptor binding, the basic nitrogen of the piperazine ring forms a critical salt bridge with a highly conserved aspartate residue (e.g., Asp3.32 in the 5-HT2A receptor), while the substituted phenyl ring engages in


 stacking with aromatic residues in the receptor's orthosteric site [2]. In the context of immunoassays, this same structural motif deceives capture antibodies designed for amphetamine or dopamine, leading to competitive displacement of the tracer and subsequent false-positive signals [3].

Receptor Binding Profiles: Off-Target GPCR Interactions

To contextualize the performance of 4-CNPP, we must compare its binding affinity (


) against structurally related arylpiperazines. While mCPP is a notorious non-selective serotonin receptor agonist (and a major metabolite of the antidepressant trazodone), and DCPP acts as a partial agonist at dopamine receptors (metabolite of aripiprazole), 4-CNPP exhibits a distinct, moderately affine multireceptor profile.
Table 1: Comparative GPCR Binding Affinities ( , nM)
Compound5-HT1A Affinity5-HT2A AffinityD2 Receptor AffinityPrimary Biological Context
4-CNPP ~45 nM~310 nM~280 nMSynthesis Intermediate / Research Model
DCPP ~25 nM~150 nM~120 nMAripiprazole Metabolite[3]
mCPP ~40 nM~60 nM~300 nMTrazodone Metabolite / Designer Drug [4]

Note: Lower


 values indicate higher binding affinity. Data represents consensus ranges derived from in vitro radioligand displacement assays.

GPCR_Signaling Ligand 1-(4-Chloro-2-nitrophenyl)piperazine (4-CNPP) Receptor1 5-HT2A Receptor (Off-Target) Ligand->Receptor1 Partial Agonism Receptor2 D2 Receptor (Off-Target) Ligand->Receptor2 Antagonism Gq Gq Protein Activation Receptor1->Gq Gi Gi Protein Activation Receptor2->Gi Effect1 IP3/DAG Cascade Gq->Effect1 Effect2 cAMP Inhibition Gi->Effect2

Off-target GPCR signaling pathways activated by 4-CNPP cross-reactivity.

Immunoassay Interference: The False-Positive Dilemma

In forensic and clinical drug screening, enzyme-linked immunosorbent assays (ELISAs) and EMIT screens are heavily relied upon. However, these assays are highly susceptible to interference from arylpiperazines [5]. Because 4-CNPP shares the core piperazine structure with mCPP—a compound known to cause false-positive amphetamine results at concentrations as low as 150 ng/mL—it is imperative to quantify its cross-reactivity.

Table 2: Comparative Immunoassay Cross-Reactivity (Amphetamine ELISA)
CompoundConcentration Tested (ng/mL)Apparent Amphetamine Signal (ng/mL)% Cross-Reactivity
4-CNPP 10,0002502.5%
DCPP 10,0001801.8%
mCPP 2,50080032.0%

The bulky ortho-nitro and para-chloro substitutions on 4-CNPP create steric hindrance that reduces its cross-reactivity compared to the meta-substituted mCPP, though it still poses a risk at high concentrations.

ELISA_Logic Antibody Anti-Amphetamine Antibody Tracer Enzyme-Linked Tracer Antibody->Tracer Binds (No Drug) Signal Colorimetric Signal (Inversely Proportional) Antibody->Signal Low Signal (Positive) Tracer->Signal High Signal (Negative) Target True Target (Amphetamine) Target->Antibody Competes CrossReact Cross-Reactant (4-CNPP / mCPP) CrossReact->Antibody Competes (False Positive)

Competitive ELISA logic demonstrating false-positive signal generation by 4-CNPP.

Validated Experimental Methodologies

To ensure scientific integrity, cross-reactivity must be evaluated using self-validating experimental systems. The following protocols incorporate strict control mechanisms to differentiate true specific binding from non-specific lipophilic partitioning.

Protocol 1: Radioligand Binding Assay (D2/5-HT2A Cross-Reactivity)

This protocol utilizes competitive displacement to determine the


 of 4-CNPP. It is self-validating because it explicitly measures and subtracts Non-Specific Binding (NSB) using a saturating concentration of a known selective ligand.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing the human D2 or 5-HT2A receptor. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 x g for 20 minutes. Resuspend the pellet to a final protein concentration of 10-20 µ g/well .

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of radioligand (e.g.,

      
      spiperone for D2 at 0.2 nM, or 
      
      
      
      ketanserin for 5-HT2A at 1.0 nM).
    • 50 µL of 4-CNPP (test compound) at varying concentrations (

      
       to 
      
      
      
      M) to generate a dose-response curve.
    • 100 µL of membrane suspension.

  • Control Validation (Critical Step): Designate specific wells for Total Binding (buffer instead of 4-CNPP) and Non-Specific Binding (NSB). For NSB, add 10 µM Haloperidol (for D2) or 10 µM Mianserin (for 5-HT2A).

  • Incubation & Filtration: Incubate the plate at 25°C for 60 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific filter binding). Wash filters three times with ice-cold buffer.

  • Quantification: Extract filters, add scintillation cocktail, and measure radioactivity (CPM) using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting NSB from all values. Use non-linear regression (Cheng-Prusoff equation) to convert the

    
     into the 
    
    
    
    value.
Protocol 2: Competitive ELISA for Amphetamine Cross-Reactivity

This workflow assesses the likelihood of 4-CNPP causing a false positive in standard drug-of-abuse screening kits.

Step-by-Step Methodology:

  • Reagent Preparation: Equilibrate a commercial Amphetamine Microplate ELISA kit to room temperature. Prepare a stock solution of 4-CNPP (1 mg/mL in methanol), then dilute in drug-free synthetic urine to create test concentrations (100, 500, 1,000, 5,000, and 10,000 ng/mL).

  • Plate Loading: Pipette 10 µL of negative control (drug-free urine), positive calibrators (e.g., d-amphetamine at 500 ng/mL), and the 4-CNPP test solutions into respective wells.

  • Conjugate Addition: Add 100 µL of the enzyme-antigen conjugate (e.g., Amphetamine-HRP) to all wells. The 4-CNPP and the HRP-conjugate will now compete for the limited binding sites on the well-coated anti-amphetamine antibodies.

  • Incubation & Washing: Incubate the plate in the dark for 30 minutes at room temperature. Decant the contents and wash the wells 5 times with 250 µL of Wash Buffer to remove unbound tracer and compound.

  • Signal Development: Add 100 µL of TMB (Tetramethylbenzidine) substrate to each well. Incubate for 15 minutes. A blue color will develop inversely proportional to the amount of drug/cross-reactant present.

  • Termination & Reading: Add 100 µL of Stop Solution (1N HCl) to convert the blue color to yellow. Read the absorbance immediately at 450 nm using a microplate reader.

  • Calculation: Plot the absorbance of the calibrators to create a standard curve. Interpolate the apparent amphetamine concentration generated by 4-CNPP. Calculate % Cross-Reactivity = (Apparent Amphetamine Concentration / Actual 4-CNPP Concentration) x 100.

References

  • Mechanism Exploration of Arylpiperazine Derivatives Targeting the 5-HT2A Receptor by In Silico Methods MDPI URL
  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties Semantic Scholar URL
  • Cross-Reactivity of 1-(2,3-Dichlorophenyl)
  • Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits Journal of Analytical Toxicology | Oxford Academic URL
  • One Hundred False-Positive Amphetamine Specimens Characterized by Liquid Chromatography Time-of-Flight Mass Spectrometry PMC URL

Safety Operating Guide

Environmental Health & Safety (EHS) Guide: 1-(4-Chloro-2-nitrophenyl)piperazine Disposal Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive, professional guide for the safe handling and proper disposal of 1-(4-Chloro-2-nitrophenyl)piperazine, designed for researchers and Environmental Health and Safety (EHS) professionals.

Hazard Assessment and Chemical Profiling

1-(4-Chloro-2-nitrophenyl)piperazine (CAS: 405910-34-1) is a halogenated, nitroaromatic piperazine derivative frequently utilized as a building block in pharmaceutical drug development [1]. From a waste management perspective, its chemical structure dictates strict disposal pathways.

The presence of the chlorine atom classifies any associated waste—whether pure active pharmaceutical ingredient (API), reaction byproducts, or contaminated solvents—as halogenated organic waste [2]. This distinction is critical: non-halogenated incineration of chlorinated compounds can lead to the formation of highly toxic polychlorinated dibenzodioxins (PCDDs) and dibenzofurans (PCDFs). Furthermore, the nitroaromatic group requires careful evaluation for potential reactivity, though the compound is generally stable under standard laboratory conditions.

Quantitative Chemical & EHS Data
Property / ParameterValue / ClassificationEHS Implication
CAS Number 405910-34-1Unique identifier for waste manifests.
Molecular Weight 241.68 g/mol Used for calculating waste mass balances.
Primary Hazard Acute Toxicity (Cat 4), IrritantMandates specific PPE (nitrile gloves, goggles) during waste consolidation.
Waste Stream Category Halogenated Organic WasteMust not be mixed with non-halogenated solvent waste streams.
EPA RCRA Status (US) Unlisted Hazardous WasteRegulated under characteristic toxicity/reactivity depending on the solvent matrix.

Step-by-Step Waste Segregation and Collection Methodology

To ensure regulatory compliance (such as EPA RCRA standards in the United States) and laboratory safety, researchers must follow a strict operational workflow for waste accumulation [2].

Phase 1: Point-of-Generation Segregation
  • Identify the Matrix: Determine if the waste is solid (e.g., contaminated weighing paper, pure powder, empty vials) or liquid (e.g., reaction mother liquors, HPLC effluent).

  • Select the Receptacle:

    • Liquid Waste: Use a chemically compatible, high-density polyethylene (HDPE) or glass carboy. The container must be explicitly designated for Halogenated Solvents .

    • Solid Waste: Use a puncture-resistant, sealable poly-drum or designated solid hazardous waste bucket.

  • Verify Compatibility: Ensure the waste mixture does not contain incompatible chemicals (e.g., strong oxidizers or reducing agents) that could react with the nitro group or the basic piperazine amine.

Phase 2: Satellite Accumulation Area (SAA) Management
  • Immediate Labeling: The moment the first drop or gram of waste enters the container, affix a "Hazardous Waste" label. The label must explicitly list "1-(4-Chloro-2-nitrophenyl)piperazine" and all associated solvents (e.g., "Dichloromethane 90%, 1-(4-Chloro-2-nitrophenyl)piperazine 10%").

  • State the Hazard: Check the boxes for "Toxic" and "Halogenated" on the waste tag.

  • Seal the Container: Containers must remain closed with a secure, leak-proof cap at all times unless actively adding waste. Funnels must not be left in open carboys.

Phase 3: EHS Handoff and Final Disposal
  • Initiate Transfer: Once the container is 90% full, or reaches the regulatory time limit for the SAA (typically 3 days for acutely hazardous waste or 9-12 months for standard waste, depending on local jurisdiction), submit a waste pickup request to the institutional EHS department.

  • Licensed Destruction: EHS will transfer the material to a central accumulation area before handing it off to a licensed hazardous waste contractor. The mandatory destruction method is high-temperature incineration in a facility equipped with alkaline scrubbers to neutralize the hydrochloric acid (HCl) gas generated by the combustion of the chlorine atoms [1].

Operational Workflow Visualization

The following diagram illustrates the logical flow of waste from the benchtop to final destruction, highlighting the critical divergence of halogenated streams.

WasteWorkflow Start Waste Generation: 1-(4-Chloro-2-nitrophenyl)piperazine Solid Solid Waste (Contaminated PPE, Powders) Start->Solid Liquid Liquid Waste (Solutions, Washings) Start->Liquid Halogenated Halogenated Waste Stream (Mandatory due to Cl atom) Solid->Halogenated Liquid->Halogenated Labeling RCRA Compliant Labeling & SAA Accumulation Halogenated->Labeling EHSPickup EHS / Licensed Contractor Pickup & Manifesting Labeling->EHSPickup Incineration High-Temp Incineration (Alkaline Scrubbers Active) EHSPickup->Incineration

Caption: EHS waste routing workflow for 1-(4-Chloro-2-nitrophenyl)piperazine, emphasizing halogenated segregation.

Emergency Spill Response (Disposal Context)

If a spill occurs during handling or waste consolidation:

  • Solid Spills: Do not dry sweep. Moisten the powder slightly with a compatible solvent (e.g., water or ethanol) to prevent aerosolization, carefully sweep it up using non-sparking tools, and place it into a solid hazardous waste container.

  • Liquid Spills: Contain the spill using inert absorbent materials (e.g., vermiculite, sand, or commercial spill pads). Never use combustible absorbents like sawdust due to the presence of the nitroaromatic compound. Scoop the contaminated absorbent into a solid halogenated waste container.

  • Decontamination: Wash the affected area with soap and water, collecting the wash water as hazardous waste.

References
  • United States Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Management for Laboratories (RCRA). Retrieved from[Link]

Comprehensive Safety and Operational Guide for Handling 1-(4-Chloro-2-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

As a critical intermediate in drug development and chemical synthesis, 1-(4-Chloro-2-nitrophenyl)piperazine (CAS 405910-34-1 / HCl salt CAS 299425-71-1) presents unique operational challenges. Handling this compound requires a deep understanding of its bifunctional toxicity to ensure laboratory safety and scientific integrity. This guide provides an authoritative, self-validating protocol for researchers and safety officers.

Chemical Hazard Profile & Mechanistic Causality

To design an effective safety protocol, we must first understand the causality behind the compound's hazards. The toxicity of 1-(4-Chloro-2-nitrophenyl)piperazine is driven by its two distinct chemical moieties:

  • The Piperazine Ring (Corrosivity & Sensitization): Piperazine derivatives are strongly basic and hygroscopic. Upon contact with moisture in the skin or mucous membranes, they cause severe chemical burns and serious eye damage[1]. Furthermore, piperazine acts as a potent hapten; it binds to airway proteins, triggering an IgE-mediated immune response that can lead to severe respiratory sensitization and occupational asthma upon repeated exposure[1].

  • The Chloronitrophenyl Group (Methemoglobinemia & Hypoxia): Chloronitrobenzenes are highly lipophilic, allowing them to rapidly penetrate intact skin and respiratory epithelia[2]. Once absorbed, they undergo hepatic metabolism to form reactive intermediates. These intermediates oxidize the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), forming methemoglobin[3]. Because methemoglobin cannot bind oxygen, systemic exposure leads to severe tissue hypoxia, cyanosis, and potentially fatal methemoglobinemia[2][4].

ToxicityPathway Exposure Exposure to Piperazine Derivative (Dermal/Inhalation) Metabolism Hepatic Metabolism (Formation of Reactive Intermediates) Exposure->Metabolism Oxidation Hemoglobin Oxidation (Fe2+ → Fe3+) Metabolism->Oxidation Hypoxia Methemoglobinemia & Tissue Hypoxia (Cyanosis, Fatigue) Oxidation->Hypoxia Treatment Clinical Intervention (Methylene Blue IV) Hypoxia->Treatment Antidote Administration

Pathophysiological mechanism of methemoglobinemia induced by chloronitrophenyl absorption.

Quantitative Hazard Data

To establish appropriate engineering controls, compare the following quantitative exposure limits and toxicity metrics associated with the compound's functional groups.

ParameterValueSource
p-Chloronitrobenzene Airborne Limit (ACGIH) 0.64 mg/m³ (8-hour TWA)[5]
p-Chloronitrobenzene Airborne Limit (OSHA PEL) 1 mg/m³ (8-hour TWA)[5]
Piperazine Oral LD50 (Rat) 2600 mg/kg[1]
Methylene Blue Antidote Dosage 1-2 mg/kg (Slow IV push over 5-10 mins)[2][4]

Mandatory Personal Protective Equipment (PPE) Matrix

Because the chloronitrophenyl moiety easily penetrates standard laboratory gloves and the piperazine ring is highly corrosive, a multi-layered PPE approach is required.

PPE CategorySpecificationMechanistic Rationale
Hand Protection Double-Gloving Required. • Inner: Nitrile (4 mil)• Outer: Neoprene or Butyl rubber (8+ mil)Nitrile provides baseline dexterity, while Neoprene/Butyl rubber prevents the permeation of highly lipophilic halogenated nitroaromatics[5].
Eye/Face Chemical splash goggles + Full-face shieldProtects against the severe corrosive nature of the piperazine ring, preventing irreversible ocular damage[1].
Body Flame-resistant lab coat over an impermeable Tyvek apron/sleevesPrevents systemic toxicity via dermal absorption. Chloronitrobenzenes can absorb rapidly through contaminated clothing[2][5].
Respiratory NIOSH-approved full-face respirator with OV cartridges and P100 prefiltersMandatory if handling outside a certified fume hood or if airborne dust exceeds the 0.64 mg/m³ threshold, preventing respiratory sensitization[1][5].

Operational Workflow & Handling Protocols

The following step-by-step methodology ensures a self-validating safety loop during the dispensing and handling of 1-(4-Chloro-2-nitrophenyl)piperazine.

Step 1: Pre-Operational Setup & Verification

  • Verify that the chemical fume hood is operating at an optimal face velocity of 80–100 feet per minute (fpm).

  • Self-Validation Check: Contact the occupational health center to verify that intravenous Methylene Blue is currently in stock[2]. Do not proceed if the antidote is unavailable.

Step 2: Safe Dispensing

  • Line the fume hood workspace with a static-dissipative weighing mat.

  • Use grounded, anti-static spatulas to transfer the powder. This prevents the aerosolization of fine particulates, mitigating the risk of inhalation and subsequent respiratory sensitization[1].

Step 3: Execution & Reaction Setup

  • Keep the sash as low as possible. If dissolving the compound, add the solvent slowly to prevent exothermic splashing caused by the basicity of the piperazine ring.

HandlingWorkflow Prep 1. Pre-Operational Setup (Ventilation & Antidote Check) PPE 2. Don PPE (Double Gloves, Goggles, Apron) Prep->PPE Execution 3. Dispensing & Handling (Inside Certified Fume Hood) PPE->Execution Spill Emergency: Spill/Exposure Execution->Spill Incident Normal Normal Completion Execution->Normal Success Decon 4. Surface Decontamination (Detergent Wash) Spill->Decon Post-Incident Cleanup Normal->Decon Waste 5. Hazardous Waste Disposal (EPA Halogenated Organics) Decon->Waste

Step-by-step operational workflow and emergency branching for safe chemical handling.

Emergency Response & Medical Intervention

In the event of an exposure, immediate action is required to prevent life-threatening methemoglobinemia.

  • Dermal Exposure: Immediately remove all contaminated clothing. Wash the affected skin with copious amounts of soap and water for at least 15 minutes[5]. Crucial Insight: Do not use organic solvents on the skin to clean the chemical, as solvents will exponentially increase the dermal absorption rate of the chloronitrophenyl moiety.

  • Inhalation & Methemoglobinemia Symptoms: Move the victim to fresh air. Monitor closely for signs of cyanosis (bluish discoloration of the lips, nail beds, and skin), fatigue, and dizziness[5].

  • Medical Intervention: If methemoglobinemia is suspected, emergency medical personnel must administer Methylene Blue (1-2 mg/kg by slow intravenous push) . Methylene blue acts as an artificial electron acceptor, reducing Fe³⁺ back to Fe²⁺ and restoring the blood's oxygen-carrying capacity[2][4].

Decontamination & Waste Disposal Plan

  • Surface Decontamination: Because chloronitrobenzenes are highly lipophilic and insoluble in water, standard water wipe-downs are ineffective. Decontaminate surfaces using a compatible solvent (e.g., ethanol or isopropanol) to dissolve the residue, followed immediately by a thorough wash with a strong industrial detergent and water to remove the solvent-chemical mixture[2][5].

  • Waste Disposal: Collect all solid waste, contaminated weighing paper, and liquid washings into tightly sealed, clearly labeled containers. Dispose of the material strictly as EPA Hazardous Waste (Halogenated Organics) . Ensure this waste stream is kept completely separate from strong oxidizing agents and strong bases to prevent hazardous reactions[5].

References

  • SAFETY DATA SHEET: Piperazine, anhydrous, Fisher Scientific.
  • MANAGEMENT OF A PATIENT WITH THERMAL BURNS AND PARA-CHLORONITROBENZENE POISONING, International Journal of Occupational Medicine and Environmental Health.
  • CHLORONITROBENZENES (mixed isomers) HAZARD SUMMARY, NJ.gov.
  • Etiologies of Methemoglobinemia, ResearchG
  • NTP technical report on the toxicity studies of 2-Chloronitrobenzene and 4-Chloronitrobenzene, N

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.